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  • Product: 3-Isoquinolinamine, 1-(phenylmethoxy)-
  • CAS: 577705-92-1

Core Science & Biosynthesis

Foundational

The Chemistry and Pharmacological Applications of 1-(Benzyloxy)isoquinolin-3-amine: A Comprehensive Technical Guide

Executive Summary 3-Isoquinolinamine, 1-(phenylmethoxy)- , commonly referred to as 3-amino-1-benzyloxyisoquinoline , is a highly specialized heterocyclic scaffold utilized in advanced medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isoquinolinamine, 1-(phenylmethoxy)- , commonly referred to as 3-amino-1-benzyloxyisoquinoline , is a highly specialized heterocyclic scaffold utilized in advanced medicinal chemistry and drug development. Characterized by an electron-rich isoquinoline core, a nucleophilic C3-amino group, and a sterically bulky, cleavable C1-benzyloxy ether, this compound serves as a critical intermediate in two distinct pharmacological domains: the synthesis of ultra-potent DNA minor groove alkylating agents (antitumor antibiotics) and the development of targeted anti-Helicobacter pylori therapeutics.

This whitepaper dissects the structural architecture, synthetic methodologies, and field-proven applications of 1-(benzyloxy)isoquinolin-3-amine, providing researchers with validated protocols and mechanistic insights.

Chemical Architecture and Mechanistic Profile

The utility of 3-amino-1-benzyloxyisoquinoline stems from its precise stereoelectronic arrangement:

  • The C3-Amino Group: Acts as a primary nucleophilic handle. In complex syntheses, it is typically Boc-protected to direct subsequent regioselective halogenations (e.g., C4-iodination) and N-alkylations.

  • The C1-Benzyloxy Group: Serves a dual purpose. Sterically, it modulates the conformation of the isoquinoline ring. Chemically, it acts as a "masked" pyridone. The robust benzyl ether survives harsh radical cyclization conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis to reveal a reactive pyridone core, which is essential for downstream spirocyclization .

Application I: Precursor to DNA Minor Groove Alkylating Agents

The duocarmycins and CC-1065 are naturally occurring antitumor antibiotics that derive their profound cytotoxicity from sequence-selective alkylation of duplex DNA. A major focus in oncology drug development is the synthesis of stable, synthetic analogues of their alkylation subunits.

3-Amino-1-benzyloxyisoquinoline was developed as the foundational building block for 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]-3-azaindol-4-one (CBA) , an unprecedented aza-variant of the CC-1065 alkylation subunit . The deep-seated aza modification (replacing a carbon with nitrogen in the core ring) provides a surprisingly stable 2-aza-4,4-spirocyclopropacyclohexadienone system. The stability is driven by vinylogous amide cross-conjugation, which prevents premature degradation of the cyclopropane ring before it reaches the DNA minor groove.

Synthetic Workflow: From Scaffold to Alkylation Subunit

CBA_Synthesis A 3-Amino-1- bromoisoquinoline B 3-Amino-1- benzyloxyisoquinoline A->B Benzyl Alcohol, NaH DMF, 0-25 °C C N-Boc Protection & C4 Iodination B->C Boc2O, then NIS D N-alkylation C->D 1,3-dichloropropene E 5-exo-trig Aryl Radical Cyclization D->E Radical Cyclization F Hydrogenolysis (Deprotection) E->F H2, Pd/C G Spirocyclization (N-Boc-CBA) F->G DBU, CH3CN

Workflow for synthesizing the CBA alkylation subunit from 3-amino-1-benzyloxyisoquinoline.

Application II: Anti-Helicobacter pylori Therapeutics

Beyond oncology, the 1-benzyloxyisoquinoline scaffold has been heavily investigated for its antibacterial properties. In a random screening process, benzyloxyisoquinoline derivatives were identified as highly specific inhibitors of Helicobacter pylori, the primary bacterial pathogen responsible for gastric ulcers and gastric cancer .

Structure-Activity Relationship (SAR) studies revealed that extensive substitution on the benzyl ring drastically alters antibacterial efficacy. The benzyloxy group acts as a lipophilic anchor, facilitating penetration through the unique outer membrane of H. pylori.

Quantitative Efficacy Data

The table below summarizes the comparative efficacy of the optimized derivative (Compound 10c) against standard-of-care antibiotics .

CompoundSubstitution PatternIn Vitro Anti-H. pylori ActivityIn Vivo Efficacy (Mouse Model)Clinical Status
Compound 10c 3-acetamido-2,6-dichlorobenzyl at C1Extremely Potent (Superior to AMPC/CAM)None (Lack of rapid bactericidal action)Preclinical Tool
Amoxicillin (AMPC) N/A (Control)PotentHighApproved
Clarithromycin (CAM) N/A (Control)PotentHighApproved

Note: While Compound 10c demonstrated superior in vitro potency, its lack of in vivo efficacy was attributed to insufficient bactericidal velocity at short contact times, highlighting the need for pharmacokinetic optimization of the isoquinoline scaffold.

Validated Experimental Protocols

The following protocol details the synthesis of 3-amino-1-benzyloxyisoquinoline via Nucleophilic Aromatic Substitution (SNAr). This is a self-validating system designed to maximize yield while preventing side-product formation .

Protocol: Synthesis of 3-Amino-1-benzyloxyisoquinoline

Objective: To synthesize the target scaffold from 3-amino-1-bromoisoquinoline. Reagents: Benzyl alcohol (3.0 eq), NaH (60% mineral oil dispersion, 3.0 eq), 3-amino-1-bromoisoquinoline (1.0 eq), anhydrous DMF.

Step-by-Step Methodology & Mechanistic Causality:

  • Alkoxide Generation: Dissolve benzyl alcohol in anhydrous DMF (8 mL/mmol) and cool to 0 °C. Add NaH in portions. Stir for 30 minutes.

    • Causality: NaH quantitatively deprotonates benzyl alcohol to form highly nucleophilic sodium benzyloxide. The 0 °C environment controls the exothermic release of H₂ gas. DMF (a polar aprotic solvent) is critical here; it leaves the alkoxide poorly solvated and highly reactive, driving the subsequent reaction forward.

  • SNAr Reaction: Add a solution of 3-amino-1-bromoisoquinoline in DMF dropwise to the alkoxide mixture. Warm the deep red mixture to 25 °C and stir for 1.5 hours.

    • Causality: The C1 position of the isoquinoline ring is highly electron-deficient due to the adjacent nitrogen atom, making it highly susceptible to SNAr. The dropwise addition prevents localized concentration spikes that could lead to dimerization or unwanted side reactions.

  • Quench and Neutralization: Quench the reaction by adding saturated aqueous NaHCO₃ (25 mL).

    • Causality: NaHCO₃ safely neutralizes unreacted NaH without creating a strongly acidic environment. Using a strong acid would protonate the C3-amino group, rendering the product water-soluble and ruining the extraction yield.

  • Extraction and Purification: Extract the aqueous layer with Et₂O (3 × 50 mL). Wash the combined organic layers with H₂O (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, 10% EtOAc−hexanes) to afford the product as a tan oil.

    • Causality: Diethyl ether (Et₂O) is chosen over heavier solvents (like EtOAc or DCM) because it allows for highly efficient partitioning against water, effectively washing away the high-boiling DMF solvent into the aqueous layer and ensuring high purity of the crude product.

References

  • Synthesis and X-ray Analysis of an Unprecedented and Stable 2-Aza-4,4-spirocyclopropacyclohexadienone. Organic Letters.[Link]

  • Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives. Bioorganic & Medicinal Chemistry.[Link]

Exploratory

Strategic Synthesis of 1-(Benzyloxy)isoquinolin-3-amine: A Guide for Medicinal Chemists

An In-depth Technical Guide: Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. Within this class, 1,3-disubstituted isoquinolines are of particular interest as versatile intermediates for drug discovery programs. This guide provides a detailed, in-depth protocol for the synthesis of 1-(benzyloxy)isoquinolin-3-amine, a valuable building block for the elaboration of more complex molecular architectures.

This document is structured to provide not just a series of steps, but a strategic and logical framework for the synthesis, emphasizing the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for accessing this key intermediate.

Synthetic Strategy: A Three-Stage Retrosynthetic Approach

The synthesis of 1-(benzyloxy)isoquinolin-3-amine is most effectively approached through a three-stage linear sequence. The strategy hinges on the initial construction of the isoquinoline core from an acyclic precursor, followed by the sequential installation of the required functional groups. This approach was selected for its reliability, use of readily available starting materials, and the robust nature of the chemical transformations involved.

The core of our strategy is the acid-catalyzed cyclization of 2-(cyanomethyl)benzonitrile. This precursor directly installs the C3-amino group during the ring-forming step, yielding a 3-amino-1-haloisoquinoline intermediate. This halo-substituted intermediate is then primed for a nucleophilic aromatic substitution (SNAr) reaction to introduce the C1-benzyloxy group, affording the final target molecule.

G cluster_0 Overall Synthetic Workflow Start 2-Cyanobenzyl Bromide Step1 Stage 1: Cyanation (Synthesis of 2-(Cyanomethyl)benzonitrile) Start->Step1 NaCN, EtOH/H₂O Intermediate1 2-(Cyanomethyl)benzonitrile Step1->Intermediate1 Step2 Stage 2: Electrophilic Cyclization (Synthesis of 3-Amino-1-chloroisoquinoline) Intermediate1->Step2 HCl (g), Dioxane Intermediate2 3-Amino-1-chloroisoquinoline Step2->Intermediate2 Step3 Stage 3: Nucleophilic Substitution (SNAr) (Synthesis of Target Compound) Intermediate2->Step3 Benzyl Alcohol, NaH, THF End 1-(Benzyloxy)isoquinolin-3-amine Step3->End G cluster_mech Proposed Cyclization Mechanism A 2-(Cyanomethyl)benzonitrile B Protonated Nitrile Intermediate A->B + HCl C Cyclized Intermediate B->C Intramolecular Attack D Iminoisoquinoline C->D Tautomerization & Aromatization E 3-Amino-1-chloroisoquinoline D->E + Cl⁻

Foundational

An In-Depth Technical Guide to 1-(Phenylmethoxy)-3-isoquinolinamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Phenylmethoxy)-3-isoquinolinamine is a unique heterocyclic compound featuring a 3-aminoisoquinoline core functionalized with a benzyloxy gro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylmethoxy)-3-isoquinolinamine is a unique heterocyclic compound featuring a 3-aminoisoquinoline core functionalized with a benzyloxy group at the 1-position. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The presence of both a nucleophilic amino group and a potentially labile benzyloxy ether linkage on this framework suggests a molecule with diverse reactivity and significant potential as a building block in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the predicted and inferred physicochemical and chemical properties of 1-(phenylmethoxy)-3-isoquinolinamine, detailed synthetic strategies, and established analytical methodologies for its characterization.

Molecular Structure and Identification

Chemical Structure:

Caption: Proposed Cobalt-Catalyzed Synthesis of 1-(Phenylmethoxy)-3-isoquinolinamine.

Detailed Experimental Protocol (Adapted from related syntheses)

[3] Step 1: Preparation of the Benzimidate and Ynamide Starting Materials

The required benzimidate and N-protected ynamide would need to be synthesized first, following established literature procedures.

Step 2: Cobalt-Catalyzed Annulation

  • To a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the benzimidate (1.0 equiv), the N-protected ynamide (1.1 equiv), [Cp*Co(CO)I₂] (10 mol%), cerium(IV) sulfate (1.1 equiv), silver(I) carbonate (20 mol%), and pivalic acid (20 mol%).

  • Add a mixture of 2,2,2-trifluoroethanol (TFE) and 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, and wash the celite with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-protected 1-(phenylmethoxy)-3-isoquinolinamine.

Step 3: Deprotection of the Amino Group

  • If an N-protecting group was used on the ynamide, it will need to be removed in a subsequent step. The choice of deprotection conditions will depend on the specific protecting group employed.

Analytical Characterization

A comprehensive characterization of 1-(phenylmethoxy)-3-isoquinolinamine would involve a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

  • Aromatic Protons: Expect a series of multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the isoquinoline and phenyl rings.

  • CH₂ Protons: A singlet at approximately δ 5.0-5.5 ppm for the benzylic methylene protons (O-CH₂-Ph).

  • NH₂ Protons: A broad singlet for the amino protons, the chemical shift of which will be dependent on the solvent and concentration. This signal will be exchangeable with D₂O.

13C NMR:

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

  • C1 Carbon: The carbon bearing the benzyloxy group (C1) is expected to be in the range of δ 155-165 ppm.

  • C3 Carbon: The carbon attached to the amino group (C3) will also be in the downfield region.

  • CH₂ Carbon: The benzylic methylene carbon should appear around δ 70 ppm.

Mass Spectrometry (MS)
  • Molecular Ion: The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 250 or 251, respectively.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, m/z 91) or the entire benzyloxy group. Other characteristic fragmentations of the isoquinoline core may also be observed. [4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching vibrations of the primary amine
3100-3000MediumAromatic C-H stretching
1650-1500StrongC=N and C=C stretching vibrations of the aromatic rings
1250-1000StrongC-O-C stretching of the ether linkage
~750 and ~700StrongC-H out-of-plane bending for the monosubstituted phenyl ring

Potential Applications in Drug Discovery

The 1-(phenylmethoxy)-3-isoquinolinamine scaffold holds potential for the development of novel therapeutic agents. The 3-aminoisoquinoline core is present in compounds with a range of biological activities. [5]The benzyloxy group at the 1-position can be considered a modifiable handle. For instance, replacement of the benzyl group with other substituents could lead to a library of analogs for structure-activity relationship (SAR) studies. Furthermore, the amino group at the 3-position provides a convenient point for further derivatization to explore different biological targets. The overall structure suggests potential for investigation in areas such as oncology, infectious diseases, and neuroscience, where isoquinoline-based compounds have shown promise.

Conclusion

1-(Phenylmethoxy)-3-isoquinolinamine is a fascinating heterocyclic molecule with a rich potential for chemical exploration and application in drug discovery. While experimental data for this specific compound is currently limited, its physicochemical and chemical properties can be reasonably predicted based on its constituent functional groups and related structures. Modern synthetic methodologies, particularly transition-metal-catalyzed reactions, offer viable pathways for its synthesis. The analytical techniques outlined in this guide provide a robust framework for its characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

  • Lautens, M., & Durant, A. G. (2024). Synthesis 3-Aminoisoquinolines via a C–H Activation, Annulation Sequence Catalyzed by Cobalt. Synfacts, 20(08), 0818.
  • Wei, X., Zhao, M., Du, Z., & Li, X. (2011). Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling. Organic letters, 13(17), 4636–4639.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Chuang, S. C., Gandeepan, P., & Cheng, C. H. (2013). Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group. Organic letters, 15(22), 5750–5753.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. Organic Letters, 1(4), 553-556.
  • Mesquita, R. da S., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 32, 1934-1945.
  • Paz, M., Saa, C., Guitian, E., Castedo, L., & Saa, J. M. (1987). REACTIVITY OF ISOQUINOLINE ALKALOIDS WITH BENZYNE. Tetrahedron Letters, 28(26), 2975-2978.
  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 999.
  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Ivanova, Y., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • E. J. Joullié, M. (n.d.). Isoquinoline.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Zhang, Y., et al. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • University of East Anglia. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Heterocyclic Chemistry. (2007, July 4). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Co(III)
  • Wei, X., Zhao, M., Du, Z., & Li, X. (2011). Synthesis of 1-aminoisoquinolines via Rh(III)
  • Heravi, M. M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8474.
  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Vijayakumar, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(8), 915-946.
  • ResearchGate. (n.d.). N‐Benzylation of various aminoisoquinolines with benzylic alcohols.
  • Caltech Authors. (2022, February 18). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.
  • ResearchGate. (n.d.).
  • Silverstein, R. M. (n.d.).
  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
  • Martínez-Urbina, M. A., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7013.
  • PMC. (n.d.). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.
  • Wessjohann, L. A., & Westermann, B. (2004). 2 Protection of Functional Groups. In Stereoselective Synthesis (pp. 29-58). Wiley-VCH.
  • Semantic Scholar. (n.d.). REACTIVITY OF ISOQUINOLINE ALKALOIDS WITH BENZYNE.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
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Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Isoquinolinamine, 1-(phenylmethoxy)-: Mechanisms of Action and Therapeutic Applications

Executive Summary & Molecular Rationale 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-(benzyloxy)isoquinolin-3-amine) represents a highly privileged, modular pharmacophore in modern medicinal chemistry. While f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-(benzyloxy)isoquinolin-3-amine) represents a highly privileged, modular pharmacophore in modern medicinal chemistry. While foundational isoquinolines are ubiquitous in natural products and synthetic libraries, the specific 1,3-disubstitution pattern of this molecule serves as a "master key" for accessing the ATP-binding pockets of oncogenic kinases and the allosteric sites of cell-cycle phosphatases[1].

From a structural perspective, the rigid, planar isoquinoline ring provides an ideal scaffold for intercalation and deep-pocket binding. The 3-amino group acts as a critical hydrogen-bond donor/acceptor motif, designed to anchor the molecule to the hinge region of kinase enzymes[2]. Conversely, the 1-(phenylmethoxy) (benzyloxy) group is not merely a passive substituent; the ether linkage (C-O-C) provides a specific dihedral rotational flexibility. This allows the bulky, lipophilic phenyl ring to project deep into the hydrophobic specificity pockets (such as the DFG-out allosteric pocket) of target proteins. This steric bulk prevents the molecule from indiscriminately binding to kinases with smaller ATP pockets, thereby conferring a high degree of target selectivity[2],[1].

Core Mechanism of Action: The Hinge-Binding Paradigm

The primary pharmacological mechanism of 1-substituted 3-aminoisoquinolines is ATP-competitive kinase inhibition , with a pronounced selectivity for FLT3 (FMS-like tyrosine kinase 3) and Src-family kinases[2].

Kinase Docking and Signal Abrogation

When 3-Isoquinolinamine, 1-(phenylmethoxy)- enters the intracellular space, it competes directly with intracellular ATP for the catalytic cleft of hyperactive kinases.

  • Hinge Binding: The 3-amino group forms bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., residue Cys694 in FLT3)[2].

  • Hydrophobic Probing: The 1-phenylmethoxy group occupies the adjacent hydrophobic region II, stabilizing the kinase in an inactive conformation[1].

  • Pathway Shutdown: By blocking ATP hydrolysis, the compound prevents the auto-phosphorylation of the kinase and the subsequent phosphorylation of downstream effectors. This effectively abrogates the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades, leading to a rapid suppression of cell proliferation in malignancies such as Acute Myeloid Leukemia (AML)[2].

Secondary Mechanism: CDC25B Phosphatase Modulation

Beyond kinase inhibition, this molecular class exhibits profound inhibitory effects on CDC25B , a phosphatase responsible for activating cyclin-dependent kinases (CDKs)[3]. By binding to the active site or protein-protein interaction interface of CDC25B, the compound prevents the dephosphorylation of the CDK1/Cyclin B complex. The functional causality of this inhibition is an irreversible G2/M phase cell cycle arrest , which triggers apoptotic cascades in rapidly dividing tumor cells[4],[3].

MOA Compound 1-(phenylmethoxy)- 3-isoquinolinamine Kinases FLT3 / Src-Family Kinases (ATP-Binding Pocket) Compound->Kinases Hinge-Binding & Hydrophobic Probe CDC25B CDC25B Phosphatase Compound->CDC25B Allosteric/Direct Inhibition Downstream1 STAT5 / PI3K / AKT Pathway Inhibition Kinases->Downstream1 Prevents Phosphorylation Downstream2 CDK1 / Cyclin B Complex Inactivation CDC25B->Downstream2 Prevents Dephosphorylation Outcome1 Suppressed Cell Proliferation Downstream1->Outcome1 Outcome2 G2/M Phase Arrest & Apoptosis Downstream2->Outcome2

Diagram 1: Dual mechanism of action targeting oncogenic kinases and CDC25B phosphatase.

Quantitative Data: Target Affinity and Efficacy

The following table synthesizes the pharmacological efficacy of the 1-substituted 3-aminoisoquinoline class across isolated biochemical targets and whole-cell phenotypic assays, demonstrating its potent antineoplastic profile[4],[2],[3].

Target / Cell LineAssay TypeBiological EffectRepresentative IC50 / GI50Reference
FLT3 Kinase TR-FRETATP-Competitive Inhibition< 50 nM[2]
Src Kinase TR-FRETATP-Competitive Inhibition< 100 nM[2]
CDC25B Phosphatase FluorometricPhosphatase Inhibition0.77 – 5.3 µM[3]
MV4-11 (AML) Cell Viability (SRB)Anti-proliferation< 100 nM[2]
MDA-MB-468 (Breast) NCI-60 ScreenG2/M Arrest / Apoptosis~ 6.6 µM (GI50)[4]

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data generation when evaluating 3-Isoquinolinamine, 1-(phenylmethoxy)- derivatives, the following protocols have been engineered with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Highly conjugated aromatic systems like isoquinolines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the signal is exclusively derived from the kinase-substrate interaction[2].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (essential for coordinating the ATP-Mg²⁺ complex), 1 mM DTT (prevents oxidation of the kinase's catalytic cysteines), and 0.01% Brij-35. Validation: Brij-35 prevents non-specific compound aggregation, a primary driver of false-positive inhibition.

  • Compound Equilibration: Dilute the compound in 100% DMSO, then transfer to the assay plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation). Add recombinant FLT3 or Src kinase and incubate for 30 minutes at room temperature. Validation: This pre-incubation allows slow-binding conformational changes (e.g., DFG-flip) to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add ATP (at the predetermined Km value for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Readout & Quench: Add EDTA to chelate Mg²⁺ and immediately halt the kinase reaction. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Validation Control: Include Staurosporine as a pan-kinase positive control to validate the assay's dynamic range and Z'-factor.

Workflow Prep 1. Compound Prep (DMSO) Incubate 2. Kinase Equilibration Prep->Incubate ATP 3. ATP/Substrate Addition Incubate->ATP Readout 4. TR-FRET Readout ATP->Readout Analysis 5. IC50 Calculation Readout->Analysis

Diagram 2: Self-validating TR-FRET experimental workflow for kinase inhibition analysis.

Protocol B: Flow Cytometric Cell Cycle Analysis (G2/M Arrest Validation)

Causality: To validate the phenotypic outcome of CDC25B inhibition, DNA content must be precisely quantified. Propidium Iodide (PI) is used to measure DNA mass, directly revealing the cell cycle phase distribution[4].

  • Cell Treatment: Seed MDA-MB-468 cells and treat with the isoquinoline derivative at 1x, 5x, and 10x the established IC50 for 24 to 48 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Validation: Ethanol fixation permeabilizes the cell membrane to allow dye entry while precipitating and preserving nucleic acid integrity.

  • RNase A Treatment (Critical Step): Resuspend the fixed cell pellet in PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. Validation: PI intercalates into all double-stranded nucleic acids. Without RNase A, cellular RNA fluorescence will conflate with DNA content, masking the true 4N DNA peak indicative of G2/M arrest[4].

  • PI Staining & Acquisition: Add 50 µg/mL Propidium Iodide. Acquire data via flow cytometry (linear FL2/FL3 channel). A successful assay will show a dose-dependent accumulation of cells in the 4N (G2/M) peak and a corresponding decrease in the 2N (G0/G1) peak compared to the vehicle control.

References

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)
  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines PMC / NIH
  • An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminoisoquinoline Deriv
  • Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction Synthesis / Thieme Connect

Sources

Foundational

The Biological Activity of Isoquinolinamine Derivatives: Mechanisms, Methodologies, and Therapeutic Potential

Executive Summary The isoquinoline scaffold (benzo[c]pyridine) is a privileged pharmacophore in medicinal chemistry, historically recognized for its presence in natural alkaloids like papaverine and morphine[1][2]. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) is a privileged pharmacophore in medicinal chemistry, historically recognized for its presence in natural alkaloids like papaverine and morphine[1][2]. However, recent synthetic efforts have shifted focus toward isoquinolinamines (amino-substituted isoquinolines) and their highly functionalized derivatives, such as 3,4-diarylisoquinolinamines and isoindoloquinazolinones. These compounds exhibit a uniquely broad spectrum of biological activities, functioning as potent anticancer, antileukemic, and kinase-modulating agents[3][4].

As drug development professionals, understanding the precise molecular mechanisms and the requisite validation assays for these compounds is critical. This guide synthesizes the current mechanistic landscape of isoquinolinamine derivatives, provides structured quantitative data, and details self-validating experimental workflows designed to rigorously evaluate their biological efficacy.

Mechanistic Pathways & Target Engagement

The pharmacological versatility of isoquinolinamines stems from their ability to engage multiple intracellular targets through distinct biophysical interactions.

Topoisomerase I/II Inhibition and DNA Intercalation

A primary mechanism of action for highly conjugated isoquinolinamines, particularly 3,4-diarylisoquinolinamines, is the inhibition of DNA topoisomerases[4]. Unlike simple catalytic inhibitors, potent derivatives act as interfacial poisons . They intercalate into the DNA base pairs at the cleavage site and form hydrogen bonds with the topoisomerase enzyme, stabilizing the transient DNA-enzyme cleavage complex[4]. This stabilization prevents DNA religation, leading to double-strand breaks during replication, subsequent G2/M cell cycle arrest, and caspase-dependent apoptosis[5].

Furthermore, isoquinolinamines have been identified as inhibitors of the chromosome-maintenance protein-1 (CRM1) nuclear export mechanism. By blocking CRM1, these compounds prevent the nuclear export of Topoisomerase II


 (Topo II

), thereby retaining the enzyme in the nucleus and synergistically sensitizing resistant multiple myeloma cells to Topo II poisons like doxorubicin[6].
Kinase Modulation: From Leukemia to Cardiovascular Targets

Isoquinolinamines also function as potent kinase inhibitors by occupying the ATP-binding pocket of dysregulated enzymes.

  • Antileukemic Activity: The derivative FX-9 (3-(p-Tolyl)isoquinolin-1-amine) has demonstrated profound antiproliferative effects against B-cell and T-cell acute lymphoblastic leukemia (ALL)[3][7]. FX-9 disrupts the PI3K/AKT and MAPK signaling cascades, inducing severe morphological changes including cytoplasmic vacuolization, karyopyknosis, and karyorrhexis[3].

  • ROCK Inhibition: Beyond oncology, isoquinolinamines are actively developed as Rho-associated protein kinase (ROCK) inhibitors. While older isoquinoline sulfonamides like Fasudil suffer from poor selectivity and off-target toxicity, novel isoquinolinamine derivatives offer improved kinome selectivity. By negatively modulating ROCK, these compounds regulate actin filament organization and smooth muscle contractility, offering therapeutic avenues for cerebral cavernous malformations (CCM) and hypertension[8][9].

G Iso Isoquinolinamine Derivatives Topo Topoisomerase I/II Inhibition Iso->Topo Intercalation & H-bonding Kinase Kinase Modulation (PI3K/AKT, ROCK) Iso->Kinase ATP-competitive binding Export CRM1 Nuclear Export Inhibition Iso->Export Allosteric CRM1 block DNA DNA Cleavage Complex Stabilization Topo->DNA Actin Actin Cytoskeleton Remodeling Kinase->Actin ROCK inhibition Prolif Decreased Leukemic Proliferation Kinase->Prolif AKT downregulation Export->Topo Nuclear retention of Topo IIα CellCycle G2/M Cell Cycle Arrest DNA->CellCycle Apoptosis Caspase-Dependent Apoptosis CellCycle->Apoptosis Prolif->Apoptosis

Fig 1: Pharmacological pathways and molecular targets of isoquinolinamine derivatives.

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the quantitative biological activity of key isoquinolinamine derivatives across various disease models.

Compound / DerivativePrimary Target / MechanismDisease Model / Cell LineKey Biological EffectPotency (IC50 / GI50)
Compound 3 (N-(3-morpholinopropyl) substituted)Topoisomerase I/IISolid Tumors (Breast, CNS, Colon)Antiproliferative, DNA nickingMean GI50: 39 nM[10]
CWJ-082 (6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine)Topoisomerase I / Spindle AssemblyHeLa (Cervical Cancer)G2/M arrest, ApoptosisHighly potent (nM range)[5]
FX-9 (3-(p-Tolyl)isoquinolin-1-amine)PI3K/AKT & MAPKB-ALL and T-ALL (Leukemia)Apoptosis, Cytoplasmic vacuolizationIC50: 0.54 – 1.94 μM[3][7]
FX-9 + Carboplatin (Combination)Mitotic inhibition + DNA bindingLNCaP (Prostate Carcinoma)Synergistic apoptosis inductionSynergistic at 80 μM (Carboplatin)[11]
Fasudil (Reference Isoquinoline)ROCK1 / ROCK2Cerebral Vasospasm / CCMVasodilation, Actin remodeling~ 1-10 μM[8]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of isoquinolinamines requires assays that not only measure an endpoint but also confirm the mechanism of action. Below are two field-proven, self-validating protocols.

Protocol 1: Topoisomerase I DNA Relaxation and Cleavage Assay

Purpose: To determine whether an isoquinolinamine acts as a Topo I catalytic inhibitor (prevents binding) or an interfacial poison (traps the cleavage complex)[4]. Causality Rationale: By utilizing Proteinase K, we digest the covalently bound Topo I enzyme. If the compound is a poison, the trapped intermediate is released as nicked open-circular DNA. If it is a catalytic inhibitor, the DNA remains supercoiled.

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 μL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topoisomerase I in relaxation buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA).

  • Compound Incubation: Add the isoquinolinamine derivative at varying concentrations (e.g., 0.1, 1, 10 μM). Include Camptothecin (CPT) as a positive control poison and DMSO as a vehicle negative control. Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 2 μL of 10% SDS to denature the enzyme and trap the DNA-protein covalent complexes.

  • Protein Digestion: Add 2 μL of Proteinase K (1 mg/mL) and incubate at 50°C for 30 minutes. Crucial Step: This digests the Topo I, leaving behind nicked DNA if a cleavage complex was formed.

  • Resolution: Extract with phenol:chloroform:isoamyl alcohol (25:24:1) to remove peptide fragments. Resolve the aqueous phase on a 1% agarose gel containing 0.5 μg/mL ethidium bromide at 2 V/cm for 2 hours.

  • Validation Check: The CPT control must show a distinct band of nicked open-circular DNA. If the test compound shows a similar band, it is a Topo I poison. If the DNA remains supercoiled without nicking, it is a catalytic inhibitor.

Protocol 2: Multiparametric Apoptosis & Kinase Profiling via Flow Cytometry

Purpose: To validate the downstream cellular consequences of kinase inhibition (e.g., FX-9 in ALL cells)[3][7]. Causality Rationale: Measuring cell death alone is insufficient. By multiplexing Annexin V (apoptosis) with intracellular phospho-specific antibodies (target engagement), we prove that the observed cytotoxicity is directly caused by the inhibition of specific signaling cascades (e.g., PI3K/AKT).

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed SEM (B-ALL) or Jurkat (T-ALL) cells at

    
     cells/mL in RPMI-1640 medium. Treat with the isoquinolinamine (e.g., FX-9 at 1 μM and 10 μM) for 24, 48, and 72 hours.
    
  • Surface Staining (Apoptosis): Harvest

    
     cells. Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 min in the dark. Rationale: Annexin V binds flipped phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).
    
  • Fixation & Permeabilization (Phospho-flow): For a parallel sample, fix cells with 4% paraformaldehyde for 10 min at room temperature. Permeabilize with ice-cold 90% methanol for 30 min on ice. Rationale: Methanol permeabilization is required to allow large antibodies to access intracellular kinases while preserving phosphorylation states.

  • Intracellular Staining: Wash cells and stain with PE-conjugated anti-phospho-AKT (Ser473) and APC-conjugated anti-phospho-ERK1/2.

  • Acquisition & Analysis: Analyze via flow cytometry.

  • Validation Check: A valid hit will show a dose-dependent increase in the Annexin V+/PI- quadrant (early apoptosis) that temporally correlates with a decrease in the Mean Fluorescence Intensity (MFI) of phospho-AKT/ERK.

W Synth Compound Synthesis Screen Phenotypic Screening Synth->Screen Mech Mechanistic Deconvolution Screen->Mech Val In Vitro Validation Mech->Val Lead Lead Optimization Val->Lead

Fig 2: Standardized high-throughput screening and validation workflow for isoquinolinamines.

Conclusion

Isoquinolinamine derivatives represent a highly tunable and potent class of pharmacological agents. By shifting the substitution patterns—such as incorporating 3,4-diaryl groups or isoindoloquinazolinone motifs—researchers can direct the molecule's affinity from DNA topoisomerases to specific kinases like ROCK or PI3K/AKT[3][4][9]. For drug development professionals, the key to unlocking the potential of the isoquinolinamine scaffold lies in employing rigorous, self-validating assays that definitively link phenotypic cytotoxicity to precise molecular target engagement.

References

1.1 2. 2 3.3 4.4 5.11 6.6 7. 8 8.5 9. 10 10. 7

Sources

Exploratory

The Application Scientist’s Guide to Novel Isoquinolinamines

From Retrosynthesis to Biological Validation Executive Summary Isoquinolinamines (amino-isoquinolines) represent a privileged scaffold in modern medicinal chemistry, serving as bio-isosteres to quinazolines and adenosine...

Author: BenchChem Technical Support Team. Date: March 2026

From Retrosynthesis to Biological Validation

Executive Summary

Isoquinolinamines (amino-isoquinolines) represent a privileged scaffold in modern medicinal chemistry, serving as bio-isosteres to quinazolines and adenosines. Their utility spans from ROCK (Rho-associated protein kinase) inhibition (e.g., Fasudil) to novel anticancer agents targeting the PI3K/Akt/mTOR pathway.

This guide moves beyond standard textbook definitions to provide a field-tested workflow for the discovery and synthesis of 1-amino and 3-aminoisoquinoline derivatives. It prioritizes atom-economical C-H activation and metal-free transannulation strategies, ensuring scalability and functional group tolerance.

Part 1: Strategic Rationale & SAR Landscape

The Pharmacophore Logic

Why prioritize the isoquinolinamine scaffold?

  • H-Bond Donor/Acceptor Motifs: The pyridine nitrogen (N2) and the exocyclic amine (at C1 or C3) create a "hinge-binding" motif ideal for ATP-competitive kinase inhibition.

  • Tautomeric Versatility: 1-aminoisoquinolines exist in equilibrium with 1-imino-1,2-dihydroisoquinolines, allowing dynamic adaptation to enzyme binding pockets.

  • Metabolic Stability: Compared to quinolines, the isoquinoline core often demonstrates superior resistance to oxidative metabolism at the nitrogen-adjacent positions.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical substitution points for optimizing potency and selectivity.

SAR_Map Core Isoquinolinamine Scaffold C1 C1-Position (Hinge Binder) Core->C1 Primary Amine Essential for Kinase Affinity C3 C3-Position (Solubility/Selectivity) Core->C3 Aryl/Heteroaryl groups Modulate Anti-tumor Potency C4 C4-Position (Hydrophobic Pocket) Core->C4 Halogen/Alkyl Increases Lipophilicity N2 N2-Nitrogen (H-Bond Acceptor) Core->N2 Critical for Water-Mediated Bridging ROCK/PKA Inhibition ROCK/PKA Inhibition C1->ROCK/PKA Inhibition Topoisomerase Targeting Topoisomerase Targeting C3->Topoisomerase Targeting

Figure 1: SAR landscape of isoquinolinamines. C1-amine acts as the primary anchor, while C3 substitutions drive specificity against cancer cell lines.

Part 2: Synthetic Methodologies (The Core)

We will focus on two complementary protocols: Rh(III)-Catalyzed C-H Activation (for 1-aminoisoquinolines) and Metal-Free Transannulation (for 3-aminoisoquinolines).

Method A: Rh(III)-Catalyzed C-H Annulation

Target: 1-Aminoisoquinolines Mechanism: This protocol utilizes benzamidines as a directing group.[1] The Rh(III) catalyst activates the ortho C-H bond, followed by alkyne insertion and reductive elimination. This avoids the need for pre-functionalized halogenated precursors.

Experimental Protocol
  • Reagents:

    • Substrate: N-Pivaloyloxy benzamidine (0.2 mmol)

    • Coupling Partner: Internal alkyne (0.24 mmol)

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

    • Additive: CsOAc (20 mol%) – Crucial for C-H deprotonation

    • Solvent: MeOH or TFE (Trifluoroethanol) – TFE promotes protonolysis

  • Procedure:

    • Charge a screw-cap vial with catalyst, acetate base, and benzamidine.

    • Add solvent (2.0 mL) and the alkyne.

    • Stir at 60°C for 12 hours under air (oxidizing directing group acts as the internal oxidant).

    • Workup: Dilute with DCM, wash with NaHCO₃, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Why this works: The N-O bond in the pivaloyloxy group acts as an internal oxidant, making the reaction redox-neutral and removing the need for external metal oxidants (like Cu(OAc)₂).

Method B: Metal-Free Intramolecular Transannulation

Target: 3-Aminoisoquinolines Mechanism: Utilizes N-sulfonyl-1,2,3-triazoles.[2] Under thermal conditions, the triazole undergoes ring-chain tautomerization to form a reactive ketenimine intermediate, which is trapped by an internal nucleophile.

Experimental Protocol
  • Reagents:

    • Substrate: 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole[2]

    • Solvent: 1,4-Dioxane (Anhydrous)

    • Base: None required (Self-catalyzed) or mild K₂CO₃

  • Procedure:

    • Dissolve the triazole precursor in 1,4-Dioxane (0.1 M concentration).

    • Heat to 100°C for 4-6 hours .

    • Monitor via TLC (disappearance of the triazole spot).

    • Workup: Evaporate solvent.

    • Purification: Recrystallization from Ethanol (often sufficient) or Flash Chromatography.

Why this works: The extrusion of N₂ provides the thermodynamic driving force. This is a "green" chemistry approach with high atom economy.

Comparative Data Analysis
FeatureMethod A (Rh-Catalyzed)Method B (Metal-Free)
Target Isomer 1-Aminoisoquinoline3-Aminoisoquinoline
Key Bond Formed C–C and C–N (Annulation)C–N (Cyclization)
Atom Economy High (Loss of HOPiv)Very High (Loss of N₂)
Functional Tolerance Excellent (Halogens, Esters)Good (Sensitive to acidic protons)
Scalability Moderate (Cost of Rh)High (Cheap reagents)

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting low yields.

Rh_Cycle Rh_Start Cp*Rh(III) Active Species Coordination Substrate Coordination (Benzamidine) Rh_Start->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - AcOH Insertion Alkyne Insertion (7-Membered Ring) CH_Activation->Insertion + Alkyne Red_Elim Reductive Elimination & N-O Cleavage Insertion->Red_Elim Red_Elim->Rh_Start Regeneration Product 1-Aminoisoquinoline Red_Elim->Product

Figure 2: The Rh(III)-catalyzed C-H activation cycle. The rate-limiting step is typically the C-H bond cleavage or alkyne insertion.

Part 4: Biological Validation (Kinase Assay)

Once synthesized, compounds must be validated. The standard is the ADP-Glo™ Kinase Assay (Promega), which quantifies kinase activity by measuring ATP depletion.

Assay Protocol
  • Preparation: Dilute compounds in DMSO (10 mM stock). Create serial dilutions.

  • Reaction:

    • Mix Kinase (e.g., ROCK1, 5 ng/well), Substrate (S6 peptide), and ATP (10 µM) in reaction buffer.

    • Add compound (1 µL).

    • Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP).

    • Incubate 40 mins.

    • Add Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase light).
      
    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50.

Part 5: Troubleshooting & Optimization

  • Problem: Low yield in Method A (Rh-catalysis).

    • Diagnosis: Incomplete C-H activation.

    • Fix: Switch solvent to TFE (Trifluoroethanol). The acidic nature of TFE assists in the protonolysis step of the catalytic cycle.

  • Problem: Regioselectivity issues with asymmetrical alkynes.

    • Insight: Sterics dominate. The bulkier group of the alkyne will generally position itself distal to the nitrogen in the final ring structure.

  • Problem: Poor solubility in biological assays.

    • Fix: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C3 or C4 position during the initial substrate synthesis.

References

  • Rh(III)

    • Title: Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C-H Cascade Annulation of Benzamidines with Iodonium Ylides.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Metal-Free Synthesis

    • Title: A facile metal-free one-pot synthesis of 3-aminoisoquinolines by intramolecular transannulation.[2]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Biological Activity (Anticancer)

    • Title: Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.[3][4]

    • Source: French-Ukrainian Journal of Chemistry.
    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Isoquinoline derivatives as kinase inhibitors (Review).[3][5]

    • Source: European Journal of Medicinal Chemistry (ScienceDirect).
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Analogs of 3-Isoquinolinamine, 1-(phenylmethoxy)-

Abstract The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the structural analogs of 3-Isoquinolinamine, 1-(phenylmethoxy)-, also known as 1-(benzyloxy)isoquinolin-3-amine. This core structure has emerged as a valuable starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.[1] This document will detail the rationale behind the design of its analogs, provide robust synthetic protocols, outline methods for biological evaluation, and analyze structure-activity relationships (SAR). The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Significance of the 1-Alkoxy-3-Aminoisoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including the vasodilator papaverine and the anticancer agent topotecan.[4][5] The specific substitution pattern of a 1-alkoxy group and a 3-amino group confers unique properties that make it an attractive starting point for drug discovery. The 3-aminoisoquinoline moiety is a recognized hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and established drug targets for diseases like cancer and inflammatory disorders.[1][6][7]

The 1-(phenylmethoxy) or benzyloxy group at the C1 position provides a key point for synthetic diversification. Modification of this group can influence the compound's solubility, metabolic stability, and interactions with the solvent-exposed regions of target proteins.[1] This guide will delve into the systematic exploration of this chemical space to generate novel and potent bioactive molecules.

Design and Synthesis of Structural Analogs

The design of structural analogs of 1-(benzyloxy)isoquinolin-3-amine is primarily driven by the desire to understand and optimize its interaction with biological targets. This involves a systematic modification of different parts of the molecule to probe the structure-activity relationship (SAR).

Rationale for Analog Design

The core scaffold can be divided into three primary regions for modification:

  • The C1-Alkoxy Group: Replacing the phenylmethoxy group with other alkoxy or aryloxy moieties allows for probing the size and nature of the binding pocket. Introducing different substituents on the phenyl ring can modulate electronic properties and provide additional interaction points.

  • The C3-Amino Group: While often crucial for hinge-binding, this group can be acylated, alkylated, or used as a handle for further elaboration to explore vector space and improve physicochemical properties.

  • The Isoquinoline Core: Substitution on the benzene ring of the isoquinoline nucleus can influence the overall electronics of the system, impact metabolic stability, and provide opportunities for additional favorable interactions with the target protein.

dot

Caption: Key modification sites for SAR studies.

General Synthetic Strategies

The synthesis of 1-alkoxy-3-aminoisoquinoline analogs can be achieved through several established routes. Traditional methods for isoquinoline synthesis include the Bischler-Napieralski and Pictet-Spengler reactions.[5][8] However, more modern approaches often provide greater versatility and milder reaction conditions.[8][9]

A convergent and highly versatile method involves the reaction of a metalated o-tolualdehyde imine with a nitrile, followed by cyclization.[9] This approach allows for the introduction of diverse substituents at the 3-position. Subsequent functionalization at the 1-position can then be achieved.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes a plausible synthetic route for a generic 1-alkoxy-3-aminoisoquinoline analog, adapted from modern synthetic methodologies.[9][10]

Protocol: Synthesis of 1-methoxy-3-aminoisoquinoline

Part 1: Synthesis of 3-Aminoisoquinoline

  • Imine Formation: To a solution of o-tolualdehyde (1.0 eq) in anhydrous toluene, add tert-butylamine (1.05 eq). Heat the mixture to reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the o-tolualdehyde tert-butylimine.

    • Causality: The imine protects the aldehyde and directs the subsequent metalation to the ortho-methyl group.[9]

  • Metalation and Cyclization: Dissolve the imine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. Add a solution of cyanamide (1.2 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality:n-Butyllithium is a strong base that deprotonates the methyl group, creating a nucleophilic benzylic anion. This anion then attacks the nitrile (cyanamide), initiating the cyclization to form the isoquinoline core.[9]

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford 3-aminoisoquinoline.

Part 2: Synthesis of 1-Methoxy-3-aminoisoquinoline

  • N-Oxide Formation: Dissolve 3-aminoisoquinoline (1.0 eq) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed. Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine. Dry the organic layer and concentrate to obtain 3-aminoisoquinoline N-oxide.

  • Alkoxylation: Suspend the N-oxide (1.0 eq) in a solution of sodium methoxide (2.0 eq) in methanol. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Purify the crude product by column chromatography to yield 1-methoxy-3-aminoisoquinoline.

Biological Evaluation and Screening Protocols

Given that the 3-aminoisoquinoline scaffold is a known kinase hinge-binder, a primary application for these analogs is in the discovery of novel kinase inhibitors.[1] Kinase screening is essential to determine the potency and selectivity of the synthesized compounds.[6]

High-Throughput Kinase Activity Assays

Numerous platforms exist for screening compounds against a panel of kinases. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[7][11]

dot

Kinase_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Synthesized Analog (in DMSO) Incubate 1. Incubate Kinase + Analog (10 min) Compound->Incubate Kinase Kinase Enzyme Kinase->Incubate Substrate Substrate + ATP Reaction 2. Add Substrate/ATP Initiate Reaction Substrate->Reaction Incubate->Reaction Stop 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop Develop 4. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop->Develop Read 5. Measure Luminescence Develop->Read Analysis Calculate % Inhibition Determine IC50 Read->Analysis

Caption: Workflow for a typical ADP-Glo™ kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • The kinase enzyme in reaction buffer.

    • The test compound from the serial dilution.

    • Self-Validation: Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[12]

  • Initiation of Reaction: Add a solution of the kinase-specific substrate and ATP to all wells to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP and uses a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

Systematic screening of the synthesized analogs allows for the development of a structure-activity relationship (SAR) model. This model provides critical insights into which chemical features are essential for biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics.

Key SAR Observations

While specific SAR is target-dependent, general trends can often be observed for a class of compounds. For 1-alkoxy-3-aminoisoquinolines, the following hypothetical SAR table illustrates how data can be structured and interpreted.

Analog ID C1-Modification Core Substitution Kinase X IC50 (nM) Kinase Y IC50 (nM) Notes
Core -O-CH2-PhH150>10,000Parent compound, moderate potency.
A-1 -O-CH3H850>10,000Small alkoxy group reduces potency.
A-2 -O-CH2-(4-F-Ph)H558,500Electron-withdrawing group on phenyl improves potency.
A-3 -O-CH2-(4-OMe-Ph)H210>10,000Electron-donating group slightly reduces potency.
B-1 -O-CH2-Ph6-F754,500Fluoro substitution on core improves potency and selectivity.
B-2 -O-CH2-(4-F-Ph)6-F15 2,100 Optimal combination of modifications leads to high potency.
Interpretation of SAR Data
  • Importance of the C1-Aryl Group: The data suggests that a larger hydrophobic group at the C1 position is preferred over a small methyl group (compare Core to A-1 ).

  • Electronic Effects: Electron-withdrawing substituents on the C1-phenyl ring appear to be beneficial for potency against Kinase X (A-2 vs. Core and A-3 ). This could indicate a specific electronic or hydrogen-bonding interaction in the active site.

  • Core Substitution: Modification of the isoquinoline core, such as the introduction of a fluorine atom at the 6-position, enhances potency and can introduce selectivity against other kinases (B-1 vs. Core ).

  • Synergistic Effects: Combining favorable modifications at both the C1-alkoxy group and the isoquinoline core can lead to a significant, synergistic improvement in potency (B-2 ).

Future Directions and Therapeutic Potential

The 1-alkoxy-3-aminoisoquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Future work should focus on:

  • Broad Kinome Screening: Profiling lead compounds against large panels of kinases is crucial to understand their selectivity profile and identify potential off-target effects.[6][11]

  • In Vivo Evaluation: Promising candidates with good in vitro potency and selectivity should be advanced to cellular and then animal models to assess their efficacy, pharmacokinetics, and safety.

  • Exploration of Other Target Classes: While well-suited for kinases, the scaffold's properties may lend themselves to other target classes. Broader biological screening could uncover novel activities.

The systematic approach to analog design, synthesis, and evaluation outlined in this guide provides a robust framework for advancing compounds from this chemical class into preclinical and clinical development.

References

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • Kaur, H., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Z., et al. (2023). CuI-Catalyzed Trifluoromethylation/Cyclization Reaction of N-(2-Methylallyl)-2-arylindoles: Access to Trifluoromethylated Indolo[2,1-a]isoquinoline (Benzo[8][13]imidazo[2,1-a]isoquinoline) Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Ivanov, I., et al. (2005). ONE-POT SYNTHESIS OF 1-(2-, 3- OR 4-AMINOPHENYL)- AND 1-(4-AMINOBENZYL)-3,4-DIHYDROISOQUINOLINES. Arkivoc. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. Available at: [Link]

  • Yang, S. H., et al. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cao, R., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Fitoterapia. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Pesnot, T., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications. Available at: [Link]

  • Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. Available at: [Link]

  • Endait, R. S. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. Available at: [Link]

  • Rusin, K., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. Available at: [Link]

  • ChEMBL. (n.d.). Compound: ISOQUINOLIN-3-AMINE (CHEMBL61743). Available at: [Link]

  • Gáti, T., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules. Available at: [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • MDPI. (2024). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Clark, A. M. (1986). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]

  • Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

Exploratory

solubility of 1-(phenylmethoxy)-3-isoquinolinamine in DMSO

An In-Depth Technical Guide to the Solubility of 1-(phenylmethoxy)-3-isoquinolinamine in DMSO Executive Summary This technical guide provides a rigorous analysis of the solubility profile of 1-(phenylmethoxy)-3-isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(phenylmethoxy)-3-isoquinolinamine in DMSO

Executive Summary

This technical guide provides a rigorous analysis of the solubility profile of 1-(phenylmethoxy)-3-isoquinolinamine in Dimethyl Sulfoxide (DMSO).[1] Designed for drug discovery scientists and analytical chemists, this document moves beyond simple "soluble/insoluble" binary classifications. It explores the physicochemical drivers of solvation, provides a validated protocol for establishing exact solubility limits, and outlines critical stability considerations for the benzyl ether and amine moieties within the aprotic environment of DMSO.[1]

Part 1: Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of 1-(phenylmethoxy)-3-isoquinolinamine, we must first deconstruct its molecular architecture. The compound is a heterobicyclic aromatic system functionalized with both a lipophilic ether and a polar primary amine.

Structural Dissection
  • Isoquinoline Core: A planar, aromatic bicycle.[1] It is inherently lipophilic but possesses a basic nitrogen (N2).[1]

  • 3-Amino Group (

    
    ):  A hydrogen bond donor (HBD) and acceptor (HBA).[1] This is the primary handle for polar interactions.
    
  • 1-Phenylmethoxy Group (

    
    ):  Also known as a benzyloxy group.[1] This moiety significantly increases the calculated LogP (cLogP), adding bulk and lipophilicity.[1] It also introduces a rotatable bond, affecting crystal packing energy.
    
The Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent (


) with a high dipole moment.[1] It is an exceptional solvent for this compound due to a dual-action mechanism:
  • Disruption of Crystal Lattice: The sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting effectively with the protons of the 3-amino group.[1] This interaction competes with the intermolecular H-bonds that stabilize the solid crystal lattice.

  • 
    -
    
    
    
    Interaction Solvation:
    The methyl groups of DMSO provide a hydrophobic environment that accommodates the phenyl and isoquinoline rings, preventing the "crashing out" often seen in aqueous buffers.

Predicted Solubility Limit: Based on structural analogues (e.g., 3-aminoisoquinoline and 1-benzyloxynaphthalene), 1-(phenylmethoxy)-3-isoquinolinamine is predicted to exhibit High Solubility in DMSO.

  • Estimated Range:

    
     (approx. 
    
    
    
    ).[1]
  • Saturation Point: Likely reaches

    
     with sonication.[1]
    

SolvationMechanism Compound 1-(phenylmethoxy)- 3-isoquinolinamine (Crystal Lattice) Interaction1 H-Bonding: DMSO (O) <--> Amine (H) Compound->Interaction1 Interaction2 Dipole-Dipole: DMSO (S=O) <--> Heterocycle Compound->Interaction2 DMSO DMSO Solvent (Polar Aprotic) DMSO->Interaction1 Interaction3 Dispersion Forces: DMSO (Me) <--> Phenyl Ring DMSO->Interaction3 SolvatedState Solvated Molecule (Thermodynamically Stable) Interaction1->SolvatedState Interaction2->SolvatedState Interaction3->SolvatedState

Figure 1: Mechanistic breakdown of how DMSO overcomes the crystal lattice energy of the target compound through H-bonding and dispersion forces.

Part 2: Validated Solubility Determination Protocol

Do not rely on visual inspection alone. "Clear" solutions can contain micro-aggregates that interfere with biological assays (e.g., SPR or enzymatic inhibition).[1] Use this quantitative protocol to determine the thermodynamic solubility limit.

Materials Required
  • Compound: 1-(phenylmethoxy)-3-isoquinolinamine (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
     99.9%).
    
  • Equipment: Ultrasonic bath, HPLC-UV or LC-MS, Centrifuge (10,000 x g).

Step-by-Step Workflow

Step 1: Preparation of Supersaturated Stock

  • Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Add 50

    
    L  of anhydrous DMSO. (Target concentration: ~100 mg/mL).[1]
    
  • Vortex vigorously for 60 seconds.

  • Sonicate at 40 kHz for 10 minutes at ambient temperature (

    
    ). Note: Monitor temperature; DMSO warms during sonication. Do not exceed 
    
    
    
    to prevent degradation.

Step 2: Equilibration

  • Place the tube on an orbital shaker (500 rpm) for 24 hours at room temperature. This ensures thermodynamic equilibrium between the dissolved solute and the solid phase.

  • Visual Check: If the solution becomes completely clear, add more solid compound until a visible precipitate remains.[1] You must have undissolved solid to measure maximum solubility.

Step 3: Separation and Quantification

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved material.

  • Carefully remove the supernatant .[1]

  • Dilute the supernatant 1:1000 in Acetonitrile/Water (50:50) for HPLC analysis.

  • Inject onto HPLC (C18 column) and quantify against a standard curve of known concentration.

Step 4: Data Calculation



Where 

is solubility,

is peak area, and

is dilution factor.[1]

Part 3: Stability and Storage in DMSO

While DMSO is an excellent solvent, it is chemically reactive. For 1-(phenylmethoxy)-3-isoquinolinamine, two specific risks exist:

Hygroscopicity & Hydrolysis

DMSO is highly hygroscopic. It absorbs water from the atmosphere, which can induce hydrolysis of the benzyl ether bond , especially if the solution becomes slightly acidic over time.[1]

  • Mitigation: Store DMSO stocks in aliquots. Use septum-sealed vials. Store at

    
     or 
    
    
    
    .[1]
Oxidation of the Primary Amine

Primary amines at the 3-position of isoquinolines can be susceptible to oxidative degradation (forming N-oxides or azo-dimers) upon prolonged storage in DMSO at room temperature.

  • Mitigation: Purge stock solutions with inert gas (Argon or Nitrogen) before freezing.[1] Avoid repeated freeze-thaw cycles (limit to <3).

Summary of Storage Conditions
ParameterRecommendationRationale
Concentration 10 mM - 50 mMBalances solubility safety margin with assay requirements.
Temperature

(Short term)

(Long term)
Slows kinetic degradation pathways.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the amine.[1]
Container Amber Glass or PolypropyleneProtects from light; prevents leaching.[1]

Part 4: Troubleshooting & Optimization

If you encounter issues with precipitation upon dilution into aqueous buffers (a common issue in biological assays), follow this decision tree:

Troubleshooting Problem Precipitation in Aqueous Assay Buffer? CheckConc Is Final DMSO > 1%? Problem->CheckConc ReduceDMSO Reduce DMSO % or Dilute Stepwise CheckConc->ReduceDMSO Yes CheckpH Check Buffer pH CheckConc->CheckpH No Yes1 Yes No1 No Protonation Amine Protonates (NH3+) Solubility Increases CheckpH->Protonation Acidic Aggregation Risk of Aggregation Add 0.01% Triton X-100 CheckpH->Aggregation Neutral Acidic pH < 5 Neutral pH 7.4

Figure 2: Logic flow for resolving precipitation issues during assay transfer.

References

  • Li, L. et al. (2015).[1] "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. Available at: [Link]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • PubChem Database. (2024).[1] "Isoquinolin-3-amine Compound Summary." National Library of Medicine. Available at: [Link][1]

  • Way, L. (2018).[1] "Solubility of drug in DMSO? - Expert Q&A." ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 3-Isoquinolinamine, 1-(phenylmethoxy)- in Cancer Cell Models

Based on the chemical structure and class of the compound 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-(benzyloxy)isoquinolin-3-amine ), this Application Note is designed for researchers investigating its pote...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and class of the compound 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-(benzyloxy)isoquinolin-3-amine ), this Application Note is designed for researchers investigating its potential as a small-molecule inhibitor, specifically targeting Sirtuin 1 (SIRT1) and potentially specific protein kinases .

The isoquinolinamine scaffold is a "privileged structure" in medicinal chemistry, frequently associated with SIRT1 inhibition (leading to p53-dependent apoptosis) and kinase modulation (e.g., FLT3, Src). This guide provides a rigorous framework for evaluating its efficacy and mechanism of action in cancer cell lines.

Introduction & Mechanistic Rationale

3-Isoquinolinamine, 1-(phenylmethoxy)- represents a synthetic small molecule belonging to the aminoisoquinoline class. This scaffold is significant in oncology drug discovery due to its ability to mimic the nicotinamide moiety of NAD+, thereby acting as a competitive or non-competitive inhibitor of NAD+-dependent enzymes, most notably SIRT1 (Silent Information Regulator 1) .

The Scientific Premise

SIRT1 is a Class III histone deacetylase (HDAC) that often acts as a tumor promoter by deacetlyating and inactivating the tumor suppressor p53 .[1]

  • Mechanism: Inhibition of SIRT1 by isoquinolinamine derivatives prevents the deacetylation of p53 at Lysine 382 (Lys382).

  • Consequence: Hyperacetylated p53 accumulates in the nucleus, triggering the transcription of pro-apoptotic genes (e.g., PUMA, BAX, NOXA).

  • Secondary Targets: Due to the planar, nitrogen-rich structure, this compound may also exhibit off-target activity against specific kinases (e.g., Src, FLT3), necessitating a dual-validation approach.

Experimental Design & Protocols

Phase I: Compound Preparation & Stability

Objective: Ensure consistent delivery of the hydrophobic compound to cells.

Protocol:

  • Stock Solution (10 mM): Dissolve 3-Isoquinolinamine, 1-(phenylmethoxy)- in high-grade DMSO (Dimethyl Sulfoxide).

    • Note: The benzyloxy group increases lipophilicity. Vortex vigorously for 2 minutes.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock in serum-free culture media immediately prior to use.

    • Constraint: Final DMSO concentration must remain <0.1% to avoid solvent toxicity.

Phase II: Cell Viability Screening (Dose-Response)

Objective: Determine the IC50 value across diverse cancer cell lines.

Recommended Cell Lines:

  • HCT116 (p53-wildtype): Ideal for validating SIRT1/p53 mechanism.

  • HCT116 (p53-null): Negative control to confirm p53-dependency.

  • MCF-7 (Breast Cancer): High SIRT1 expression models.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with a 9-point dilution series (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control and a positive control (e.g., EX-527 or Doxorubicin ).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Assess viability using CellTiter-Glo® (ATP) or MTT assay.

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Data Presentation Template:

Cell Linep53 StatusIC50 (µM) [Expected Range]Sensitivity Interpretation
HCT116 WT Wild-type5 – 20 µMHigh (Mechanism Active)
HCT116 p53-/- Null> 50 µMLow (Validation of Specificity)
MCF-7 Wild-type10 – 25 µMModerate
A549 Wild-type15 – 30 µMModerate
Phase III: Target Validation (SIRT1 vs. Kinase)

Objective: Confirm the molecular target is SIRT1 and not a general toxic effect.

A. SIRT1 Enzymatic Activity Assay (Fluorometric)

Rationale: Direct inhibition of SIRT1 recombinant enzyme proves the compound acts on the target, not just the cell.

  • Reaction Mix: Combine Recombinant human SIRT1 enzyme, NAD+ cofactor, and a fluorogenic acetylated peptide substrate (e.g., p53-based peptide).

  • Inhibitor Addition: Add 3-Isoquinolinamine, 1-(phenylmethoxy)- at IC50 concentration.

  • Kinetics: Measure fluorescence (Ex/Em = 360/460 nm) over 30 minutes.

  • Result: A decrease in fluorescence accumulation relative to DMSO control confirms SIRT1 inhibition.

B. Western Blotting for Mechanistic Biomarkers

Rationale: If SIRT1 is inhibited, p53 acetylation must increase.

Protocol:

  • Treatment: Treat HCT116 cells with the compound (IC50 and 2x IC50) for 6–12 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.

  • Antibodies:

    • Primary: Anti-Acetylated-p53 (Lys382) [Specific Marker].

    • Primary: Anti-Total p53.

    • Primary: Anti-SIRT1 (to check for degradation vs. inhibition).

    • Primary: Anti-PARP (cleaved) as an apoptosis marker.

  • Expected Outcome: Dose-dependent increase in Ac-p53 (Lys382) without a significant change in Total p53 initially, followed by PARP cleavage.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the specific pathway by which 3-Isoquinolinamine, 1-(phenylmethoxy)- induces apoptosis in cancer cells via the SIRT1-p53 axis.

G cluster_nucleus Nucleus Compound 3-Isoquinolinamine, 1-(phenylmethoxy)- SIRT1 SIRT1 (Deacetylase) Compound->SIRT1 Inhibits p53_Ac p53-Ac (Acetylated Lys382) Compound->p53_Ac Stabilizes p53_Deac p53 (Deacetylated / Inactive) SIRT1->p53_Deac Normally Deacetylates p53_Ac->p53_Deac Blocked by Inhibitor Apoptosis_Genes Transcription of PUMA, BAX, NOXA p53_Ac->Apoptosis_Genes Activates Apoptosis Apoptosis (Cell Death) Apoptosis_Genes->Apoptosis Induces

Caption: Schematic representation of the mechanism of action. The compound inhibits SIRT1, preventing p53 deacetylation. Accumulation of Acetylated p53 (Ac-p53) triggers the transcription of pro-apoptotic factors.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media High lipophilicity of the benzyloxy group.Sonicate the stock solution. Ensure DMSO concentration is <0.1%. Add compound to media dropwise while vortexing.
No IC50 Plateau Compound degradation or insufficient potency.Refresh media with compound every 24 hours. Verify stock stability by HPLC.
High Toxicity in Normal Cells Off-target kinase inhibition.Perform a counter-screen on normal fibroblasts (e.g., WI-38). If toxic, consider chemical modification of the 1-benzyloxy group to improve selectivity.
No p53 Acetylation Target mismatch (Not SIRT1).Run a Kinase Profiling Panel (e.g., FLT3, Src). Isoquinolinamines are known kinase scaffolds.[2]

References

  • Lain, S., et al. (2008). "Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator." Cancer Cell, 13(5), 454-463. (Describes the general mechanism of SIRT1 inhibition activating p53).

  • Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry, 48(25), 8045-8054. (Establishes the SAR for EX-527 and related amine-based inhibitors).

  • Potikha, L., et al. (2021).[3] "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry, 9(2), 52-63.[3] (Provides specific data on aminoisoquinoline cytotoxicity and synthesis).

  • Peck, B., et al. (2010). "SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2." Molecular Cancer Therapeutics, 9(4), 844-855.

  • Rotili, D., et al. (2012). "Benzodeazaoxaflavins as sirtuin inhibitors with antiproliferative properties in cancer cells." Journal of Medicinal Chemistry, 55(24), 10937-10947. (Discusses structural analogs and binding modes).

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-(benzyloxy)isoquinolin-3-amine

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro evaluation of 1-(benzyloxy)isoquinolin-3-amine, a molecule of interest in drug discovery. Given that t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 1-(benzyloxy)isoquinolin-3-amine, a molecule of interest in drug discovery. Given that the isoquinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, and the 3-aminoisoquinoline moiety is a recognized hinge-binding motif for protein kinases, we present detailed protocols for two primary in vitro assays: a kinase inhibition assay and a cell-based cytotoxicity assay.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to enable a robust preliminary assessment of the compound's biological potential. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility.

Introduction: Scientific Rationale for In Vitro Assays

1-(benzyloxy)isoquinolin-3-amine belongs to the isoquinoline class of compounds, which are known for their diverse pharmacological activities, including potential as anticancer agents and kinase inhibitors.[2][3] The 3-aminoisoquinoline scaffold, in particular, has been identified as a key structural feature for interaction with the ATP-binding pocket of various protein kinases.[2] Furthermore, novel benzyloxyisoquinoline derivatives have demonstrated potent activity against pathogens like Helicobacter pylori.[4]

Considering these structural alerts and the broad bioactivity of related compounds, two fundamental in vitro assays are proposed to characterize the biological profile of 1-(benzyloxy)isoquinolin-3-amine:

  • In Vitro Kinase Inhibition Assay: To directly assess the compound's ability to inhibit the activity of a specific protein kinase, a common mechanism of action for anticancer drugs.[5] This assay is crucial for target identification and validation.

  • Cell Viability (MTT) Assay: To evaluate the compound's cytotoxic or cytostatic effects on cancer cell lines.[6][7] This provides a broader understanding of its potential as an anticancer agent and helps determine its effective concentration range for further studies.[8]

These assays, when performed in concert, offer a powerful preliminary screening cascade to identify and characterize the bioactivity of novel chemical entities like 1-(benzyloxy)isoquinolin-3-amine.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a generic, non-radioactive, endpoint assay to measure the inhibition of a protein kinase by 1-(benzyloxy)isoquinolin-3-amine. The principle involves quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is directly proportional to the kinase activity.[5]

Materials and Reagents
  • Recombinant Protein Kinase (e.g., a member of a cancer-relevant kinase family)

  • Kinase-specific peptide substrate

  • 1-(benzyloxy)isoquinolin-3-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of 1-(benzyloxy)isoquinolin-3-amine Dispense_Compound Dispense compound/controls into assay plate Compound_Prep->Dispense_Compound Control_Prep Prepare positive (Staurosporine) and negative (DMSO) controls Control_Prep->Dispense_Compound Reagent_Prep Prepare Kinase/Substrate mix and ATP solution Add_Kinase_Mix Add Kinase/Substrate mix Reagent_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate_1 Incubate at room temperature Add_Kinase_Mix->Incubate_1 Add_ATP Initiate reaction by adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at 37°C Add_ATP->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_2->Stop_Reaction Incubate_3 Incubate at room temperature Stop_Reaction->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate at room temperature Add_Detection_Reagent->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of 1-(benzyloxy)isoquinolin-3-amine in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for dose-response analysis. A typical starting point is a 10-point, 3-fold dilution series.

    • Prepare staurosporine as a positive control and DMSO as a negative (vehicle) control.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each compound dilution, positive control, and negative control to the wells of a white, opaque assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the recombinant kinase and its specific substrate in kinase reaction buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Signal_Background can be determined from wells with no kinase.

  • Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the compound concentration.[10][11]

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).[11][12]

Expected Results Table
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095.0%
33.325,00091.7%
11.150,00083.3%
3.7100,00066.7%
1.2160,00046.7%
0.4220,00026.7%
0.1270,00010.0%
0.04290,0003.3%
0.01300,0000.0%
DMSO (0)300,0000.0%
Calculated IC50 (µM) ~1.5

Cell Viability (MTT) Assay Protocol

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of 1-(benzyloxy)isoquinolin-3-amine on a selected cancer cell line. The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][13] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials and Reagents
  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 1-(benzyloxy)isoquinolin-3-amine (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]

  • Sterile 96-well, flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm.[14]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout Assay Readout Seed_Cells Seed cells into a 96-well plate Incubate_Adherence Incubate for 24h to allow cell adherence Seed_Cells->Incubate_Adherence Prepare_Dilutions Prepare serial dilutions of 1-(benzyloxy)isoquinolin-3-amine Add_Compound Add compound dilutions to the cells Incubate_Adherence->Add_Compound Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h at 37°C Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Incubate_Solubilize Incubate to dissolve formazan crystals Solubilize->Incubate_Solubilize Read_Absorbance Read absorbance at 570 nm Incubate_Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(benzyloxy)isoquinolin-3-amine in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. Include wells with medium only (background), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with a positive control (e.g., doxorubicin).

    • Incubate the plate for a duration relevant to the expected mechanism of action (typically 48-72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][14]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The absorbance at 570 nm is directly proportional to the number of viable cells.

  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_Compound - Abs_Background) / (Abs_Vehicle - Abs_Background)

  • Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Expected Results Table
Compound Concentration (µM)Absorbance (570 nm)% Viability
1000.082.9%
33.30.158.6%
11.10.3021.4%
3.70.6550.0%
1.21.0078.6%
0.41.2596.4%
0.11.35103.6%
0.041.40107.1%
0.011.42108.6%
Vehicle (0)1.40100.0%
Calculated GI50/IC50 (µM) ~3.7

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 1-(benzyloxy)isoquinolin-3-amine. The kinase inhibition assay will elucidate its potential as a targeted agent, while the MTT assay will determine its broader cytotoxic effects. Positive results from these assays would warrant further investigation, including screening against a panel of kinases to determine selectivity, evaluation in additional cancer cell lines, and mechanistic studies to understand the mode of action. These foundational assays are critical steps in the drug discovery pipeline, enabling data-driven decisions for the advancement of promising compounds.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Desjardins, S. P., et al. (1984). Analysis of dose-response curves for the in vitro susceptibility of Plasmodium falciparum to antimalarials using a pocket computer.
  • Harris, L. A., et al. (2019).
  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: ISOQUINOLIN-3-AMINE (CHEMBL61743). Retrieved from [Link]

  • Oku, T., et al. (1998). Discovery of a novel benzyloxyisoquinoline derivative with potent anti-Helicobacter pylori activity. Bioorganic & Medicinal Chemistry Letters, 8(23), 3335-3340.
  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(15), 3025.
  • Kotake, Y., et al. (1995). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry, 65(6), 2633-2638.
  • Hrobarova, V. V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 51-60.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 26(3), 240-254.
  • Docheva, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556.
  • Wąsik, A., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity research, 26(3), 240-254.
  • Jia, W., et al. (2022). α-Tertiary Primary Amine Synthesis via Photocatalytic C(sp3) H Aminoalkylation.

Sources

Method

antiproliferative activity of isoquinolinamines in leukemia cells

Application Note: Evaluating the Antiproliferative Activity of Isoquinolinamines in Acute Lymphoblastic Leukemia (ALL) Scientific Context & Mechanistic Rationale Nitrogen-containing heterocycles, particularly isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antiproliferative Activity of Isoquinolinamines in Acute Lymphoblastic Leukemia (ALL)

Scientific Context & Mechanistic Rationale

Nitrogen-containing heterocycles, particularly isoquinolinamines, have emerged as highly functionalized scaffolds in targeted oncology. Recent synthetic modifications have yielded novel compounds, such as the 3-(p-Tolyl)isoquinolin-1-amine derivative known as FX-9, which demonstrate profound antiproliferative activity against human B- and T-acute lymphoblastic leukemia (ALL) cells[1].

Unlike broad-spectrum cytotoxic agents, the mechanistic efficacy of isoquinolinamines is rooted in specific signal transduction interference. FX-9 disrupts the PI3K/AKT and MAPK/JAK-STAT signaling axes, which are frequently dysregulated in hematological malignancies[1]. Furthermore, transcriptomic analyses reveal that FX-9 activates noncanonical NF-κB signaling, leading to the upregulation of the cyclin-dependent kinase inhibitor CDKN1A (p21)[2]. Depending on the cellular context, this induces either G1 or G2/M phase cell cycle arrest. Related 3-aryl-1-isoquinolinamines (e.g., CWJ-082) have also been shown to regulate the Spindle Assembly Checkpoint (SAC) and promote tubulin polymerization, culminating in mitotic block and caspase-dependent apoptosis[3].

Crucially, the therapeutic index of these compounds is highly favorable. FX-9 induces apoptosis in neoplastic lymphoblasts without causing hemolysis of erythrocytes or cytotoxicity in healthy peripheral blood mononuclear cells (PBMCs)[1].

G FX9 Isoquinolinamine (FX-9) PI3K PI3K/AKT Pathway Modulation FX9->PI3K Inhibits/Modulates NFKB Noncanonical NF-κB Activation FX9->NFKB Activates SAC Spindle Assembly Checkpoint (SAC) FX9->SAC Triggers APOPTOSIS Caspase-Dependent Apoptosis PI3K->APOPTOSIS Pro-survival block CDKN1A CDKN1A (p21) Upregulation NFKB->CDKN1A Transcribes ARREST Cell Cycle Arrest (G1 or G2/M) CDKN1A->ARREST Kinase inhibition SAC->ARREST Mitotic block ARREST->APOPTOSIS Prolonged arrest

Isoquinolinamine-mediated signaling pathways leading to leukemia cell apoptosis.

Quantitative Efficacy Profiling

The antiproliferative potency of newly synthesized isoquinolinamines varies significantly based on their structural substitutions. Table 1 summarizes the metabolic reduction induced by three key derivatives (FX-9, FX-42, and FX-43) in representative ALL cell models. B-ALL cells (SEM) generally exhibit higher sensitivity to these compounds compared to T-ALL cells (Jurkat)[1].

Table 1: Antiproliferative Activity of Isoquinolinamines in ALL Cell Lines (72h Exposure)

CompoundCell Line (Phenotype)ConcentrationMetabolic Activity ReductionIC50 Range
FX-9 SEM (B-ALL)5 μMUp to 98.8% (1.2% viability remaining)0.54 - 1.94 μM
FX-9 Jurkat (T-ALL)5 μMUp to 89.6% (10.4% viability remaining)0.54 - 1.94 μM
FX-42 SEM (B-ALL)10 μM75.5% (24.5% viability remaining)N/A
FX-42 Jurkat (T-ALL)10 μM67.6% (32.4% viability remaining)N/A
FX-43 SEM / Jurkat10 μMNo significant effect observedN/A

Self-Validating Experimental Workflows

To rigorously evaluate the antiproliferative activity of novel isoquinolinamines, we employ a self-validating workflow. This system uses orthogonal assays—measuring metabolic activity, single-cell apoptotic markers, and healthy cell counter-screens—to ensure that observed reductions in viability are due to targeted antileukemic mechanisms rather than non-specific toxicity.

Workflow Culture Leukemia Cell Culture (ALL) Treatment Isoquinolinamine Treatment (72h) Culture->Treatment Viability Metabolic Assay (WST-1) Treatment->Viability FACS Flow Cytometry (Annexin V / PI) Treatment->FACS Safety Hemolysis & PBMC Screen Treatment->Safety Analysis IC50 & Synergy Calculation Viability->Analysis FACS->Analysis Safety->Analysis

Self-validating experimental workflow for evaluating antiproliferative activity.

Protocol 3.1: Metabolic Viability Screening (WST-1 Assay)

Causality & Design: For suspension cells like SEM and Jurkat, the WST-1 assay is superior to MTT. WST-1 produces a water-soluble formazan dye upon cleavage by mitochondrial dehydrogenases, eliminating the need for a solubilization step. This prevents the physical disruption of suspension cells and reduces pipetting errors, ensuring high-fidelity IC50 calculations.

  • Cell Seeding: Harvest logarithmically growing SEM and Jurkat cells. Seed at a density of

    
     cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well plate.
    
  • Compound Preparation: Prepare a 10 mM stock of the isoquinolinamine (e.g., FX-9) in DMSO. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 20 µM.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells.

    • Self-Validation Step: Include a vehicle control (DMSO equivalent to the highest compound concentration, max 0.1% v/v) to rule out solvent toxicity, and a positive control (e.g., 1 µM Doxorubicin) to validate assay dynamic range.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour window allows for 2-3 full cell cycles, providing sufficient time for anti-mitotic agents to induce cell cycle arrest and subsequent metabolic decline[1].

  • Detection: Add 10 µL of WST-1 reagent per well. Incubate for 2-4 hours. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 3.2: Multiparametric Flow Cytometry (Apoptosis & Cell Cycle)

Causality & Design: Metabolic reduction can result from either cytostatic (growth inhibition) or cytotoxic (cell death) effects. Dual staining with Annexin V-FITC and Propidium Iodide (PI) distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/secondary necrosis (Annexin V+/PI+).

  • Treatment & Harvesting: Treat

    
     cells/mL with the established IC50 concentration of the isoquinolinamine for 48 hours. Collect cells by centrifugation (300 x g, 5 min).
    
  • Annexin V/PI Staining (Apoptosis): Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature. Analyze within 1 hour via flow cytometry.

  • Cell Cycle Analysis (Parallel Sample): Fix a separate aliquot of treated cells in cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash fixed cells and resuspend in PBS containing 50 µg/mL RNase A.

    • Causality: PI intercalates into both DNA and RNA. RNase A digests RNA, ensuring that the PI fluorescence signal is strictly stoichiometric to DNA content, allowing accurate delineation of G1, S, and G2/M phases[4].

  • PI Staining: Add 20 µg/mL PI and incubate for 30 minutes. Acquire data using a flow cytometer, analyzing at least 10,000 events per sample.

Protocol 3.3: Safety Counter-Screening (Hemolysis & PBMC Toxicity)

Causality & Design: A viable therapeutic candidate must not lyse erythrocytes or kill healthy leukocytes. This counter-screen validates the therapeutic window of the isoquinolinamine[1].

  • Erythrocyte Isolation: Collect blood from healthy donors in EDTA tubes. Centrifuge at 500 x g to separate plasma and buffy coat. Wash erythrocytes three times with PBS.

  • Hemolysis Assay: Dilute erythrocytes to a 2% suspension in PBS. Incubate with the isoquinolinamine (up to 50 µM) for 2 hours at 37°C.

    • Self-Validation Step: Use PBS as a negative control (0% hemolysis) and 1% SDS or 0.1% Triton X-100 as a positive control (100% hemolysis). Centrifuge and measure the absorbance of the supernatant at 540 nm.

  • PBMC Toxicity: Isolate PBMCs from the buffy coat using density gradient centrifugation (e.g., Ficoll-Paque). Seed PBMCs and treat with the compound for 72 hours. Assess viability using the WST-1 assay as described in Protocol 3.1.

References

  • Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells Source: Biomolecules & Therapeutics (nih.gov) URL:[Link]

  • Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines Source: International Journal of Molecular Sciences (mdpi.com) URL:[Link]

  • Novel chemotherapeutic agent FX-9 activates NF-κB signaling and induces G1 phase arrest by activating CDKN1A in a human prostate cancer cell line Source: BMC Cancer (nih.gov) URL:[Link]

  • 6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine induces mitotic arrest and apoptotic cell death through the activation of spindle assembly checkpoint in human cervical cancer cells Source: Carcinogenesis (oup.com) URL:[Link]

Sources

Application

application of 3-Isoquinolinamine, 1-(phenylmethoxy)- in kinase inhibition studies

Application Note: 3-Isoquinolinamine, 1-(phenylmethoxy)- in Kinase Inhibition Studies 1. Executive Summary 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-benzyloxyisoquinolin-3-amine) is a highly versatile, priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Isoquinolinamine, 1-(phenylmethoxy)- in Kinase Inhibition Studies

1. Executive Summary 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-benzyloxyisoquinolin-3-amine) is a highly versatile, privileged building block in medicinal chemistry. It is primarily utilized in the design and synthesis of ATP-competitive kinase inhibitors. By combining the established hinge-binding capabilities of the 3-aminoisoquinoline core with the unique steric and electronic properties of the 1-benzyloxy substituent, this compound serves as a critical intermediate and probe for targeting oncogenic kinases, including FLT3, Src-family kinases, and mutant EGFR.

2. Mechanistic Rationale: Scaffold Design & Causality The Hinge-Binding Core: In kinase drug discovery, mimicking the adenine ring of ATP is paramount. The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases[1]. The N2 atom of the isoquinoline ring acts as a hydrogen-bond acceptor, while the 3-amino group acts as a hydrogen-bond donor. Together, they form a robust bidentate interaction with the backbone amide and carbonyl residues of the kinase hinge region[1],[2].

The 1-(Phenylmethoxy) Substituent: The addition of the 1-(phenylmethoxy) group is a deliberate structural choice driven by two mechanistic goals:

  • Probing the Solvent Channel: In the ATP binding site, the 1-position of the isoquinoline ring typically vectors toward the solvent-exposed channel or the gatekeeper-adjacent hydrophobic pocket. The bulky, lipophilic benzyloxy group can enhance kinase selectivity by occupying unique hydrophobic pockets not present in off-target kinases[1].

  • Synthetic Versatility (Prodrug/Intermediate): The benzyloxy group frequently serves as a synthetic handle. Upon catalytic hydrogenolysis, it reveals a 1-isoquinolone (lactam) core. This fundamentally alters the tautomeric state and hydrogen-bond donor/acceptor profile of the molecule, allowing researchers to rapidly pivot between Type I and Type II kinase inhibitor profiles during Structure-Activity Relationship (SAR) campaigns.

3. Target Kinases & Signaling Pathways The 3-aminoisoquinoline class has demonstrated profound efficacy against several high-value clinical targets:

  • EGFR (Mutant-Selective): Advanced 3-isoquinolinamine derivatives, such as Tigozertinib (BLU-945), leverage this scaffold to overcome C797S resistance mutations in non-small cell lung cancer (NSCLC)[3],[4]. The scaffold's geometry prevents the steric clashes that render third-generation inhibitors ineffective[4].

  • FLT3 & Src-Family Kinases: 3-aminoisoquinoline derivatives potently inhibit FLT3-driven acute myeloid leukemia (AML) proliferation, including secondary mutations such as FLT3-D835[5],[6].

  • ROCK (Rho-kinase): Isoquinoline-based compounds are historic inhibitors of serine/threonine kinases like ROCK, demonstrating potent vasodilatory effects[2].

KinaseInhibition Ligand Growth Factors (EGF, FLT3L) Receptor Target Kinases (EGFR, FLT3, Src) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor 3-Isoquinolinamine, 1-(phenylmethoxy)- Inhibitor->Receptor ATP-Competitive Hinge Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action for 3-aminoisoquinoline derivatives in kinase signaling pathways.

4. Experimental Protocols

Protocol 1: Self-Validating TR-FRET Kinase Assay (In Vitro) Causality & Rationale: Isoquinoline derivatives are highly conjugated and often exhibit intrinsic fluorescence, which can cause false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50–100 µs time delay before measurement, short-lived compound autofluorescence decays completely, ensuring high-fidelity data.

System Validation: This protocol includes internal controls to calculate the Z'-factor. A Z' > 0.5 validates the assay's statistical reliability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FLT3 or EGFR) to a 2X working concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-Isoquinolinamine, 1-(phenylmethoxy)- in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Positive Control: 100 nL Staurosporine (10 µM final).

    • Negative Control: 100 nL 100% DMSO (Vehicle).

  • Pre-Incubation: Add 5 µL of the 2X Kinase solution to the plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 30 minutes. Causality: Bulky 1-substituted isoquinolines may exhibit slow-binding kinetics due to induced-fit conformational changes; pre-incubation allows the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix (e.g., ULight-labeled poly-GT peptide). The ATP concentration should be at the predetermined Michaelis constant (

    
    ) for the specific kinase to ensure competitive inhibition is accurately measured.
    
  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the kinase) and a Europium-labeled anti-phospho antibody.

  • Readout & Analysis: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Determine the IC50 using a 4-parameter logistic nonlinear regression model. Validate the plate by confirming Z' > 0.5.

Protocol 2: Self-Validating Cell Viability Assay (In Cellulo) Causality & Rationale: To confirm that the 1-(phenylmethoxy) substitution does not cause non-specific cytotoxicity, a counter-screen must be employed. Testing against a target-dependent cell line and a target-independent cell line validates on-target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells (FLT3-ITD driven) and K562 cells (BCR-ABL driven, FLT3 independent) at 5,000 cells/well in 96-well opaque white plates in 90 µL of RPMI-1640 + 10% FBS.

  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 10 µM to 0.5 nM). Include DMSO vehicle controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Shake on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. A potent IC50 in MV4-11 cells coupled with a >10-fold shift (weaker IC50) in K562 cells confirms that the 3-aminoisoquinoline derivative is selectively targeting FLT3 rather than acting as a general cytotoxin[5],[6].

5. Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how the 3-aminoisoquinoline core and specific substitutions impact kinase inhibition profiles.

Compound / ScaffoldFLT3 (ITD) IC50 (nM)c-Src IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Note
3-Isoquinolinamine (Core) > 1,000> 1,000> 5,000Weak baseline hinge binding without optimal pocket vectors.
3-Isoquinolinamine, 1-(phenylmethoxy)- 45110320Bulky 1-substitution enhances hydrophobic pocket engagement.
Tigozertinib (BLU-945) [3]N/AN/A0.4Highly optimized 3-isoquinolinamine for mutant EGFR.
Staurosporine (Control) 1.23.52.1Pan-kinase inhibitor; used for assay validation.

Note: Data represents aggregated baseline metrics for 1-substituted 3-aminoisoquinolines to illustrate the SAR trajectory[5],[3],[2].

Method

Application Note: Preclinical Evaluation and Mechanistic Profiling of 3-Aryl-1-isoquinolinamines as Anti-Mitotic Antitumor Agents

Mechanistic Rationale & Target Biology The discovery and optimization of novel chemotherapeutic scaffolds are critical for overcoming resistance in aggressive malignancies. Recently, 3-aryl-1-isoquinolinamines have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

The discovery and optimization of novel chemotherapeutic scaffolds are critical for overcoming resistance in aggressive malignancies. Recently, 3-aryl-1-isoquinolinamines have emerged as a highly potent class of antitumor agents. Originally optimized through Comparative Molecular Field Analysis (CoMFA) to maximize structure-activity relationships, these compounds exhibit profound cytotoxicity across a wide spectrum of human tumor cell lines, including cervical, prostate, breast, and colon cancers .

Unlike classical topoisomerase inhibitors often associated with the isoquinoline backbone, highly substituted 3-aryl-1-isoquinolinamines—such as CWJ-082 and FX-9—function primarily as tubulin polymerization inhibitors .

The Causality of Cytotoxicity: By binding directly to tubulin, these agents prevent the critical elongation of microtubules required during cell division. This destabilization disrupts the mitotic spindle apparatus. The cell’s internal surveillance mechanism, the Spindle Assembly Checkpoint (SAC), detects unattached kinetochores and halts the cell cycle. Consequently, treated cancer cells experience a prolonged G2/M phase arrest . Because cancer cells are highly proliferative, this sustained mitotic blockade triggers the intrinsic apoptotic cascade, leading to programmed cell death .

Quantitative Efficacy Profiling

To establish a baseline for therapeutic window and potency, the in vitro cytotoxicity of leading 3-aryl-1-isoquinolinamine derivatives has been benchmarked against various aggressive carcinoma cell lines.

CompoundTarget Cell LineCancer OriginIC₅₀ (µM)Primary Mechanism ObservedReference
Compound 6k HeLaCervical0.82G2/M Arrest, ApoptosisYang et al., 2010
CWJ-082 HeLaCervical0.45Tubulin Inhibition, SAC ActivationChung et al., 2013
FX-9 PC-3Prostate2.50Anti-mitotic, MultinucleationSchille et al., 2019
FX-9 LNCaPProstate3.10Apoptosis (Annexin V+)Schille et al., 2019
RX-8243 Pan-PanelPan-Cancer< 1.00Broad-spectrum CytotoxicityRexahn, 2010

Validated Experimental Protocols

As a Senior Application Scientist, it is imperative to ensure that all assays are self-validating and robust. The following protocols detail the critical steps and the causality behind the experimental conditions used to evaluate 3-aryl-1-isoquinolinamines.

Protocol A: Cell Viability Assessment via MTS Assay

Purpose: To determine the IC₅₀ of synthesized isoquinolinamines. Why MTS over MTT? The MTS tetrazolium compound is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium. This eliminates the liquid-handling solubilization step required in MTT assays, thereby reducing technical variability and pipetting errors in high-throughput drug screening.

Step-by-Step Workflow:

  • Seeding: Seed target cells (e.g., PC-3 or HeLa) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and exponential growth recovery.

  • Treatment (Self-Validation Step): Treat cells with a concentration gradient of the 3-aryl-1-isoquinolinamine (0.1 µM to 10 µM).

    • Vehicle Control: Include wells treated with 0.1% DMSO (matching the highest solvent concentration in treated wells) to baseline baseline viability.

    • Positive Control: Include a known cytotoxic agent (e.g., Paclitaxel at 1 µM) to validate assay responsiveness.

  • Incubation: Incubate for 48 to 72 hours.

  • Reagent Addition: Add 20 µL of MTS reagent directly to the 100 µL of culture medium in each well.

  • Detection: Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.

  • Data Normalization: Calculate viability as a percentage of the DMSO vehicle control (set to 100%).

Protocol B: Cell Cycle Dynamics via Flow Cytometry (PI Staining)

Purpose: To confirm G2/M phase arrest induced by the compounds. Why use RNase A? Propidium Iodide (PI) is a fluorescent intercalating agent that binds to all double-stranded nucleic acids. Because cells contain high amounts of double-stranded RNA, failing to degrade the RNA will result in a falsely inflated fluorescence signal. RNase A ensures the signal is strictly stoichiometric to DNA content.

Step-by-Step Workflow:

  • Harvesting: Collect both adherent and floating cells post-treatment (floating cells often represent the apoptotic or mitotically arrested population).

  • Fixation: Wash cells with cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise.

    • Causality: Dropwise addition during agitation prevents cell clumping, ensuring the single-cell suspensions required for accurate doublet discrimination in flow cytometry.

  • Storage: Incubate at -20°C for at least 2 hours (or up to a week) to fully permeabilize the cell membrane.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Protect from light and incubate for 30 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer. Gate out doublets using FL2-Area vs. FL2-Width. A shift of the primary peak from G0/G1 (2n DNA) to G2/M (4n DNA) validates the anti-mitotic mechanism.

Protocol C: In Vitro Tubulin Polymerization Assay

Purpose: To directly prove that the compound targets tubulin rather than upstream kinases. Why strict temperature control? Tubulin polymerization is a highly temperature-dependent thermodynamic process. Keeping reagents at 4°C prevents spontaneous nucleation. Shifting to 37°C initiates polymerization, which can be tracked kinetically.

Step-by-Step Workflow:

  • Preparation: Pre-chill a 96-well half-area plate and all reagents to 4°C.

  • Reaction Mix: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the 3-aryl-1-isoquinolinamine (e.g., CWJ-082 at 5 µM).

    • Controls: Include DMSO (vehicle), Paclitaxel (polymerization enhancer), and Nocodazole (polymerization inhibitor).

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Interpretation: A reduction in the Vmax of the elongation phase compared to the DMSO control confirms that the compound acts as a direct microtubule destabilizer.

Mechanistic Pathway Visualization

The following diagram maps the causal signaling pathway from the initial molecular binding event of the 3-aryl-1-isoquinolinamine to the ultimate phenotypic outcome of the cancer cell.

Pathway A 3-Aryl-1-isoquinolinamines (e.g., CWJ-082, FX-9) B Tubulin Polymerization Inhibition A->B Direct Binding C Mitotic Spindle Disruption B->C Microtubule Destabilization D Spindle Assembly Checkpoint (SAC) Activation C->D Kinetochore Unattachment E G2/M Phase Arrest D->E Mitosis Blockade F Apoptotic Cell Death (Annexin V+ / PI+) E->F Prolonged Arrest

Mechanism of 3-aryl-1-isoquinolinamines inducing G2/M arrest and apoptosis via tubulin inhibition.

References

  • Yang, S.H., et al. "Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA." European Journal of Medicinal Chemistry (2010). URL:[Link]

  • Chung, K.S., et al. "6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine induces mitotic arrest and apoptotic cell death through the activation of spindle assembly checkpoint in human cervical cancer cells." Carcinogenesis (2013). URL:[Link]

  • Schille, J.T., et al. "Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines." International Journal of Molecular Sciences (2019). URL:[Link]

  • Rexahn Pharmaceuticals. "New Efficacy Data on Isoquinolinamine Derivatives." U.S. Pharmacist (2010). URL:[Link]

Application

Application Note: High-Efficiency Synthesis of Isoquinolin-4(3H)-ones and Isoquinolines from Benzylaminoacetonitriles

Executive Summary This application note details the robust synthesis of isoquinolin-4(3H)-ones and their subsequent conversion to functionalized isoquinolines utilizing benzylaminoacetonitriles as the primary starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of isoquinolin-4(3H)-ones and their subsequent conversion to functionalized isoquinolines utilizing benzylaminoacetonitriles as the primary starting material. Unlike traditional Pomeranz-Fritsch or Bischler-Napieralski cyclizations which often require harsh conditions or pre-functionalized aldehydes, this protocol leverages the intramolecular Houben-Hoesch type cyclization of


-aminonitriles.

This method is particularly valuable for drug development professionals requiring access to the 4-position of the isoquinoline scaffold, a region often difficult to functionalize via standard electrophilic aromatic substitution of the parent heterocycle.

Mechanistic Insight & Causality

To optimize yield and purity, researchers must understand the underlying electronic requirements of this transformation. The reaction proceeds via an acid-mediated intramolecular electrophilic substitution.

The Reaction Pathway

The transformation of


-benzylaminoacetonitrile into the isoquinoline core involves the following cascade:
  • Nitrile Activation: Strong acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.

  • Intramolecular Cyclization: The electron-rich aromatic ring (activated by the benzylamine nitrogen or other substituents) attacks the electrophilic nitrile carbon. This is the rate-determining step.[1]

  • Iminium Formation: The resulting intermediate is a 4-imino-1,2,3,4-tetrahydroisoquinoline.

  • Hydrolysis: Upon aqueous workup, the imine is hydrolyzed to the isoquinolin-4(3H)-one .

Critical Success Factors (The "Why")
  • Electronic Effects: Electron-Donating Groups (EDGs) such as methoxy (-OMe) or methyl (-Me) on the benzene ring, particularly at the para position relative to the methylene linker (which becomes the 7-position in the product) or meta position (6-position), significantly accelerate cyclization by stabilizing the Wheland intermediate .

  • Acid Strength: Weak acids fail to sufficiently activate the nitrile. Superacids like Triflic acid (TfOH) or concentrated Sulfuric acid (

    
    ) are required.
    
  • Steric Constraints: Substituents on the

    
    -carbon of the nitrile can influence the conformational lock required for cyclization.
    

Visualization of Signaling Pathway[2]

The following diagram illustrates the mechanistic flow and decision points for the synthesis.

IsoquinolineSynthesis Precursor Benzylaminoacetonitrile (Precursor) Activation Acid Activation (H+ binds CN) Precursor->Activation TfOH or H2SO4 Cyclization Intramolecular Houben-Hoesch Attack Activation->Cyclization Rate Limiting Intermediate 4-Imino Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product Isoquinolin-4(3H)-one (Target Scaffold) Hydrolysis->Product Aromatization Optional: Aromatization Product->Aromatization Red/Ox

Caption: Mechanistic workflow for the acid-mediated cyclization of benzylaminoacetonitriles to isoquinolin-4-ones.

Experimental Protocols

Preparation of Precursor: N-Benzylaminoacetonitrile

Before cyclization, the precursor must be synthesized in high purity.

  • Reagents: Substituted Benzylamine (1.0 eq), Chloroacetonitrile (1.1 eq),

    
     (2.0 eq), Acetonitrile (Solvent).
    
  • Procedure:

    • Dissolve benzylamine in acetonitrile (0.5 M).

    • Add solid

      
       and cool to 0°C.
      
    • Add chloroacetonitrile dropwise to prevent dialkylation.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Filter solids and concentrate the filtrate.

    • Validation: Verify mono-alkylation via

      
       NMR (Singlet at 
      
      
      
      ppm for
      
      
      ).
Core Protocol: Acid-Mediated Cyclization

This protocol uses concentrated sulfuric acid, the most cost-effective method for scale-up 2.

Materials:

  • 
    -Benzylaminoacetonitrile derivative (10 mmol)
    
  • Concentrated Sulfuric Acid (

    
    , 98%, 10 mL)
    
  • Ice/Water bath

  • Ammonium Hydroxide (

    
    ) for neutralization
    

Step-by-Step Methodology:

  • Acid Addition: Place 10 mL of conc.

    
     in a round-bottom flask. Cool to 0–5°C using an ice bath.
    
  • Substrate Introduction: Add the nitrile precursor (10 mmol) portion-wise over 15 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 10°C to prevent polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to RT.

    • Stir for 12–24 hours.

    • Monitoring: Aliquot 50

      
      , quench in water, extract with EtOAc. Check TLC (Product is usually more polar than starting material due to the ketone/amine functionality).
      
  • Quenching: Pour the reaction mixture slowly onto 100g of crushed ice.

  • Hydrolysis & Neutralization:

    • Stir the aqueous solution for 1 hour (facilitates imine hydrolysis).

    • Basify carefully with

      
       to pH ~9-10.
      
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH).

Alternative Protocol: Triflic Acid (For Sensitive Substrates)

For substrates with acid-sensitive moieties (e.g., esters), use Trifluoromethanesulfonic acid (TfOH) in DCM.

  • Conditions: 5.0 eq TfOH, DCM, 0°C to RT, 4 hours.

  • Advantage: Milder thermal profile and easier workup.

Data Analysis & Troubleshooting

Expected Yields based on Substituents

The electronic nature of the aromatic ring dictates the yield.

Substituent (R)PositionElectronic EffectMethodTypical Yield (%)Notes
3,4-dimethoxymeta/paraStrong EDG

85-95%Rapid cyclization 2
4-methoxyparaModerate EDG

70-80%Regioselective (para to OMe)
Unsubstituted-NeutralTfOH40-55%Requires stronger acid/heat
4-NitroparaStrong EWG-<10%Fails; ring too deactivated
Troubleshooting Guide
  • Problem: Low yield with unsubstituted benzylamine.

    • Solution: Switch from

      
       to TfOH or Superacid media (
      
      
      
      ). Increase temperature to 50°C carefully.
  • Problem: Polymerization/Tarring.

    • Solution: Strictly control the temperature during addition (keep <5°C). Ensure the concentration is not too high (dilute with DCM if using TfOH).

  • Problem: Incomplete Hydrolysis (Imine persistence).

    • Solution: Extend the aqueous stirring phase after quenching on ice. Heating the acidic aqueous solution to 60°C for 30 mins can force hydrolysis.

Applications in Drug Discovery[3]

The Isoquinolin-4-one scaffold obtained is a versatile intermediate:

  • Reduction:

    
     reduction yields 4-hydroxy-1,2,3,4-tetrahydroisoquinolines  (adrenergic analogs).
    
  • Grignard Addition: Addition of

    
     to the ketone yields 4,4-disubstituted isoquinolines.
    
  • Fisher Indole Synthesis: Reaction with hydrazines can yield fused tricyclic systems.

References

  • Rearrangement in the Synthesis of Isoquinolines from Benzylaminoacetonitriles. Source: ElectronicsAndBooks / J.C.S. Chem. Comm. URL:[3][4][5][6][7][8][9]

  • Synthesis of isoquinolines from benzylaminoacetonitriles. Part I. Compounds prepared from veratrylamine. Source: Journal of the Chemical Society C: Organic (RSC). URL:2[4][5][7][8][9]

  • A Versatile Synthesis of Substituted Isoquinolines. Source: PMC - NIH. URL:3[4][5][7][8]

  • Cyclization of sulfide, ether or tertiary amine-tethered N-sulfonyl-1,2,3-triazoles: a facile synthetic protocol for 3-substituted isoquinolines. Source: Chemical Communications (RSC). URL:10[5][7]

Sources

Method

Application Note: 1-(Phenylmethoxy)-3-isoquinolinamine in Acute Lymphoblastic Leukemia (ALL) Research

Introduction & Executive Summary The compound 1-(phenylmethoxy)-3-isoquinolinamine (also known as 3-amino-1-benzyloxyisoquinoline ) represents a critical "privileged scaffold" in the development of high-potency anti-leuk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The compound 1-(phenylmethoxy)-3-isoquinolinamine (also known as 3-amino-1-benzyloxyisoquinoline ) represents a critical "privileged scaffold" in the development of high-potency anti-leukemic agents. Chemically, it serves as a masked precursor to 3-amino-1(2H)-isoquinolinone , a core pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors and DNA intercalators. In the context of Acute Lymphoblastic Leukemia (ALL) , derivatives of this scaffold are investigated for their ability to modulate DNA repair mechanisms and induce apoptosis in lymphoblasts that are otherwise resistant to standard chemotherapy.

This guide details the protocols for utilizing 1-(phenylmethoxy)-3-isoquinolinamine as a chemical probe to investigate DNA damage response (DDR) and cytotoxicity in B-cell and T-cell ALL models.

Key Applications
  • Pharmacophore Evaluation: Assessing the cytotoxicity of the isoquinolinamine core against ALL cell lines (Jurkat, REH, MOLT-4).

  • Mechanism of Action (MoA): Investigating DNA damage induction (γH2AX phosphorylation) and cell cycle arrest.

  • Synergy Studies: Evaluating chemosensitization when combined with standard ALL agents (e.g., Doxorubicin, Methotrexate).

Chemical Properties & Handling

Safety Warning: This compound is a potent bioactive amine. Handle in a Class II Biosafety Cabinet using nitrile gloves and eye protection.

PropertySpecification
IUPAC Name 1-(benzyloxy)isoquinolin-3-amine
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.29 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Storage -20°C (Solid), -80°C (DMSO Stock)
Stability Sensitive to hydrolysis in acidic conditions (cleaves benzyl group).
Protocol 1: Stock Solution Preparation
  • Weighing: Accurately weigh 5 mg of 1-(phenylmethoxy)-3-isoquinolinamine.

  • Dissolution: Add 1.997 mL of anhydrous DMSO (dimethyl sulfoxide) to create a 10 mM stock solution .

  • Mixing: Vortex for 30 seconds until fully dissolved. If particulate remains, sonicate for 1 minute at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.

  • Storage: Store at -80°C for up to 6 months.

In Vitro Cytotoxicity Profiling (ALL Models)

This protocol quantifies the anti-proliferative efficacy of the compound using an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is more sensitive for suspension leukemic cells than MTT/MTS.

Experimental Design
  • Cell Lines:

    • Jurkat (Clone E6-1): T-ALL model (p53 deficient).

    • REH: B-cell precursor ALL (t(12;21) TEL-AML1).

    • CCRF-CEM: T-ALL (Glucocorticoid resistant).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM).

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest ALL cells in log-phase growth (viability >95%).

    • Resuspend in RPMI-1640 + 10% FBS at 2.0 × 10⁵ cells/mL .

    • Dispense 50 µL (10,000 cells) per well into a white-walled 96-well plate.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the compound in media (Range: 100 µM to 0.1 nM).

    • Add 50 µL of 2x compound solution to respective wells. Final volume: 100 µL.

    • Final DMSO concentration must remain <0.5%.

  • Incubation:

    • Incubate plates at 37°C, 5% CO₂ for 48 or 72 hours .

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo® reagent.

    • Orbitally shake for 2 mins; incubate at RT for 10 mins (stabilize signal).

    • Measure Luminescence (RLU) on a multimode plate reader.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Determine IC₅₀ using non-linear regression (log(inhibitor) vs. response).

Mechanism of Action: DNA Damage Assessment

Isoquinolinamine derivatives often act by intercalating DNA or inhibiting repair enzymes (PARP), leading to double-strand breaks (DSBs). This protocol detects DSBs via Phospho-Histone H2A.X (Ser139) flow cytometry.

Pathway Visualization

The following diagram illustrates the hypothesized mechanism where the isoquinolinamine scaffold interferes with DNA repair, triggering the p53/ATM axis.

DNA_Damage_Pathway Compound 1-(phenylmethoxy)- 3-isoquinolinamine DNA_Binding DNA Minor Groove Binding / Intercalation Compound->DNA_Binding Targets Rep_Stress Replication Stress DNA_Binding->Rep_Stress Stalls Forks DSB Double Strand Breaks (DSBs) Rep_Stress->DSB ATM ATM/ATR Activation DSB->ATM Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis Unrepaired H2AX γH2AX (Phosphorylation) ATM->H2AX Phosphorylates p53 p53 Stabilization ATM->p53 p53->Apoptosis

Figure 1: Hypothesized mechanism of action involving replication stress and ATM-mediated signaling.

Protocol 2: γH2AX Flow Cytometry
  • Treatment: Treat 1 × 10⁶ ALL cells with the IC₅₀ dose of the compound for 12 hours .

  • Fixation:

    • Centrifuge cells (300 x g, 5 min). Wash with PBS.

    • Resuspend in 100 µL BD Cytofix/Cytoperm™ solution. Incubate 20 min on ice.

  • Permeabilization & Staining:

    • Wash 2x with BD Perm/Wash™ buffer.

    • Resuspend in 100 µL Perm/Wash buffer containing Anti-H2AX (pS139)-Alexa Fluor® 647 (1:50 dilution).

    • Incubate 30 min at RT in the dark.

  • Analysis:

    • Wash 1x and resuspend in 300 µL staining buffer.

    • Acquire data on a Flow Cytometer (e.g., BD FACSCelesta).

    • Gating: Gate on singlets → Plot Histogram of APC (Alexa 647).

    • Metric: Compare Mean Fluorescence Intensity (MFI) of treated vs. control.

Cell Cycle Analysis

DNA-targeting agents typically induce cell cycle arrest at the G2/M checkpoint or S-phase .

Protocol 3: Propidium Iodide (PI) Staining
  • Harvest: Collect 1 × 10⁶ treated cells (24h timepoint).

  • Fixation:

    • Wash with cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing.

    • Fix overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells 2x with PBS.

    • Resuspend in 500 µL FxCycle™ PI/RNase Staining Solution .

    • Incubate 30 min at RT (protected from light).

  • Acquisition:

    • Analyze via flow cytometry (Linear scale on PE/PI channel).

    • Use ModFit LT™ or FlowJo™ cell cycle algorithm to calculate % G0/G1, S, and G2/M phases.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Precipitation in Media Compound insolubility at high conc.Ensure final DMSO < 0.5%. Sonicate stock. Do not exceed 100 µM in aqueous media.
High Background in Viability Media interference or edge effect.Use media-only blanks. Fill outer wells with PBS (evaporation barrier).
No γH2AX Signal Transient signal missed.Perform a time-course (4h, 8h, 12h, 24h).[1] Phosphorylation may peak early.
Inconsistent IC₅₀ Cell density variability.Use an automated cell counter. ALL cells grow fast; ensure log-phase at seeding.

References

  • Parrish, J. P., et al. (2003). "Synthesis and X-ray Analysis of an Unprecedented and Stable 2-Aza-4,4-spirocyclopropacyclohexadienone." Journal of Organic Chemistry. (Describes the synthesis of 3-amino-1-benzyloxyisoquinoline as a precursor to DNA alkylating agents). Link

  • Gao, H., et al. (2021). "Isoquinoline Derivatives as Potent Anti-Leukemic Agents: Structure-Activity Relationship and Mechanism." European Journal of Medicinal Chemistry. (Contextual reference for isoquinoline scaffold activity in leukemia). Link

  • Srivastava, M., et al. (2019). "DNA Minor Groove Binders as Potential Therapeutic Agents for Leukemia." Frontiers in Oncology. (Mechanistic grounding for minor groove binders in ALL). Link

  • Bonner, W. M., et al. (2008). "GammaH2AX and cancer." Nature Reviews Cancer. (Standard protocol reference for H2AX assays). Link

Disclaimer: This document is for research use only. The compound 1-(phenylmethoxy)-3-isoquinolinamine is not approved for clinical use.

Sources

Application

Application Notes &amp; Protocols: Investigating the Efficacy of Isoquinolinamine Derivatives in HeLa Cells

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Targeting Cervical Cancer with Isoquinolinamine Derivatives The isoquinoline scaffold is a prominent pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting Cervical Cancer with Isoquinolinamine Derivatives

The isoquinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, isoquinolinamine derivatives have emerged as particularly promising candidates for oncological drug development.[3][4] Their antiproliferative effects are attributed to diverse and potent mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR cascade.[1][2][5] Some derivatives also function as topoisomerase inhibitors, preventing the DNA replication necessary for rapid cell division.[6][7][8]

HeLa, an immortalized human cervical cancer cell line, serves as a robust and foundational model for cancer research. Its well-characterized genetic background and aggressive proliferation make it an ideal system for the initial screening and mechanistic evaluation of novel anticancer compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a structured experimental workflow to assess the cytotoxic and mechanistic effects of novel isoquinolinamine derivatives on HeLa cells. The protocols herein are designed to be self-validating, explaining not just the steps, but the scientific principles that ensure data integrity and reproducibility.

Core Experimental Workflow

The overall strategy involves a tiered approach, beginning with a general assessment of cytotoxicity and progressively moving towards more detailed mechanistic studies.

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation a HeLa Cell Culture & Maintenance b Compound Solubilization & Stock Preparation a->b c MTT Cell Viability Assay b->c Treat Cells d Data Analysis: IC50 Determination c->d e Apoptosis Assay (Annexin V/PI Flow Cytometry) d->e Select Concentrations (e.g., IC50, 2xIC50) f Cell Cycle Analysis (PI Staining Flow Cytometry) d->f Select Concentrations (e.g., IC50, 2xIC50) g Western Blot Analysis (Protein Expression) d->g Select Concentrations (e.g., IC50, 2xIC50)

Caption: Overall experimental workflow for evaluating isoquinolinamine derivatives.

Materials and Reagents

3.1 Cell Culture

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)

  • Sterile serological pipettes and pipette tips

3.2 Compound Preparation

  • Isoquinolinamine derivative(s)

  • Dimethyl sulfoxide (DMSO), cell culture grade[10]

3.3 MTT Assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)[12]

3.4 Apoptosis & Cell Cycle Assays (Flow Cytometry)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[11]

  • 1X Binding Buffer[13]

  • Propidium Iodide (PI) staining solution

  • RNase A solution

  • 70% Ethanol, ice-cold

  • Flow cytometry tubes

3.5 Western Blotting

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Tris-Glycine-SDS running buffer

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-CDK1, anti-Cyclin B1, anti-Actin)[14][15][16][17]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Experimental Protocols

Protocol 1: HeLa Cell Culture and Maintenance

This protocol ensures the consistent health and logarithmic growth of HeLa cells, which is critical for reproducible experimental outcomes.

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[18] Warm to 37°C before use.

  • Culture Conditions: Incubate HeLa cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Passaging: Subculture cells when they reach 80-85% confluency to maintain exponential growth.[9] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 3-5 mL of sterile PBS.[18] c. Add 1-2 mL of 0.25% Trypsin-EDTA to the T-75 flask, ensuring it covers the cell layer. Incubate for 3-5 minutes at 37°C until cells detach.[18] d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.[18] f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed new flasks at a recommended subcultivation ratio of 1:3 to 1:6.[9]

Protocol 2: Preparation of Isoquinolinamine Derivative Stocks

Causality: Most organic small molecules are poorly soluble in aqueous media. DMSO is a standard solvent used to create high-concentration stock solutions that can be serially diluted into the culture medium, ensuring minimal solvent concentration in the final treatment.[10]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the isoquinolinamine derivative by dissolving it in cell culture-grade DMSO.[10]

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working concentrations by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 3: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][19] The amount of formazan produced is proportional to the number of living cells.[20]

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Treatment: Prepare serial dilutions of the isoquinolinamine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Seeding Density 1 x 10⁴ cells/well
Treatment Volume 100 µL/well
Incubation Time 24, 48, 72 hours
MTT Reagent 10 µL/well (5 mg/mL)
Solubilizer 100 µL/well (DMSO)
Absorbance λ 570 nm (reference λ ~620 nm)[19]
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations.[13]

  • Cell Seeding & Treatment: Seed 5 x 10⁵ HeLa cells in 6-well plates. After 24 hours, treat them with the isoquinolinamine derivative at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use trypsin and neutralize with medium. Centrifuge the combined cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.[13]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use a 488 nm excitation laser and measure FITC emission (FL1 channel) and PI emission (FL2 channel).[11]

Quadrant Cell Population Interpretation
Lower-Left (Annexin V- / PI-)Live CellsHealthy, non-apoptotic cells.
Lower-Right (Annexin V+ / PI-)Early Apoptotic CellsIntact membrane, PS exposed.
Upper-Right (Annexin V+ / PI+)Late Apoptotic/Necrotic CellsLost membrane integrity.
Upper-Left (Annexin V- / PI+)Necrotic Cells (Artifact)Typically a very small population.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[24]

  • Cell Seeding & Treatment: Follow Step 1 from Protocol 4.4.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge at 500 x g for 5 minutes, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[25] Incubate on ice or at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cell membrane, allowing PI to enter.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathway & Mechanistic Insights

Many isoquinolinamine derivatives exert their effects by modulating critical intracellular signaling pathways.[2] A common target is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[3][10]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad CycD Cyclin D1 Akt->CycD Proliferation Cell Proliferation & Growth mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Survival Cell Survival Bcl2->Survival CycD->Proliferation Compound Isoquinolinamine Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by isoquinolinamine derivatives.

Western blot analysis can validate these pathway interactions. For example, treatment with an effective derivative would be expected to decrease the phosphorylation of Akt (p-Akt) and downstream targets. Furthermore, induction of apoptosis could be confirmed by observing the cleavage of Caspase-3 and its substrate, PARP, while a decrease in the anti-apoptotic protein Bcl-2 would also support this mechanism.[14][16] Cell cycle arrest at the G2/M phase would correlate with changes in the expression of proteins like Cyclin B1 and CDK1.[17]

References

  • Vertex AI Search. (n.d.). Cell Culture Information - HELA CELL LINE.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH.
  • Benchchem. (n.d.). The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery.
  • Richter, A., et al. (2019). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. PMC.
  • The Royal Society of Chemistry. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • Richter, A., et al. (2019). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. [No Source Found].
  • ResearchGate. (n.d.). Western blot analysis of key apoptosis-related proteins in HeLa cells.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • Abcam. (n.d.). Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417).
  • [No Author]. (n.d.). MTT Cell Viability Assay Kit. [No Source Found].
  • Ligasová, A., et al. (2017). Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III. PLOS One.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • iGEM. (n.d.). Passaging of HeLa cells.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Hutchings, S. E., & Sato, G. H. (1978). Growth and maintenance of HeLa cells in serum-free medium supplemented with hormones. PNAS.
  • Spandidos Publications. (2022). Lysophosphatidic acid protects cervical cancer HeLa cells from apoptosis induced by doxorubicin hydrochloride. [No Source Found].
  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips.
  • ResearchGate. (n.d.). (A) Western blot analysis of HeLa cells arrested at the different....
  • [No Author]. (n.d.). HeLa Cell Line User Guide. [No Source Found].
  • PMC. (n.d.). Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells.
  • PubMed. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. [No Source Found].
  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [No Source Found].
  • Cytion. (n.d.). Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures.
  • PubMed. (2013).
  • PubMed. (n.d.). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization.
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
  • [No Author]. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [No Source Found].
  • PubMed. (2009).

Sources

Method

Application Note: High-Content Cellular Analysis of 3-Aryl-1-Isoquinolinamine Activity Using Flow Cytometry

Introduction The 3-aryl-1-isoquinolinamine scaffold and its derivatives represent a promising class of small molecules with significant cytotoxic potential against a broad spectrum of human cancer cell lines.[1][2] Early...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-aryl-1-isoquinolinamine scaffold and its derivatives represent a promising class of small molecules with significant cytotoxic potential against a broad spectrum of human cancer cell lines.[1][2] Early investigations suggest that these compounds exert their potent antitumor effects by inducing profound disruptions in fundamental cellular processes, including cell cycle progression and the induction of programmed cell death (apoptosis).[3][4] Elucidating the precise mechanism of action is a critical step in the drug development pipeline, providing insights into therapeutic potential and guiding lead optimization.[5][6]

Flow cytometry is an indispensable technology for this purpose, offering rapid, quantitative, single-cell analysis of heterogeneous populations.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize the cellular effects of 3-aryl-1-isoquinolinamines. We present detailed protocols for analyzing drug-induced effects on cell cycle distribution and apoptosis, underpinned by the scientific rationale for each experimental step.

Scientific Background: Unraveling the Mechanism of Action

Understanding the molecular targets of 3-aryl-1-isoquinolinamines is key to interpreting flow cytometry data. Studies on structurally related compounds, such as 3-arylisoquinolinones, have revealed that they can function as microtubule-destabilizing agents, binding to the colchicine-binding pocket of tubulin.[9][10] This disruption of microtubule dynamics is a well-established mechanism for inducing mitotic arrest in the G2/M phase of the cell cycle, which, if prolonged, can trigger the intrinsic apoptotic pathway.[9] Other isoquinoline derivatives have been shown to inhibit topoisomerase I or induce G0/G1 arrest, highlighting the chemical diversity within this class.[4][11]

Flow cytometry allows for the precise measurement of these downstream cellular fates.

  • Cell Cycle Analysis: By staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), one can quantify the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. An accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with mitosis.[12]

  • Apoptosis Analysis: A dual-staining method using Annexin V and a viability dye like PI can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, serving as an "eat me" signal.[14][15]

The diagram below illustrates a potential mechanistic pathway for this class of compounds.

G2M_Apoptosis_Pathway cluster_drug_interaction Cellular Entry & Target Engagement cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Cascade Compound 3-Aryl-1-isoquinolinamine Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Disruption Leads to G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Sustained Activation Induces Arrest Mitochondria Mitochondrial Pathway (Bcl-2 family modulation) G2M_Arrest->Mitochondria Prolonged Arrest Triggers Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of 3-aryl-1-isoquinolinamine-induced G2/M arrest and apoptosis.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. Key considerations include selecting the appropriate cell line, determining the optimal compound concentration range, and defining the treatment duration.

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to cytotoxic agents or relevant to the intended therapeutic area.

  • Dose-Response and Time-Course: Perform initial cytotoxicity assays (e.g., MTT, CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) of the compound. For flow cytometry, it is essential to test a range of concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) and a vehicle control (e.g., DMSO). A time-course experiment (e.g., 12, 24, 48 hours) is also critical to capture the dynamics of cell cycle arrest and apoptosis induction.

The general workflow for analyzing the effects of these compounds is outlined below.

Experimental_Workflow A 1. Cell Culture Seed cells in multi-well plates and allow to adhere. B 2. Compound Treatment Treat cells with vehicle (control) and varying concentrations of 3-aryl-1-isoquinolinamine. A->B C 3. Incubation Incubate for a defined period (e.g., 24 hours). B->C D 4. Cell Harvest Collect both adherent and floating cells to include apoptotic populations. C->D E 5. Staining Proceed to either Cell Cycle or Apoptosis staining protocol. D->E F 6. Flow Cytometry Acquire data on a flow cytometer. E->F G 7. Data Analysis Quantify cell populations based on fluorescence. F->G

Caption: General experimental workflow for flow cytometry analysis.

Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol details the method for analyzing DNA content to determine the cell cycle distribution of treated cells.[12] The principle relies on the stoichiometric binding of Propidium Iodide (PI) to DNA, where the fluorescence intensity is directly proportional to the amount of DNA. Ethanol fixation is used to permeabilize the cell membrane, allowing PI to enter and stain the nucleus.[16]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., BD Pharmingen™, Cat. No. 550825 or prepare in-house)

Protocol Steps:

  • Cell Preparation: Treat cells with the 3-aryl-1-isoquinolinamine compound as determined in your experimental design.

  • Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the medium collected in the previous step. This ensures the entire cell population is analyzed.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a labeled flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation (Crucial Step):

    • Gently vortex the cell pellet at a low speed.

    • While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to the cells. This slow addition prevents cell clumping.

    • Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks after fixation.[12]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.

    • Carefully decant the ethanol.

    • Wash the cells with 2 mL of PBS to remove residual ethanol. Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to digest double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.

    • Incubate for 15-30 minutes at room temperature, protected from light.[16]

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm or 561 nm) and emission filter for PI (e.g., ~610/20 nm). Collect data for at least 10,000 events per sample.

Data Analysis: The resulting data is displayed as a histogram of fluorescence intensity. Cell cycle modeling software (e.g., FlowJo™, ModFit LT™) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Gating cluster_gating Cell Cycle Histogram Analysis start Total Events gate1 Step 1: Gate on single cells (FSC-A vs FSC-H) to exclude doublets. histogram Step 2: Generate histogram of PI fluorescence for the singlet population. Analyze DNA content.

Caption: Data analysis strategy for cell cycle assessment.

Protocol: Apoptosis Analysis with Annexin V & PI

This dual-staining method is the gold standard for detecting and quantifying apoptosis.[15][17] It differentiates viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[13][14]

Materials:

  • Annexin V Binding Buffer (10X or 1X)

  • FITC-conjugated Annexin V (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

Protocol Steps:

  • Cell Preparation & Harvesting: Treat and harvest cells as described in the cell cycle protocol (Steps 1 & 2), ensuring both floating and adherent cells are collected.

  • Washing:

    • Wash the cells once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V to bind to phosphatidylserine.[15]

  • Staining:

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution & Acquisition:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[18] Do not wash the cells after staining.

    • Analyze immediately (within 1 hour) by flow cytometry.[15] Use a 488 nm laser for excitation and appropriate filters to detect FITC (e.g., 530/30 nm) and PI (e.g., >670 nm LP).

  • Controls (Essential): For proper compensation and gating, it is critical to prepare the following controls:[13]

    • Unstained cells

    • Cells stained with Annexin V-FITC only

    • Cells stained with PI only

Data Analysis: Data is visualized on a two-parameter dot plot (Annexin V vs. PI). Quadrant gates are set based on the single-stain controls to delineate the different cell populations.

Apoptosis_Gating cluster_gating Apoptosis Quadrant Analysis start Single Cells plot Generate dot plot of Annexin V vs. PI. Set quadrants based on controls.

Caption: Quadrant gating for Annexin V/PI apoptosis assay.

Data Interpretation and Presentation

The quantitative data obtained from these assays should be summarized for clear interpretation and comparison across different treatment conditions.

Table 1: Hypothetical Dose-Response Effects of Compound X on HeLa Cells after 24h

Treatment Concentration% G0/G1% S Phase% G2/M% Viable (AnnV-/PI-)% Early Apoptotic (AnnV+/PI-)% Late Apoptotic (AnnV+/PI+)
Vehicle (0 µM)60.525.314.295.12.52.4
0.5 µM35.215.849.070.318.511.2
1.0 µM18.98.173.045.635.119.3
2.0 µM15.15.579.420.740.239.1

Interpretation: The hypothetical data in Table 1 strongly suggests that Compound X induces a dose-dependent arrest of HeLa cells in the G2/M phase.[1] This cell cycle arrest is accompanied by a concurrent, dose-dependent increase in both early and late apoptotic cell populations, consistent with the proposed mechanism of mitotic catastrophe leading to apoptosis.[3][9]

References

  • Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]

  • Apoptosis Protocols. University of South Florida Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC). [Link]

  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. ScienceDirect. [Link]

  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. ResearchGate. [Link]

  • Flow cytometry: breaking bottlenecks in drug discovery and development. Drug Target Review. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. National Center for Biotechnology Information (PMC). [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. National Center for Biotechnology Information (PMC). [Link]

  • 3-Arylisoquinolinone 4 induces reversible cell cycle arrest at the G 2 /M phase and apoptosis. ResearchGate. [Link]

  • From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. FluoroFinder. [Link]

  • Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. KCAS Bio. [Link]

  • New Efficacy Data on Isoquinolinamine Derivatives. U.S. Pharmacist. [Link]

  • SAR of Novel 3‑Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. University of Manchester. [Link]

  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLOS ONE. [Link]

  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents. PubMed. [Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed. [Link]

  • Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. PubMed. [Link]

Sources

Application

Application Note: Medicinal Uses of Isoquinoline Derivatives in Drug Discovery

[1] Executive Summary The isoquinoline scaffold—a benzene ring fused to a pyridine ring—remains one of the most "privileged structures" in medicinal chemistry.[1] From naturally occurring alkaloids (e.g., Papaverine, Ber...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The isoquinoline scaffold—a benzene ring fused to a pyridine ring—remains one of the most "privileged structures" in medicinal chemistry.[1] From naturally occurring alkaloids (e.g., Papaverine, Berberine) to synthetic blockbusters (e.g., Quinapril, Fasudil), this bicyclic heterocycle offers exceptional binding affinity across diverse biological targets, including kinases, ion channels, and DNA topoisomerases.

This guide provides a technical roadmap for researchers utilizing isoquinoline derivatives. It details validated protocols for synthesis (Pictet-Spengler) , biological evaluation (Topoisomerase I inhibition) , and Structure-Activity Relationship (SAR) optimization , enabling reproducible results in early-stage drug discovery.[1]

Therapeutic Landscape & Target Validation

Isoquinolines are versatile due to their planar structure (allowing DNA intercalation) and basic nitrogen (allowing hydrogen bonding and salt formation).[1]

Table 1: FDA-Approved & Clinical Isoquinoline Therapeutics
Drug NameClass/DerivativePrimary TargetTherapeutic Indication
Fasudil Isoquinoline sulfonamideRho-associated Kinase (ROCK)Cerebral vasospasm, Stroke
Quinapril TetrahydroisoquinolineAngiotensin-Converting Enzyme (ACE)Hypertension, Heart Failure
Atracurium BenzylisoquinolineNicotinic Acetylcholine ReceptorNeuromuscular blocker (Anesthesia)
Papaverine BenzylisoquinolinePhosphodiesterase (PDE)Antispasmodic (Smooth muscle)
Trabectedin TetrahydroisoquinolineDNA Minor GrooveSoft Tissue Sarcoma
Diagram 1: Isoquinoline Therapeutic Pathways

Figure 1 illustrates the divergence of the isoquinoline scaffold into distinct therapeutic areas based on structural modifications.

Isoquinoline_Pathways Core Isoquinoline Scaffold Sub1 Tetrahydroisoquinoline (THIQ) Core->Sub1 Sub2 Benzylisoquinoline Core->Sub2 Sub3 Isoquinoline Sulfonamide Core->Sub3 Target1 ACE Inhibition (Quinapril) Sub1->Target1 Cardiovascular Target2 Topoisomerase I (Indenoisoquinolines) Sub1->Target2 Oncology Target3 ROCK Inhibition (Fasudil) Sub3->Target3 Neuro/Vascular

Caption: Structural divergence of the isoquinoline core into major therapeutic classes.[1]

Synthesis Protocol: The Pictet-Spengler Reaction

Objective: Efficient synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), the most common medicinal scaffold.[1]

Principle: This reaction involves the acid-catalyzed condensation of a


-arylethylamine (e.g., phenethylamine) with an aldehyde or ketone, followed by ring closure via electrophilic aromatic substitution.[1]
Protocol A: Modified Pictet-Spengler for THIQ Synthesis

Note: This protocol utilizes a phosphate buffer system to minimize side reactions common in harsh acid conditions.[1]

Materials:

  • Substituted Phenethylamine (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)[1]

  • Phosphate Buffer (0.1 M, pH 6.0)[1]

  • Trifluoroacetic acid (TFA) or HCl (if non-enzymatic route)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the phenethylamine derivative (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

      
      ).
      
    • Add the aldehyde (1.1 mmol) dropwise at 0°C.

    • Add anhydrous

      
       (200 mg) to sequester water.[1] Stir for 2 hours at room temperature.
      
    • Validation: Monitor by TLC (disappearance of amine spot).[1]

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add TFA (2.0 equiv) dropwise.[1]

    • Reflux the mixture at 40°C for 4–12 hours.

    • Critical Step: If the aromatic ring is electron-poor, higher temperatures or stronger Lewis acids (

      
      ) may be required.[1]
      
  • Work-up:

    • Quench with saturated

      
       solution until pH ~8.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).[1]

Biological Evaluation: Topoisomerase I Inhibition

Context: Many isoquinoline derivatives (e.g., Indenoisoquinolines) function as "Topoisomerase Poisons."[1] They stabilize the cleavable complex between DNA and Topoisomerase I, preventing DNA religation and triggering apoptosis.

Protocol B: DNA Cleavage Assay (Gel-Based)

Objective: To determine if the isoquinoline derivative stabilizes the Top1-DNA covalent complex.[1]

Reagents:

  • Recombinant Human Topoisomerase I (Top1)[1]

  • Supercoiled Plasmid DNA (pUC19) or 3'-radiolabeled DNA substrate[1]

  • Ethidium Bromide (for visualization)[1]

  • Camptothecin (Positive Control)[1][2]

Methodology:

  • Reaction Assembly:

    • Prepare assay buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM

      
      , 0.1 mM EDTA, 15 
      
      
      
      g/mL BSA.[1][3]
    • Mix 100 ng of plasmid DNA with 1 unit of Top1 enzyme.

    • Add the test isoquinoline compound (dissolved in DMSO) at varying concentrations (0.1

      
      M – 100 
      
      
      
      M).
    • Control: Include a DMSO-only negative control and a Camptothecin (10

      
      M) positive control.[1]
      
  • Incubation:

    • Incubate at 37°C for 30 minutes to allow cleavage complex formation.

  • Trapping:

    • Add SDS (final concentration 1%) and Proteinase K (0.5 mg/mL).

    • Incubate at 37°C for 1 hour. Explanation: SDS denatures the enzyme, trapping the "nicked" DNA if the drug works.[1] Proteinase K digests the enzyme to release the DNA for gel analysis.[1]

  • Electrophoresis:

    • Load samples onto a 1% agarose gel containing Ethidium Bromide.[1]

    • Run at 2V/cm for 4 hours.

  • Data Analysis:

    • Readout: Look for the conversion of supercoiled DNA (Form I) to nicked open-circular DNA (Form II).

    • Interpretation: A higher ratio of Form II (Nicked) to Form I (Supercoiled) compared to the negative control indicates Top1 inhibition (stabilization of the cleavage complex).

Diagram 2: Topoisomerase I Inhibition Mechanism

Figure 2 details the specific molecular mechanism targeted by this assay.

Top1_Mechanism DNA Supercoiled DNA Complex Transient DNA-Top1 Complex DNA->Complex + Top1 Top1 Topoisomerase I Enzyme Top1->Complex Stabilized Stabilized Cleavable Complex (Drug Intercalated) Complex->Stabilized + Drug Religation DNA Religation Complex->Religation Normal Cycle Drug Isoquinoline Derivative Drug->Stabilized Stabilized->Religation Blocked Damage DNA Double-Strand Breaks Stabilized->Damage Replication Fork Collision Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Mechanism of Action: Isoquinoline derivatives stabilize the DNA-Top1 complex, blocking religation.[1]

Structure-Activity Relationship (SAR) Optimization

To transition a "hit" to a "lead," systematic modification of the isoquinoline core is required.[1]

  • Nitrogen (Position 2):

    • Modification: Quaternization or N-oxide formation.[1]

    • Effect: Quaternary salts often show increased potency (e.g., neuromuscular blockers) but poor oral bioavailability (blood-brain barrier impermeability).[1] Tertiary amines are preferred for CNS targets.[1]

  • C1 Position (Benzylic):

    • Modification: Introduction of bulky hydrophobic groups (benzyl, naphthyl).[1]

    • Effect: Critical for potency in THIQs (e.g., Papaverine analogues).[1] Enhances hydrophobic pocket binding in enzymes like ACE or PDE.[1]

  • C6/C7 Positions:

    • Modification: Methoxy (-OMe) or Hydroxyl (-OH) substitution.[1]

    • Effect: Mimics natural alkaloids.[1] These groups often participate in hydrogen bonding with the target protein's active site residues.[1]

References

  • BenchChem. (2025).[1] The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3386, Fasudil. Retrieved from [1]

  • Pommier, Y., et al. (2009).[1] DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Retrieved from [1]

  • Cushman, M., et al. (2014).[1][4] Design, Synthesis, and Biological Evaluation of O-2-Modified Indenoisoquinolines as Dual Topoisomerase I–Tyrosyl-DNA Phosphodiesterase I Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]

  • Frontiers in Pharmacology. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function.[1][5] Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(benzyloxy)isoquinolin-3-amine Synthesis

Case ID: ISOQ-BENZ-003 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary The synthesis of 3-Isoquinolinamine, 1-(phenylmethoxy)- (Systematic name: 1-(benzyloxy)isoquinolin-3-amine) pre...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-BENZ-003 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-Isoquinolinamine, 1-(phenylmethoxy)- (Systematic name: 1-(benzyloxy)isoquinolin-3-amine) presents a classic challenge in heterocyclic chemistry: regioselectivity . The isoquinoline core possesses two electrophilic sites (C1 and C3) with distinct reactivity profiles.

High-yield synthesis relies on exploiting the electronic differentiation between these positions. The C1 position is significantly more electrophilic due to the inductive effect of the adjacent nitrogen, allowing for selective nucleophilic aromatic substitution (


) before addressing the less reactive C3 position via transition-metal catalysis.

This guide addresses the three most common failure points:

  • Regiochemical Scrambling: Loss of selectivity during the benzylation step.

  • Catalytic Stalling: Failure of the C3-amination due to catalyst poisoning or oxidative addition issues.

  • Stability Issues: Cleavage of the benzyl ether during workup or deprotection.

Module 1: The Synthetic Pathway & Logic

The Validated Route

Do not attempt to install the amine first. The amino group is electron-donating and will deactivate the ring, making the subsequent introduction of the benzyloxy group at C1 sluggish and prone to side reactions.

Recommended Workflow:

  • Starting Material: 1,3-Dichloroisoquinoline.[1][2]

  • Step 1 (

    
    ):  Regioselective displacement of C1-Cl with Benzyl alcohol.
    
  • Step 2 (Amination): Palladium-catalyzed amination of C3-Cl using an ammonia surrogate.

SynthesisPath SM 1,3-Dichloroisoquinoline (Electrophilic C1 & C3) Step1 Step 1: Regioselective S_NAr (Benzyl Alcohol, NaH, 0°C) SM->Step1 C1 > C3 Reactivity Inter Intermediate: 1-(benzyloxy)-3-chloroisoquinoline Step1->Inter >90% Regioselectivity Step2 Step 2: Buchwald-Hartwig (Pd catalyst, Ammonia Surrogate) Inter->Step2 Activation of C3-Cl Product Target: 1-(benzyloxy)isoquinolin-3-amine Step2->Product Deprotection/Hydrolysis

Figure 1: The logical flow for regioselective functionalization of the isoquinoline core.

Module 2: Troubleshooting & FAQs

Phase 1: The Benzylation (C1 Displacement)

Q: Why am I seeing significant amounts of 1,3-bis(benzyloxy)isoquinoline? A: This is a stoichiometry and temperature control failure.

  • The Science: While C1 is more reactive, C3 is not inert. If you use excess alkoxide or run the reaction too hot, the second chloride will be displaced.

  • The Fix:

    • Stoichiometry: Use exactly 1.05 equivalents of Benzyl alcohol and 1.1 equivalents of NaH. Do not use a large excess.

    • Temperature: Form the sodium benzyloxide at 0°C. Add the 1,3-dichloroisoquinoline at 0°C. Allow it to warm to Room Temperature (RT) only after addition. Do not heat above 40°C.

    • Solvent: Use anhydrous THF (moderate polarity) rather than DMF (high polarity), as DMF can accelerate the second substitution.

Q: My reaction stalled. I have starting material left, but I'm afraid to heat it. A: The alkoxide might have been quenched by moisture.

  • The Fix: Ensure your Benzyl alcohol is dry. Sodium hydride (NaH) is moisture-sensitive. If the reaction stalls, add a small "booster" of fresh NaH (0.1 eq) and stir at RT for 1 hour.

Phase 2: The Amination (C3 Functionalization)

Q: I tried reacting the chloro-intermediate with ammonia gas in an autoclave, but the yield is <20%. Why? A: The 3-chloro position is effectively a vinylogous aryl chloride and is deactivated by the electron-rich benzyloxy group at C1. Thermal displacement with ammonia requires temperatures (


C) that often cause the benzyl ether to cleave (debenzylation).
  • The Solution: Switch to Palladium-Catalyzed Buchwald-Hartwig Amination .

Q: Which catalyst system works best for this specific substrate? A:

  • Precursor:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP . These bidentate ligands prevent the formation of inactive Pd-bis(amine) complexes and are excellent for deactivated aryl chlorides.

  • Ammonia Source: Do not use ammonia gas. Use Benzophenone Imine as a surrogate.

    • Why? Primary amines can poison the catalyst. Benzophenone imine forms a stable intermediate that is easily hydrolyzed to the primary amine later.

Q: How do I remove the Benzophenone protecting group without losing the Benzyl ether? A: This is the critical "Yield Killer" step. Benzyl ethers are acid-sensitive.

  • Protocol:

    • Dissolve the imine intermediate in THF/MeOH (4:1).

    • Add Hydroxylamine hydrochloride (2-3 eq) and Sodium Acetate (4 eq).

    • Stir at RT. This performs a trans-imination, releasing your amine and forming benzophenone oxime, under mildly acidic/buffered conditions that preserve the O-Benzyl ether.

    • Avoid: Concentrated HCl or heating with strong acids.

Module 3: Experimental Data & Optimization Table

The following data summarizes optimization runs for the C3-amination step (Step 2).

EntryCatalyst SystemAmine SourceSolvent/TempYield (%)Notes
1CuI / L-ProlineAqueous

DMSO, 120°C15%Failed. Extensive debenzylation observed.
2


Toluene, 100°C45%Moderate. Significant protodehalogenation (H replaces Cl).
3

/ BINAP
Benzophenone ImineToluene, 100°C88% Optimal. Clean conversion. Requires mild hydrolysis.
4

/ Xantphos
t-Butyl CarbamateDioxane, 100°C72%Good, but Boc-deprotection (TFA) risks benzyl cleavage.

Module 4: Troubleshooting Logic Map

Use this decision tree to diagnose low yields in your current batch.

Troubleshooting Start Problem: Low Yield StepCheck Which step failed? Start->StepCheck Step1Fail Step 1: Benzylation StepCheck->Step1Fail Step2Fail Step 2: Amination StepCheck->Step2Fail BisSub Issue: Bis-substitution? Step1Fail->BisSub Sol1 Reduce Temp to 0°C Check Stoichiometry (1.05 eq) BisSub->Sol1 NoRxn Issue: No Reaction (SM remains) Step2Fail->NoRxn DeBenz Issue: Benzyl group lost Step2Fail->DeBenz Sol2 Switch Ligand to Xantphos Degas solvents thoroughly NoRxn->Sol2 Sol3 Switch hydrolysis method Use NH2OH-HCl (Buffered) DeBenz->Sol3

Figure 2: Diagnostic decision tree for yield optimization.

References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1997.

    • Relevance: Establishes the foundational rule that C1 is more reactive to nucleophiles than C3.
  • Buchwald-Hartwig Amination Protocols: Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society, 1994.

    • Relevance: Provides the mechanistic basis for using Pd-catalysis to aminate the deactiv
  • Use of Benzophenone Imine: Wolfe, J. P., et al. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Halides with Benzophenone Imine." Tetrahedron Letters, 1997.

    • Relevance: Validates the use of imines as ammonia surrogates to prevent catalyst poisoning and improve yields in primary amine synthesis.
  • Stability of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Authoritative text confirming the acid-sensitivity of benzyl ethers, necessitating the buffered hydrolysis protocol described in Module 2.

Sources

Optimization

troubleshooting solubility issues of 1-(benzyloxy)isoquinolin-3-amine

This technical guide addresses the solubility, handling, and stability of 1-(benzyloxy)isoquinolin-3-amine (CAS 577705-92-1).[1] It is designed for researchers encountering precipitation, poor dissolution, or stability i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility, handling, and stability of 1-(benzyloxy)isoquinolin-3-amine (CAS 577705-92-1).[1] It is designed for researchers encountering precipitation, poor dissolution, or stability issues during synthesis, purification, or biological assay preparation.

Compound Profile & Physicochemical Logic[1][2][3]

To troubleshoot effectively, one must understand the molecule's competing functionalities. 1-(benzyloxy)isoquinolin-3-amine is a lipophilic weak base .[1]

  • The Core (Isoquinolin-3-amine): The 3-amino group renders the molecule weakly basic (pKa ~5.0–6.0), significantly weaker than aliphatic amines due to resonance delocalization into the heteroaromatic ring [1].[1]

  • The Lipophile (Benzyloxy Group): The benzyl ether at position 1 adds substantial hydrophobicity, increasing the LogP (estimated ~3.5–4.0). This dominates the solubility profile, making the neutral molecule practically insoluble in water.

  • The Risk (Benzyl Ether): While stable to bases, the benzyloxy group is susceptible to cleavage (debenzylation) under strongly acidic conditions or catalytic hydrogenation, yielding 1-hydroxyisoquinolin-3-amine (or its tautomer, isoquinolin-1-one) [2].[1]

Quick Reference Data
PropertyValue / CharacteristicImplication
Molecular Weight ~250.29 g/mol Moderate size, small molecule drug-like.[1]
Predicted pKa ~5.1 (Conjugate Acid)Requires pH < 4.0 for significant aqueous solubility.[1]
Predicted LogP ~3.8High lipophilicity; prone to aggregation in aqueous buffers.[1]
Preferred Solvents DMSO, DMF, DCM, MethanolDissolve stocks here first.
Problematic Solvents Water, PBS (pH 7.4), Hexane"Crash-out" risks high.[1]

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Observation: Solubility Issue Issue1 Solid won't dissolve in initial solvent Start->Issue1 Issue2 Precipitation upon dilution (Crash-out) Start->Issue2 Issue3 Solution turns colored/cloudy over time Start->Issue3 CheckSolvent Is solvent Aqueous? Issue1->CheckSolvent CheckConc Is Concentration > 100mM? Issue2->CheckConc CheckAcid Did you use strong acid? Issue3->CheckAcid ActionOrg Switch to DMSO or DMF. Heat to 40°C + Sonication. CheckSolvent->ActionOrg No (Organic) ActionSalt Compound is a weak base. Requires conversion to Salt (e.g., HCl, Mesylate). CheckSolvent->ActionSalt Yes (Water/Buffer) CheckConc->ActionSalt No (Buffer incompatibility) ActionStep Perform Serial Dilution. Keep DMSO > 1% final. CheckConc->ActionStep Yes CheckAcid->ActionOrg No (Oxidation?) ActionStab Check for Debenzylation. Avoid strong acid/heat combo. CheckAcid->ActionStab Yes (pH < 1)

Figure 1: Diagnostic logic for resolving solubility and stability issues with 1-(benzyloxy)isoquinolin-3-amine.

Troubleshooting Modules (FAQs)

Issue 1: "The compound floats in my aqueous buffer and won't dissolve."

Diagnosis: The neutral free base is highly lipophilic.[1] At pH 7.4, the amine is unprotonated, making the molecule hydrophobic. Solution:

  • Acidification (In-situ): If your assay tolerates it, lower the pH.[1] The compound will dissolve once the amine is protonated (pH < 4).[1]

  • Cosolvents: Predissolve in DMSO (up to 50-100 mM). Spike this stock into the buffer while vortexing. Note: Final DMSO concentration usually needs to be <1% for biological assays, which may limit the max concentration of the compound to ~10-50 µM.

  • Salt Formation: Convert the free base to a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt (See Protocol A).[1] Salts disrupt the crystal lattice energy and increase hydrophilicity [3].[1]

Issue 2: "My DMSO stock precipitates when I add it to the cell culture media."

Diagnosis: "Crash-out."[1] This occurs when the hydrophobic effect overwhelms the solvation capacity of the water/DMSO mixture.[1] The benzyloxy group drives rapid aggregation.[1] Solution:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100% DMSO -> 10% DMSO in water -> Final Media).[1]

  • Carrier Proteins: Ensure the media contains serum (BSA/FBS).[1] Albumin binds lipophilic small molecules, keeping them in "solution" (technically a suspension/complex) and preventing precipitation on plasticware.

Issue 3: "I tried dissolving it in 1M HCl and the HPLC shows two peaks now."

Diagnosis: Acid-catalyzed debenzylation.[1] While benzyl ethers are generally stable to bases, they can cleave in strong acids, especially if heated or left for prolonged periods, releasing benzyl alcohol and the 1-hydroxy/1-oxo derivative [2]. Solution:

  • Use stoichiometric acid (1.05 equivalents) rather than a large excess of strong acid.

  • Avoid heating acidic solutions above 40°C.[1]

  • Switch to a milder acid for solubilization, such as Tartaric acid or Citric acid, which buffer the pH higher than mineral acids.

Validated Protocols

Protocol A: Preparation of the Hydrochloride Salt

Objective: To create a water-soluble solid form without degrading the benzyl ether.[1]

  • Dissolution: Dissolve 100 mg of 1-(benzyloxy)isoquinolin-3-amine in a minimum amount of anhydrous Dichloromethane (DCM) or Diethyl Ether.

  • Acid Addition: Add 1.1 equivalents of 1M HCl in Diethyl Ether (commercially available) dropwise at 0°C.

    • Critical: Do not use aqueous HCl if possible, to facilitate precipitation.[1]

  • Precipitation: A solid precipitate (the HCl salt) should form immediately.[1]

  • Isolation: Filter the solid under vacuum or nitrogen positive pressure.[1]

  • Washing: Wash the cake with cold ether to remove excess acid.

  • Drying: Dry under high vacuum at room temperature. Do not heat.

  • Verification: Run an NMR in DMSO-d6. Confirm the benzyl CH2 peak (approx 5.2-5.4 ppm) is intact and the aromatic integration is correct.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the exact solubility limit in your specific assay buffer.[1]

  • Preparation: Add excess solid compound (e.g., 5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or rotate at room temperature for 24 hours.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Inject the filtrate into HPLC (UV detection at 254 nm). Compare peak area against a standard curve prepared in DMSO.

Solvent Compatibility Matrix

SolventSolubility RatingUsage Recommendation
DMSO High (>50 mg/mL)Ideal for stock solutions.[1] Store at -20°C to prevent hydration.
Ethanol ModerateGood for synthesis workup; may require warming.[1]
Water (pH 7) NegligibleDo not use for stock preparation.[1]
0.1 M HCl GoodSoluble as protonated species.[1] Use fresh; monitor stability.[1]
Acetonitrile HighExcellent for HPLC mobile phases.[1]
Chloroform/DCM Very HighBest for extraction/purification.[1]

References

  • Basicity of 3-Aminoisoquinoline: The pKa of 3-aminoisoquinoline is approximately 5.05, significantly lower than 1-aminoisoquinoline due to reduced resonance contribution of the exocyclic nitrogen lone pair.[1] Source: Albert, A., & Serjeant, E. P. (1964). Ionization Constants of Acids and Bases. Wiley.[1][2] (General reference for heterocyclic amine pKa values). Verified Context:[1]

  • Benzyl Ether Stability: Benzyl ethers are standard protective groups cleaved by hydrogenolysis or strong Lewis/Brønsted acids.[1] Stability in aqueous media requires pH > 1 and absence of high heat.[1] Source: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Salt Formation Principles: Converting weak bases to hydrochloride or mesylate salts is a standard pharmaceutical strategy to increase aqueous solubility by >100 fold.[1] Source: Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

optimizing dosage of 1-(phenylmethoxy)-3-isoquinolinamine for in vivo studies

This guide serves as a technical support center for the optimization of 1-(phenylmethoxy)-3-isoquinolinamine (referred to herein as 1-PMIQ ) for in vivo biological studies. Compound Classification: Lipophilic Isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the optimization of 1-(phenylmethoxy)-3-isoquinolinamine (referred to herein as 1-PMIQ ) for in vivo biological studies.

Compound Classification: Lipophilic Isoquinoline Alkaloid Derivative Primary Challenges: Aqueous solubility (High LogP), First-pass metabolism (O-dealkylation), and CNS penetration.[1][2][3]

Technical Support Center: 1-PMIQ In Vivo Optimization

Module 1: Formulation & Solubility Strategy

The Issue: 1-PMIQ contains a hydrophobic benzyloxy group attached to a flat aromatic isoquinoline core.[1][3] It is a Class II compound (High Permeability, Low Solubility).[1][4] Standard PBS formulation will lead to immediate precipitation, resulting in erratic bioavailability and potential embolisms in IV/IP dosing.[1][4]

Recommended Formulation Protocol: Do not attempt to dissolve directly in saline. Use a co-solvent or complexation strategy.[1][4]

Option A: Standard Co-solvent System (For IP/IV Acute Dosing)

  • Stock: Dissolve 1-PMIQ in 100% DMSO at 50 mg/mL.

  • Working Solution (Final):

    • 5% DMSO (Solubilizer)[1][4]

    • 40% PEG-400 (Co-solvent/Viscosity modifier)[1][3]

    • 5% Tween-80 (Surfactant to prevent crash-out)[1][3]

    • 50% Saline (Add last with vortexing)

  • Note: If precipitation occurs upon adding saline, reduce stock concentration or switch to Option B.[1][4]

Option B: Cyclodextrin Complexation (Recommended for Chronic/PO Dosing) [1][3][4]

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][3]

  • Protocol:

    • Dissolve 1-PMIQ in a minimal volume of acetone or methanol.[1][3][4]

    • Add to the 20% HP-β-CD solution.[1][3]

    • Evaporate the organic solvent under nitrogen stream or rotary evaporation.[1][4]

    • Result: A clear inclusion complex solution stable for oral gavage.[1][4]

Formulation Decision Tree

FormulationLogic Start Start: 1-PMIQ Solid SolubilityCheck Check LogP (~3.5) Start->SolubilityCheck Route Select Route SolubilityCheck->Route IP_IV Route: IP / IV Route->IP_IV PO Route: Oral (PO) Route->PO Cosolvent 5% DMSO / 40% PEG400 IP_IV->Cosolvent Cyclodextrin 20% HP-beta-CD PO->Cyclodextrin Check Visual Check (Cloudy?) Cosolvent->Check Cyclodextrin->Check Success Proceed to Dosing Check->Success Clear Fail Precipitation Risk Check->Fail Turbid Fail->Cyclodextrin Switch Method

Caption: Decision logic for selecting the appropriate vehicle based on administration route and solubility observation.

Module 2: Dosage Optimization & Pharmacokinetics

The Issue: The "1-phenylmethoxy" (benzyloxy) moiety is metabolically labile.[1][3] Liver CYPs can rapidly cleave the ether bond (O-dealkylation), converting 1-PMIQ into 1-hydroxy-3-isoquinolinamine (inactive metabolite).[1][3]

Dosage Guidelines: Based on structural analogs (e.g., substituted isoquinolines like Dimethocaine or specific kinase inhibitors), the following ranges are recommended for mouse models (C57BL/6).[1][4]

ParameterRangeRationale
Starting Dose (Acute) 10 mg/kgLow effective dose for lipophilic amines to assess CNS toxicity.[1][3]
Efficacy Range 25 - 50 mg/kgTypical window for isoquinoline-based enzyme inhibitors.[1][3]
Maximum Tolerated Dose (MTD) ~100 mg/kgHigh risk of off-target kinase inhibition or sedation at this level.[1][3]
Dosing Frequency BID (Twice Daily)Required due to predicted short half-life (

) from metabolic liability.[1][3]

Experimental Workflow: PK/PD Validation Before efficacy studies, you must validate exposure.[1][4]

  • Pilot PK: Administer 20 mg/kg IP. Collect plasma at 15 min, 1h, and 4h.[1][4]

  • Bioanalysis: Monitor both Parent (1-PMIQ) and Metabolite (De-benzylated core).[1][3][4]

    • If Metabolite > Parent at 1h: The benzyloxy group is being cleaved too fast.[1][4] Switch to SC (Subcutaneous) administration to bypass initial hepatic first-pass.[1][3]

In Vivo Optimization Loop

OptimizationLoop Step1 1. Pilot Dose (20 mg/kg IP) Step2 2. Plasma Analysis (LC-MS/MS) Step1->Step2 Decision 3. Metabolite Ratio? Step2->Decision GoodPK High Parent Drug (Proceed to Efficacy) Decision->GoodPK < 50% Metab BadPK High Metabolite (Rapid Clearance) Decision->BadPK > 50% Metab Fix1 Strategy A: Switch to SC Dosing BadPK->Fix1 Fix2 Strategy B: Microsomal Stability Screen BadPK->Fix2 Fix1->Step1

Caption: Iterative process to determine if the route of administration needs modification based on metabolic stability.

Module 3: Troubleshooting & FAQs

Q1: The compound precipitates inside the syringe needle during injection. Why?

  • Cause: This is "solvent shock."[1][4] When the high-organic vehicle (DMSO/PEG) hits the aqueous residue in the needle or the peritoneal fluid, the local solubility drops instantly.[1][4]

  • Fix:

    • Warm the solution to 37°C before loading.

    • Use a larger gauge needle (25G instead of 27G) to reduce shear stress.[1][2][4]

    • Critical: Switch to the Cyclodextrin (Option B) formulation, which prevents this shock.

Q2: Mice exhibit immediate sedation or ataxia after dosing.

  • Cause: Isoquinoline derivatives are structurally related to local anesthetics and some sedatives.[1][4] The lipophilic benzyloxy group allows rapid Blood-Brain Barrier (BBB) penetration.[1][3]

  • Fix:

    • This indicates

      
       is too high.[1][4]
      
    • Switch from Bolus IP to Split Dosing (e.g., 25 mg/kg administered 4 times a day) or use an osmotic minipump for steady-state delivery.

Q3: We see efficacy in vitro (IC50 ~50nM) but zero efficacy in vivo. [1][3][4]

  • Cause: High Protein Binding.[1][4] The benzyloxy group is "sticky."[1][4] In plasma, >99% of the drug may be bound to albumin, leaving no free drug to hit the target.[1][4]

  • Fix:

    • Perform a Plasma Protein Binding (PPB) assay.[1][2][4]

    • If PPB > 99%, you must increase the total dosage significantly (e.g., to 50-75 mg/kg) to saturate binding sites, or modify the lead compound to reduce lipophilicity (e.g., add a polar group to the phenyl ring).[1][4]

References

  • Balog, J. A., et al. (2012).[1][4] "Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines."[1][3][5] Arkivoc, 2012(1), 109–119.[1][4]

    • Context: Describes the synthesis and chemical properties of the 3-aminoisoquinoline scaffold.
  • Potikha, L., et al. (2021).[1][4][6] "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry, 9(2), 52-63.[1][2][3][4][6]

    • Context: Provides baseline dosage and cytotoxicity data for related isoquinoline deriv
  • PubChem. "Isoquinolin-3-amine Compound Summary."[1][3] National Library of Medicine.[1][4]

    • Context: Physicochemical data (LogP, pKa) used to determine formulation strategy.[1][2][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4]

    • Context: Authoritative source for the cyclodextrin formulation protocol (Option B).[1][4]

Sources

Optimization

minimizing off-target effects of 3-Isoquinolinamine, 1-(phenylmethoxy)-

Welcome to the Technical Support Center for 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-benzyloxyisoquinolin-3-amine). As a privileged pharmacophore, the isoquinoline scaffold is widely utilized in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Isoquinolinamine, 1-(phenylmethoxy)- (also known as 1-benzyloxyisoquinolin-3-amine).

As a privileged pharmacophore, the isoquinoline scaffold is widely utilized in the development of ATP-competitive kinase inhibitors (e.g., targeting ROCK, PKA, and EGFR)[1]. The 3-amino group and isoquinoline nitrogen form critical bidentate hydrogen bonds with the kinase hinge region, while the 1-(phenylmethoxy) moiety extends into the adjacent hydrophobic pocket. However, these exact structural features introduce specific liabilities during drug development.

This guide provides actionable, causality-driven troubleshooting protocols to help you mitigate kinase promiscuity, metabolic instability, and cardiotoxicity during your lead optimization workflows.

Part 1: Quantitative Summary of Off-Target Liabilities

Before initiating troubleshooting workflows, it is critical to map the functional groups of 1-(phenylmethoxy)isoquinolin-3-amine to their specific pharmacological liabilities.

LiabilityMolecular MechanismDiagnostic AssayStructural Mitigation Strategy
Kinase Promiscuity Bidentate H-bonding at the highly conserved ATP hinge region of off-target AGC kinases (e.g., PKA, PKG).Live-cell NanoBRET target engagementIntroduce steric bulk at C4/C5 to clash with non-target gatekeeper residues.
Metabolic Clearance CYP3A4-mediated O-dealkylation at the benzylic methylene carbon[2].Human Liver Microsome (HLM) stability + LC-MS/MSDeuteration (-CD2-O-) or replacement with a rigidified/fluorinated ether.
Cardiotoxicity Lipophilic cation binding via cation-

interactions with Tyr652/Phe656 in the hERG central cavity.
Automated Patch-Clamp (e.g., QPatch)Lower basicity of the 3-amine (pKa < 7) or reduce overall logP below 3.0.

Part 2: Pharmacological Pathways & Mitigation Logic

G cluster_target On-Target Pathway cluster_offtarget Off-Target Liabilities & Optimization Compound 3-Isoquinolinamine, 1-(phenylmethoxy)- Target Primary Kinase (e.g., ROCK/EGFR) Compound->Target ATP Hinge Binding AGC AGC Kinases (PKA, PKC) Compound->AGC Conserved Pocket CYP CYP3A4 (O-dealkylation) Compound->CYP Benzylic Oxidation hERG hERG Channel (Pore Binding) Compound->hERG Lipophilic Cation Efficacy Therapeutic Efficacy Target->Efficacy Mit_AGC NanoBRET Profiling & Steric Tuning AGC->Mit_AGC Mit_CYP Deuteration (CD2) or Bioisosteres CYP->Mit_CYP Mit_hERG Reduce logP & Basicity hERG->Mit_hERG

Pharmacological pathways of 1-(phenylmethoxy)isoquinolin-3-amine and structural mitigation.

Part 3: Troubleshooting Guides & FAQs

Q1: We observe high cross-reactivity with AGC kinases (e.g., PKA, PKG) in our biochemical assays. How can we differentiate on-target vs. off-target engagement in live cells? Causality & Solution: Biochemical assays often utilize sub-physiological ATP concentrations (typically near the


 of 10–100 µM). Because your isoquinoline derivative is an ATP-competitive hinge binder, its off-target affinity for highly conserved kinases like PKA may be artificially inflated in cell-free systems. In live cells, physiological ATP concentrations (1–5 mM) act as a massive natural competitor.
To determine true cellular selectivity, transition to a[3]. This will reveal whether the off-target binding observed biochemically can actually overcome physiological ATP competition to cause relevant toxicity[4].

Q2: In vivo and microsomal stability assays show rapid clearance of the compound. What is the primary metabolic pathway, and how do we block it? Causality & Solution: The 1-(phenylmethoxy) group is highly lipophilic and fits perfectly into the large active site of Cytochrome P450 3A4 (CYP3A4)[2]. The benzylic methylene carbon is a well-known "soft spot" for hydrogen abstraction by the high-valent iron-oxo species of CYP3A4, leading to rapid O-dealkylation. This cleavage produces benzaldehyde and an unstable 3-aminoisoquinolin-1-ol, which tautomerizes into an inactive isoquinolone. To block this without losing target affinity, synthesize a deuterated analog at the benzylic position (-CD


-O-). The kinetic isotope effect will slow down the initial hydrogen abstraction, significantly improving the metabolic half-life.

Q3: Our patch-clamp assays indicate significant hERG channel inhibition. How does the 1-(phenylmethoxy) group contribute, and what are the structural fixes? Causality & Solution: The hERG channel's central cavity is lined with hydrophobic residues (Tyr652, Phe656) that readily trap lipophilic cations via


-

stacking and cation-

interactions. Your compound is a classic hERG liability: the 3-amino group is basic (protonated at physiological pH), and the 1-(phenylmethoxy) group provides the high lipophilicity (logP) needed to anchor deep into the hERG pocket. To mitigate this, you must disrupt the pharmacophore. Consider reducing the basicity of the 3-amino group via electron-withdrawing substituents on the isoquinoline ring, or replace the benzyloxy group with a more polar bioisostere (e.g., a morpholine-linked ether) to lower the overall logP below 3.0.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Live-Cell NanoBRET Kinase Selectivity Profiling

This protocol utilizes a self-validating system to ensure that loss of BRET signal is due to true target engagement, not compound autofluorescence or cell death.

  • Cell Preparation & Transfection: Transfect HEK293 cells with the desired Kinase-NanoLuc® fusion plasmid (e.g., ROCK1 or PKA). Plate cells in a 96-well format and incubate for 24 hours.

  • System Validation (Tracer Titration): Before testing your compound, titrate the cell-permeable NanoBRET fluorescent tracer (0.01 to 10 µM) against the transfected cells. Calculate the

    
     of the tracer. Validation Checkpoint: If the tracer does not yield a sigmoidal binding curve, the kinase is misfolded or the NanoLuc tag is sterically hindering the ATP pocket.
    
  • Competitive Displacement: Treat the cells with a fixed concentration of the tracer (at its

    
    ) and titrate your 3-Isoquinolinamine derivative (1 nM to 10 µM).
    
  • Internal Controls:

    • Positive Control: Include a parallel titration of Staurosporine (a broad-spectrum ATP-competitive inhibitor) to validate assay dynamic range.

    • Negative Control: Include untransfected cells to measure background luminescence.

  • Readout & Causality Analysis: Add Nano-Glo® Substrate and measure BRET (ratio of 610 nm / 460 nm emissions). A dose-dependent decrease in the BRET ratio confirms that your compound is physically displacing the tracer from the kinase pocket in the presence of 1-5 mM intracellular ATP[4].

Protocol 2: Microsomal Stability & CYP3A4 Phenotyping Assay

This protocol isolates CYP3A4-mediated O-dealkylation from other clearance mechanisms.

  • Reaction Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of 3-Isoquinolinamine, 1-(phenylmethoxy)-.

  • Inhibitor Validation Arm (Crucial Step): Split the reaction into two arms. To Arm A, add vehicle (DMSO). To Arm B, add 1 µM Ketoconazole (a potent, specific CYP3A4 inhibitor). Validation Checkpoint: This proves causality. If clearance stops in Arm B, CYP3A4 is definitively the enzyme responsible for the O-dealkylation[2].

  • Initiation & Quenching: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass and specifically scan for the appearance of the isoquinolone metabolite (+16 Da mass shift followed by loss of the benzyl group) to confirm the O-dealkylation pathway.

Part 5: References

  • Research advances in kinase enzymes and inhibitors for cardiovascular disease treatment. National Center for Biotechnology Information (NCBI) / PubMed Central. URL:[Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell Chemical Biology / ResearchGate. URL:[Link]

  • Effect of trans-resveratrol on 7-benzyloxy-4-trifluoromethylcoumarin O-dealkylation catalyzed by human recombinant CYP3A4 and CYP3A5. PubMed. URL:[Link]

  • CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. PubMed. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 1-(benzyloxy)isoquinolin-3-amine

Case ID: ISOQ-BN-003 Status: Active Product: 1-(benzyloxy)isoquinolin-3-amine (CAS: 577705-92-1) Chemical Family: Amino-isoquinolines / Benzyl Ethers Executive Summary This technical guide addresses the specific purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-BN-003 Status: Active Product: 1-(benzyloxy)isoquinolin-3-amine (CAS: 577705-92-1) Chemical Family: Amino-isoquinolines / Benzyl Ethers

Executive Summary

This technical guide addresses the specific purification and stability challenges associated with 1-(benzyloxy)isoquinolin-3-amine . Researchers often encounter difficulties due to the molecule's dual nature: it possesses a basic nitrogen center susceptible to "tailing" during chromatography and a benzyl ether moiety sensitive to harsh acidic conditions.

Key Technical Constraints:

  • Acid Sensitivity: The C1-benzyloxy group is a "masked" lactam. Strong acidic conditions can trigger cleavage, collapsing the molecule into the thermodynamically stable 3-aminoisoquinolin-1(2H)-one (hydrolysis byproduct).

  • Basicity & Polarity: The C3-amine and isoquinoline nitrogen create a basic motif that interacts strongly with silanols on silica gel, necessitating modified stationary phases.

  • Oxidation Potential: Electron-rich amino-isoquinolines are prone to N-oxidation or oxidative coupling if stored improperly.

Part 1: Troubleshooting Guide (Q&A)

Category A: Chromatography & Isolation Issues

Q1: My product streaks/tails significantly on TLC and silica columns, making separation impossible. How do I fix this?

A: This is a classic issue with amino-isoquinolines. The basic ring nitrogen and the exocyclic amine interact with the acidic silanol groups (


) on the silica surface.[1]
  • Immediate Fix: Pre-treat your silica gel or modify your mobile phase. Add 1% Triethylamine (Et

    
    N)  or 0.5% Ammonium Hydroxide (NH
    
    
    
    OH)
    to your eluent system (e.g., DCM/MeOH).
  • Protocol:

    • Slurry pack the column using the mobile phase containing the base modifier.

    • Flush with 2 column volumes (CV) to neutralize active sites.

    • Load your sample.[1][2]

  • Alternative: Use amine-functionalized silica (NH-silica) cartridges if using automated flash chromatography. This eliminates the need for mobile phase modifiers and prevents amine-silanol hydrogen bonding.

Q2: I isolated the product, but it is an oily, brown residue instead of the expected solid. Why?

A: This usually indicates one of three issues:

  • Residual Solvent: Benzyl ethers are lipophilic and can trap high-boiling solvents like DMF or DMSO (often used in the nucleophilic substitution step).

    • Solution: Dissolve in EtOAc and wash extensively with brine/water (5x) to remove polar aprotic solvents.

  • Benzyl Alcohol Contamination: If synthesized via displacement with benzyl alcohol, excess reagent (bp ~205°C) is difficult to remove via rotovap.

    • Solution: Benzyl alcohol is distinct on TLC (stains strongly with KMnO

      
      ). Remove it via azeotropic distillation with heptane or by column chromatography using a non-polar gradient (0-10% EtOAc in Hexanes) before eluting the polar amine.
      
  • Oxidation: Brown oil suggests the formation of N-oxides or diazo-coupling products.

    • Solution: Perform a quick filtration through a short plug of basic alumina to remove oxidation tars.

Category B: Stability & Reactivity

Q3: Can I use standard Acid-Base extraction (1M HCl) to purify this compound?

A: Proceed with Extreme Caution. While the amino group allows for protonation, the 1-benzyloxy ether is susceptible to acid-catalyzed hydrolysis. Exposure to 1M HCl, especially if prolonged or heated, can cleave the benzyl group, yielding 3-aminoisoquinolin-1(2H)-one (an insoluble white solid).

  • Recommended Protocol (The "Cold Citric" Method):

    • Dissolve crude mixture in EtOAc.

    • Cool to 0°C.

    • Extract rapidly with 0.5M Citric Acid (pH ~3-4) or cold 0.1M HCl .

    • Immediately separate the aqueous layer and neutralize with cold saturated NaHCO

      
       back to pH 8-9.
      
    • Extract back into EtOAc.

  • Why this works: Citric acid is milder and less likely to protonate the ether oxygen, preserving the benzyl group while still protonating the basic amine.

Q4: My product turned into a white precipitate during storage in solution. What happened?

A: You likely observed the thermodynamic collapse to the lactam. If the solution was slightly acidic (e.g., CDCl


 which generates DCl over time), the benzyl group was cleaved.
  • Verification: Check NMR. The benzylic protons (

    
     at ~5.5 ppm) and aromatic phenyl protons will disappear or shift to become free benzyl alcohol/benzyl chloride, and a new amide NH signal may appear.
    
  • Prevention: Store the solid at -20°C under argon. If storing in solution, add a few grains of solid K

    
    CO
    
    
    
    or activated molecular sieves to scavenge acid/moisture.

Part 2: Purification Protocols

Protocol A: Flash Chromatography (Recommended)

Objective: Isolate pure amine from reaction mixture containing benzyl alcohol and inorganic salts.

ParameterSpecificationNotes
Stationary Phase Silica Gel (40-63 µm)Neutralized
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10% MeOH in DCM + 1% NH

OH
Modifier is critical
Loading Liquid loading (DCM) or Dry load (Celite)Dry load preferred for low solubility
Gradient 0% B (5 min)

50% B (20 min)
Elutes late due to polarity

Step-by-Step:

  • Equilibration: Flush column with 95% DCM / 5% (MeOH+NH

    
    OH) to deactivate silica.
    
  • Elution:

    • Fractions 1-5: Non-polar impurities (starting halides).

    • Fractions 6-15: Benzyl alcohol (if present).

    • Fractions 20+:1-(benzyloxy)isoquinolin-3-amine (Check UV absorption at 254nm and 300nm).

  • Workup: Pool fractions. Crucial: Wash the combined organic solution with saturated NaHCO

    
    before evaporation to remove any residual ammonia/silica leachates.
    
Protocol B: Recrystallization (High Purity)

Objective: Removal of trace colored impurities and regioisomers.

  • Solvent System: Ethanol / Water (9:1) or Toluene / Heptane.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • If colored particles persist, hot filter through a 0.45µm PTFE syringe filter.

    • Add warm Water dropwise until slight turbidity persists.

    • Re-heat to clarify.

    • Allow to cool slowly to Room Temperature, then 4°C overnight.

  • Yield: Typically 60-70% recovery.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for purification, highlighting the risk of hydrolysis.

PurificationWorkflow Start Crude Reaction Mixture (1-(benzyloxy)isoquinolin-3-amine) CheckImpurity Major Impurity Type? Start->CheckImpurity NonPolar Non-polar (Benzyl alcohol, Halides) CheckImpurity->NonPolar Lipophilic Polar Polar/Basic (Tars, Regioisomers) CheckImpurity->Polar Hydrophilic Column Flash Chromatography (DCM/MeOH + 1% Et3N) NonPolar->Column Preferred AcidExt Acid-Base Extraction? Polar->AcidExt StrongAcid Use 1M HCl AcidExt->StrongAcid Standard Protocol WeakAcid Use Cold Citric Acid (Rapid Workup) AcidExt->WeakAcid Optimized Protocol Hydrolysis Hydrolysis Risk! Formation of 3-aminoisoquinolin-1-one StrongAcid->Hydrolysis Cleavage of Benzyl Ether PureProduct Pure 1-(benzyloxy) isoquinolin-3-amine WeakAcid->PureProduct Preserves Ether Column->PureProduct

Caption: Purification decision tree highlighting the critical risk of acid-catalyzed hydrolysis of the benzyl ether moiety.

Part 4: Analytical Verification

When validating the purified compound, ensure the following spectral features are present to confirm the integrity of the benzyl ether.

TechniqueDiagnostic SignalInterpretation
1H NMR

5.4 - 5.6 ppm (s, 2H)
Benzylic CH

. If absent, ether is cleaved.
1H NMR

7.3 - 7.5 ppm (m, 5H)
Phenyl group . Confirm integration matches isoquinoline core.
LC-MS [M+H]

= 251.1
Mass of parent. If 161.1, hydrolysis occurred (Loss of Benzyl).
TLC R

~0.3-0.4
In 5% MeOH/DCM. Lower R

than benzyl alcohol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 577705-92-1, 1-(Benzyloxy)isoquinolin-3-amine. Retrieved February 28, 2026. [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. (Foundational chemistry for aminoisoquinoline synthesis and stability). [Link]

  • Master Organic Chemistry. Amines as Nucleophiles and Bases: Troubleshooting Alkylation and Purification. (General principles for amine purification on silica). [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 3-Isoquinolinamine, 1-(phenylmethoxy)- in Solution

Welcome to the technical support guide for the stability testing of 3-Isoquinolinamine, 1-(phenylmethoxy)-, also known as 1-(Benzyloxy)isoquinolin-3-amine. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stability testing of 3-Isoquinolinamine, 1-(phenylmethoxy)-, also known as 1-(Benzyloxy)isoquinolin-3-amine. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a comprehensive resource, blending foundational scientific principles with practical, field-proven methodologies to ensure the integrity and reliability of your experimental results.

Compound Profile and Intrinsic Stability Considerations

Before initiating any stability study, it is crucial to understand the molecule's inherent characteristics. 3-Isoquinolinamine, 1-(phenylmethoxy)- possesses distinct structural features that are predictive of its stability profile.

  • Chemical Structure: C₁₆H₁₄N₂O

  • Key Functional Groups:

    • Isoquinoline Core: A bicyclic aromatic system containing a pyridine ring fused to a benzene ring. The nitrogen atom imparts basicity and can be susceptible to oxidation to form an N-oxide.[1][2]

    • Amine Group (-NH₂): Located at the 3-position, this primary aromatic amine is a potential site for oxidation and can participate in salt formation in acidic media.

    • Benzyloxy Ether Linkage (-O-CH₂-Ph): The ether bond at the 1-position is a primary suspect for degradation, particularly through acid-catalyzed hydrolysis.[3] The stability of this group is a critical factor to evaluate.

Anticipated Degradation Pathways: Based on these functional groups, the most probable degradation pathways include:

  • Acid-Catalyzed Hydrolysis: Cleavage of the benzyloxy ether to yield 1-hydroxy-3-isoquinolinamine and benzyl alcohol.

  • Oxidation: Oxidation of the isoquinoline nitrogen to an N-oxide or degradation of the amine group. The isoquinoline ring itself is generally resistant to oxidation but can be cleaved under harsh conditions.[4][5]

  • Photodegradation: Aromatic systems are often photosensitive, and exposure to light, particularly UV, could induce degradation.[6][7][8]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the stability testing of 3-Isoquinolinamine, 1-(phenylmethoxy)- in solution.

Q1: My compound is degrading rapidly in an acidic aqueous solution, even at room temperature. What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the benzyloxy ether linkage. The ether oxygen can be protonated under acidic conditions, making the benzylic carbon highly susceptible to nucleophilic attack by water. This results in the cleavage of the C-O bond.

  • Troubleshooting Steps:

    • Confirm the Degradant: Use LC-MS to identify the degradation product. Look for a mass corresponding to the hydrolyzed product (1-hydroxy-3-isoquinolinamine).

    • Moderate the Conditions: If degradation is too rapid (e.g., >20% in the first time point), reduce the acid concentration (e.g., from 0.1 M HCl to 0.01 M HCl) or lower the temperature. The goal of a forced degradation study is to achieve a target degradation of 5-20%, not complete degradation.[9][10]

    • Solvent Selection: If the compound is intended for a non-aqueous formulation, conduct stability tests in the relevant organic solvent system where hydrolytic degradation will be minimized.

Q2: I'm observing a loss of the parent peak in my HPLC analysis, but no major degradation peaks are appearing. What's happening?

A2: This phenomenon, often termed "mass balance failure," can be attributed to several factors:

  • Precipitation: The compound or its degradants may be precipitating out of the solution due to changes in pH or solvent composition upon degradation. Visually inspect your sample vials for any particulate matter.

  • Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC method. For instance, if the isoquinoline ring is cleaved, the resulting fragments may not be detectable.

  • Adsorption: The compound or its degradants might be adsorbing to the surfaces of the sample vial or container. Using silanized glass vials can sometimes mitigate this issue.

  • High Reactivity: A primary degradant might be highly unstable and rapidly convert into multiple minor products or polymeric material that does not produce a distinct chromatographic peak.

  • Troubleshooting Steps:

    • Check Solubility: Determine the solubility of the parent compound and potential degradants in the stress condition medium.

    • Use a Universal Detector: If available, re-analyze the samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), to check for "invisible" peaks.

    • Vary Wavelength: Analyze samples using a Photo Diode Array (PDA) detector to screen across a range of UV-Vis wavelengths.

Q3: How do I choose the right solvent for my stability study?

A3: The choice of solvent is critical and should be guided by the compound's solubility and the objectives of the study.

  • Initial Solubility Screening: Test solubility in a range of common solvents (e.g., water, methanol, acetonitrile, DMSO, ethanol).

  • For Aqueous Stability: If the goal is to understand behavior in an aqueous environment, use water as the primary solvent. Co-solvents like acetonitrile or methanol can be used at low percentages to aid solubility, but be aware that they can influence the degradation kinetics.

  • Avoid Reactive Solvents: Be cautious with solvents that can actively participate in degradation. For example, methanol can sometimes lead to the formation of methyl-ether artifacts under certain conditions. Acetonitrile is often a preferred, less reactive organic co-solvent for HPLC and stability studies.[11]

Q4: My results are inconsistent between experiments. What are the key parameters to control?

A4: Reproducibility is paramount. Inconsistency often points to a lack of control over critical experimental variables.

  • Key Parameters to Standardize:

    • Solution Preparation: Always prepare fresh solutions. The age of stock solutions can be a significant source of variability.

    • Temperature: Use calibrated, temperature-controlled equipment (water baths, ovens, stability chambers). Even minor temperature fluctuations can significantly alter degradation rates.

    • Light Exposure: Protect samples from light at all stages, from preparation to analysis, by using amber vials or covering vials with aluminum foil, unless photostability is the specific variable being tested.[6][8]

    • Oxygen Exposure: If oxidative degradation is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves.

    • pH Control: Use buffers to maintain a stable pH in aqueous solutions, as pH can drift and affect stability.

Experimental Protocols

These protocols provide a validated starting point for conducting a comprehensive forced degradation study, a cornerstone of stability testing as mandated by regulatory bodies like the ICH.[12][13][14]

Protocol 3.1: Forced Degradation Study Workflow

This study exposes the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[15][16][17]

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 3-Isoquinolinamine, 1-(phenylmethoxy)- in acetonitrile or a 50:50 mixture of acetonitrile:water.

  • Set Up Stress Conditions: For each condition, prepare a sample in a clean, inert container (e.g., glass vial). Include a control sample stored at 5°C protected from light.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a vial of the stock solution (or solid compound) in an oven at 80°C.

    • Photolytic Degradation: Expose a solution (0.1 mg/mL in a chemically inert, transparent container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6][7][18] A dark control sample should be stored under the same conditions but shielded from light.

  • Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize acid/base samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).

Protocol 3.2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient in the presence of its degradation products.[15][19][20]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Interpretation and Visualization

Data Summary

Summarize the results from the forced degradation study in a clear, tabular format.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
Control (5°C) 4899.8Not DetectedNot Detected
0.1 M HCl @ 60°C 885.213.5 (Hydrolysis Product)1.1
0.1 M NaOH @ 60°C 2492.54.82.3
3% H₂O₂ @ RT 2490.11.97.5 (Oxidative Product)
Thermal @ 80°C 4897.31.5Not Detected
Photolytic 2488.73.26.8

Table 1: Example summary of forced degradation data for 3-Isoquinolinamine, 1-(phenylmethoxy)-.

Visual Workflow and Pathway Diagrams

Diagrams created using Graphviz help to visualize complex processes and relationships.

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a Forced Degradation Study.

G cluster_products Potential Degradation Products parent 3-Isoquinolinamine, 1-(phenylmethoxy)- hydrolysis 1-Hydroxy-3-isoquinolinamine + Benzyl Alcohol parent->hydrolysis Acid Hydrolysis (H+/H2O) oxidation Isoquinoline N-Oxide Derivative parent->oxidation Oxidation ([O])

Caption: Potential Degradation Pathways.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • EMA. (1998). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Patel, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Jadhav, S. B., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PMC. [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Al-Sabti, H., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

  • Reeve, J. R., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Science of Synthesis. Isoquinoline. [Link]

  • SlidePlayer. Preparation and Properties of Isoquinoline. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Synlett. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]

  • EMBL-EBI. Compound: ISOQUINOLIN-3-AMINE (CHEMBL61743). [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PubChem. Isoquinolin-3-Amine. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Isoquinoline Permeability Optimization

Ticket Subject: Troubleshooting Poor Cell Permeability in Isoquinoline Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Poor Cell Permeability in Isoquinoline Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

The Diagnostic Hub: Root Cause Analysis

Welcome to the Isoquinoline Optimization Support Center. You are likely here because your isoquinoline-based lead—perhaps a tetrahydroisoquinoline (THIQ) or a benzylisoquinoline alkaloid—is showing excellent potency in enzymatic assays but failing in cellular or in vivo models.[1]

Before attempting chemical modification, we must isolate the mechanism of failure .[1] Isoquinolines typically fail permeability screens due to one of three distinct failure modes:

  • The Ionization Trap (pKa > 7.4): Common in THIQs.[1] The secondary amine is protonated at physiological pH, preventing passive diffusion.[1]

  • The Efflux Trap (P-gp/MDR1): Isoquinolines are "privileged structures" for P-glycoprotein recognition.[1] Your compound is entering the cell but is immediately pumped out.[1]

  • The Solubility-Permeability Mismatch: The compound precipitates in the aqueous boundary layer before reaching the membrane.

Workflow: The Decision Matrix

Use this logic flow to categorize your compound's specific failure mode.

Isoquinoline_Diagnosis Start Compound Fails Cell Assay Check_Struct Analyze Structure: Aromatic vs. Tetrahydroisoquinoline (THIQ) Start->Check_Struct Branch_THIQ THIQ (Secondary Amine) Check_Struct->Branch_THIQ Reduced Ring Branch_Aro Aromatic Isoquinoline Check_Struct->Branch_Aro Fully Aromatic Check_pKa Check pKa (Basic N) Branch_THIQ->Check_pKa Check_Efflux Check Efflux Ratio (Caco-2) Branch_Aro->Check_Efflux Check_pKa->Check_Efflux pKa < 7.5 Sol_Issue Probable Cause: Ionization (Cationic at pH 7.4) Check_pKa->Sol_Issue pKa > 8.0 Efflux_Issue Probable Cause: P-gp Substrate Check_Efflux->Efflux_Issue Ratio > 2.0 Lipophil_Issue Probable Cause: Low LogD / High Polarity Check_Efflux->Lipophil_Issue Ratio < 2.0

Figure 1: Diagnostic logic for isolating permeability failure modes in isoquinoline derivatives.

Module A: Chemical Engineering (SAR Strategies)

If your diagnosis points to Ionization (common in THIQs) or Low Lipophilicity , use these structural modifications.[1]

The Problem: The Basic Nitrogen
  • Aromatic Isoquinolines: pKa ~5.[1]4. At pH 7.4, they are neutral.[1] Good for permeability. [2]

  • Tetrahydroisoquinolines (THIQs): pKa ~9.[1]5. At pH 7.4, they are 99% protonated (cationic).[1] Bad for permeability.

Solution 1: The Fluorine Switch (pKa Modulation)

Adding electron-withdrawing groups (EWGs) near the basic nitrogen pulls electron density away, lowering the pKa. This increases the fraction of neutral species at physiological pH.[1]

ModificationEffect on pKaEffect on LogD (pH 7.[1]4)Recommendation
Fluorination (C-6/C-7) Lowers by 0.5 - 1.0 unitIncreases (more lipophilic)Highly Recommended. Metabolic blocking + permeability boost.[1]
Alpha-fluorination Lowers by 2.0 - 3.0 unitsSignificant IncreaseCaution. Can introduce instability.[1]
Sulfonylation of N Removes basicity completelyDrastic IncreaseConverts amine to sulfonamide.[1] Good if basicity isn't required for binding.[1]
Solution 2: Intramolecular Hydrogen Bonding (IMHB)

Create a "molecular chameleon."[1] Design a substituent that forms a hydrogen bond with the isoquinoline nitrogen. This "masks" the polarity of the amine during membrane transit but breaks open in the aqueous cytosol.

  • Strategy: Introduce an H-bond acceptor (e.g., alkoxy, carbonyl) at the C-1 or C-8 position.[1]

Module B: The Efflux Trap (P-gp Mitigation)

If your diagnosis points to Efflux (Caco-2 Ratio > 2.0), your compound is a substrate for P-glycoprotein (MDR1).[1] Isoquinolines are notorious P-gp substrates.[1]

Protocol: Caco-2 Bidirectional Assay with Inhibitor

Objective: Confirm P-gp involvement by shutting it down chemically.

Reagents:

  • Inhibitor: Verapamil (100 µM) or Cyclosporin A (10 µM).[1]

  • Cell Line: Caco-2 (21-day differentiated monolayer).[1][2][3][4]

  • Buffer: HBSS (pH 7.4).

Step-by-Step Workflow:

  • Preparation: Seed Caco-2 cells on Transwell inserts. Culture for 21 days. Verify TEER > 300 Ω·cm².

  • Dosing:

    • Group A (Control): Compound (10 µM) in HBSS.[1]

    • Group B (Inhibition): Compound (10 µM) + Verapamil (100 µM).[1]

  • Transport:

    • Measure Apical

      
       Basolateral (A-B) and Basolateral 
      
      
      
      Apical (B-A) for both groups.[1][5][6]
    • Incubate for 2 hours at 37°C.

  • Analysis: Quantify via LC-MS/MS.

Calculation:



Interpretation:

  • If ER (Control) > 2.0 AND ER (Inhibition)

    
     1.0 : Your compound is definitely a P-gp substrate.[1]
    
  • Action: You must modify the structure to reduce P-gp recognition (e.g., reduce total H-bond count, increase steric bulk around the nitrogen).[1]

Module C: Formulation Workarounds

Sometimes you cannot change the molecule (e.g., the basic nitrogen is essential for target binding). In these cases, you must alter the delivery system.

Lipid-Based Formulations

Encapsulating the isoquinoline in a lipophilic carrier allows it to fuse with the membrane, bypassing the ionization/efflux, barrier.

Quick Guide: Choosing a Carrier

  • Liposomes: Best for hydrophilic, ionized THIQs.[1]

  • Solid Lipid Nanoparticles (SLNs): Best for highly lipophilic aromatic isoquinolines that suffer from solubility issues.[1]

The "pH-Shift" Assay Trick

For in vitro screening only: If your compound precipitates in the assay buffer (pH 7.4), causing false negatives:

  • Run the assay at pH 6.5 (closer to the pKa of aromatic isoquinolines).

  • If activity returns, the issue is solubility/permeability, not potency.[1]

Frequently Asked Questions (FAQ)

Q: My THIQ compound precipitates in the cell media immediately. What do I do? A: This is likely the "Solubility-Permeability Paradox."[1] You probably added lipophilic groups to improve permeability, but crashed the solubility.[1]

  • Fix: Formulate as a Mesylate or Hydrochloride salt .[1] Salts improve the initial dissolution rate, creating a supersaturated solution that drives passive diffusion before precipitation occurs.[1]

Q: Can I use PAMPA instead of Caco-2? A: Only for passive diffusion .

  • Yes: If you are screening for pKa/lipophilicity changes.[1]

  • No: If you suspect P-gp efflux.[1][2][3][5][6] PAMPA lacks transporters.[1] An isoquinoline can look great in PAMPA but fail in Caco-2 due to efflux.[1]

Q: Does fluorination always help? A: No. While it lowers pKa, it increases lipophilicity (LogP).[1] If your LogP is already > 4.0, adding fluorine might trap your compound inside the lipid bilayer (membrane retention), preventing it from reaching the cytosol. Aim for a LogD (7.4) between 1.0 and 3.0.[1][7]

References & Further Reading

  • Physicochemical Properties of Isoquinolines:

    • Source: ChemicalBook & NIST Chemistry WebBook.[1]

    • Data: Isoquinoline pKa ~5.14-5.40; LogP ~2.08.[1]

    • Link:[1]

  • Strategies for Permeability Improvement (Chemical Modification):

    • Source:Journal of Medicinal Chemistry / NIH.[1]

    • Context: Discusses fluorination and structural modification to modulate pKa and lipophilicity in nitrogen heterocycles.

    • Link:[1]

  • Caco-2 Assay Protocols & Efflux:

    • Source: Enamine / Cyprotex / Evotec.[1]

    • Context: Standard protocols for bidirectional transport and P-gp inhibition using Verapamil.[1][5]

    • Link:[1]

  • P-glycoprotein Interaction with Isoquinolines:

    • Source:Journal of Pharmacy & Pharmaceutical Sciences.

    • Context: Mechanisms of efflux in isoquinoline alkaloids like berberine.[1]

    • Link:[1]

Sources

Optimization

optimizing reaction conditions for the Bischler-Napieralski synthesis of isoquinolines

Topic: Bischler-Napieralski Reaction Optimization Status: Operational Support Tier: Advanced Organic Synthesis Lead Scientist: Dr. [AI Name] Overview Welcome to the Bischler-Napieralski Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bischler-Napieralski Reaction Optimization

Status: Operational Support Tier: Advanced Organic Synthesis Lead Scientist: Dr. [AI Name]

Overview

Welcome to the Bischler-Napieralski Technical Support Center. This guide addresses the cyclodehydration of


-phenylethylamides to 3,4-dihydroisoquinolines. While this reaction is a cornerstone of alkaloid synthesis, it is notoriously sensitive to electronic effects and moisture, often resulting in "black tar" or recovered starting material.

This interface provides troubleshooting based on mechanistic causality, moving beyond "try higher heat" to precise chemical engineering.

Module 1: Critical Reagent Selection (The "Engine")

User Query: "I am refluxing my amide in


, but I only recover starting material or hydrolyzed amide."

Diagnosis: The classic


 reflux is often insufficient for electron-neutral or electron-deficient rings.[1] The mechanism relies on the formation of an imidoyl intermediate (chloride or phosphate) which must then generate a highly reactive nitrilium ion to attack the aromatic ring. If your ring is not nucleophilic enough, the nitrilium ion waits—and eventually degrades or hydrolyzes upon workup.

Solution: The Activation Ladder Do not simply increase temperature (which causes decomposition). Switch the activation agent based on your substrate's electronic profile.[2]

Substrate ElectronicsRecommended Reagent SystemActivation SpeciesTempNotes
Electron-Rich (e.g., 3,4-dimethoxy)

in MeCN or Toluene
Imidoyl ChlorideRefluxClassic conditions. Robust but harsh.
Neutral/Mildly Deactivated

in boiling Xylene
Polyphosphate ester140°C

acts as a scavenger and activator.
Acid-Sensitive / Deactivated Movassaghi Conditions (

+ 2-ClPyr)
Nitrilium Triflate0°C

RT
Gold Standard. Mildest, highest yielding.
Highly Deactivated (e.g., Nitro)Not RecommendedN/AN/ASwitch to Pictet-Spengler or Pomeranz-Fritsch.
Module 2: The "Black Tar" Scenario (Decomposition)

User Query: "My reaction mixture turned into a black, insoluble gum. LCMS shows complex mixtures."

Diagnosis: This is "Thermal Polymerization." At temperatures


, 

can cause the retro-Ritter reaction (cleaving the amide to a styrene) or polymerize the electron-rich aromatic rings.

Troubleshooting Protocol:

  • Switch Solvent: Replace Toluene with Acetonitrile (MeCN) . MeCN stabilizes the nitrilium ion intermediate via solvation, preventing side reactions.

  • Scavenge Acid: The reaction generates HCl/HOPCl

    
    . If your product is acid-sensitive, add a non-nucleophilic base like 2,6-di-tert-butylpyridine .
    
  • Use the "Vilsmeier" Variation: Pre-activate the amide with

    
     at 0°C, then add a Lewis Acid like 
    
    
    
    to trigger cyclization at lower temperatures.
Module 3: Regioselectivity & Isomer Control

User Query: "I have a meta-substituent. Where will the cyclization occur?"

Technical Insight: Cyclization follows the rules of Electrophilic Aromatic Substitution (EAS).[3]

  • General Rule: Cyclization occurs para to the strongest electron-donating group (EDG).

  • The "Meta" Problem: If you have a meta-alkoxy group (relative to the ethyl chain), cyclization will occur para to it (the 6-position of the isoquinoline), which is sterically less hindered than the ortho position (the 8-position).

Visualizing the Pathway:

BischlerNapieralski Amide Start: Beta-Phenylethylamide Activation Activation Step (POCl3 or Tf2O) Amide->Activation Imidoyl Intermediate: Imidoyl Chloride/Triflate Activation->Imidoyl - Oxygen Nitrilium Critical Intermediate: Nitrilium Ion Imidoyl->Nitrilium Rate Limiting Step Cyclization Cyclization (EAS) Nitrilium->Cyclization Nucleophilic Attack RetroRitter FAILURE MODE: Retro-Ritter (Styrene) Nitrilium->RetroRitter High T / Conjugation Product Product: 3,4-Dihydroisoquinoline Cyclization->Product - H+

Caption: Mechanistic flow of the Bischler-Napieralski reaction highlighting the divergence between successful cyclization and the Retro-Ritter failure mode.

Standard Operating Procedure: The Movassaghi Protocol

For high-value substrates or when classic conditions fail.

Rationale: Developed by Movassaghi & Hill (MIT), this method uses Triflic Anhydride (


) to activate the amide. The leaving group (-OTf) is exceptional, allowing the formation of the nitrilium ion at low temperatures, preventing tar formation. 2-Chloropyridine is used as a base because it buffers the acid but is too sterically hindered/electron-poor to attack the electrophile itself.

Step-by-Step Guide:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM (

    
     concentration).
    
  • Activation: Cool to -78°C . Add

    
      (1.1 equiv) dropwise.
    
    • Checkpoint: The solution usually turns yellow/orange. Stir for 20 mins at -78°C.

  • Cyclization: Remove the cooling bath and allow to warm to Room Temperature (or mild heat, 40°C) over 2 hours.

  • Quench: Dilute with DCM, wash with saturated

    
    .
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
     to prevent hydrolysis of the imine).
    
References
  • Movassaghi, M., & Hill, M. D. (2006).[4][5] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Link(Note: This seminal paper establishes the Tf2O/2-ClPyr activation strategy).

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link(The classic comprehensive review).

  • Fodor, G., & Nagubandi, S. (1980).[6] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[6] Link(Detailed mechanistic analysis of the nitrilium intermediate).

  • Larsen, R. D., et al. (1996). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and

    
    -Carboline Derivatives.[2][5][6][7] Journal of Organic Chemistry, 61(26), 9062. Link
    

Sources

Reference Data & Comparative Studies

Validation

1-(Benzyloxy)isoquinolin-3-amine: A Comparative Guide to Next-Generation Topoisomerase Inhibition

This guide provides an in-depth technical comparison of 1-(benzyloxy)isoquinolin-3-amine —representing the class of 3-aminoisoquinoline derivatives —against established topoisomerase inhibitors like Camptothecin (CPT) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(benzyloxy)isoquinolin-3-amine —representing the class of 3-aminoisoquinoline derivatives —against established topoisomerase inhibitors like Camptothecin (CPT) and Indenoisoquinolines.

Executive Summary: The Isoquinoline Advantage

1-(benzyloxy)isoquinolin-3-amine belongs to a class of synthetic 3-aminoisoquinolines designed to overcome the critical pharmacological limitations of Camptothecin (CPT). While CPT and its derivatives (Topotecan, Irinotecan) remain the clinical gold standard for Topoisomerase I (Topo I) inhibition, they suffer from chemical instability (lactone ring hydrolysis) and rapid multidrug resistance (MDR) efflux.

The 1-(benzyloxy)isoquinolin-3-amine scaffold offers a chemically stable "non-camptothecin" alternative. By locking the isoquinoline core in the enol ether form (via the benzyloxy group) and utilizing the 3-amine for hydrogen bonding, this scaffold acts as an interfacial poison, stabilizing the Topo I-DNA cleavage complex without the liability of a hydrolyzable lactone ring.

Key Differentiators
FeatureCamptothecin (CPT)1-(Benzyloxy)isoquinolin-3-amine ScaffoldsIndenoisoquinolines (e.g., LMP-400)
Primary Target Topoisomerase ITopoisomerase I (High Selectivity)Topoisomerase I (Dual Topo I/II potential)
Chemical Stability Low (Lactone hydrolysis at pH 7.4)High (Stable aromatic core)High (Chemically stable)
Binding Mode Intercalation + H-bond (Asp533)Intercalation + H-bond (Arg364/Asp533)Bis-intercalation
MDR Susceptibility High (P-gp substrate)Low (Often evades P-gp)Low
Cytotoxicity (IC50) Nanomolar (nM)Low Micromolar (

M)
Nanomolar (nM)

Mechanistic Profiling: Interfacial Poisoning

Unlike catalytic inhibitors, 1-(benzyloxy)isoquinolin-3-amine acts as a Topoisomerase Poison . It does not prevent the enzyme from cutting DNA; rather, it prevents the religation step.

Mechanism of Action (Pathway)

The compound intercalates between DNA base pairs at the site of the single-strand break induced by Topo I.[1] This prevents the free 5'-hydroxyl end of the DNA from attacking the phosphotyrosyl bond (Tyr723-DNA), locking the enzyme on the DNA. This "frozen" complex creates a Double-Strand Break (DSB) when the replication fork collides with it, triggering apoptosis.[2]

TopoInhibition TopoI Topoisomerase I Cleavage Cleavage Complex (Transient Single-Strand Break) TopoI->Cleavage Binds DNA DNA Supercoiled DNA DNA->Cleavage Religation DNA Religation Cleavage->Religation Normal Cycle Trapped Stabilized 'Dead-End' Complex (Ternary Complex) Cleavage->Trapped Inhibitor Intercalation Inhibitor 1-(benzyloxy)isoquinolin-3-amine Inhibitor->Trapped Collision Replication Fork Collision Trapped->Collision DSB Double-Strand Break (DSB) Collision->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Figure 1: The "Poison" mechanism. The inhibitor traps the transient cleavage complex, converting a normal enzymatic step into a lethal DNA lesion.

Performance Data & Comparative Analysis

The following data aggregates performance metrics from structure-activity relationship (SAR) studies on 3-aminoisoquinolines (the active class for this molecule) compared to standard controls.

In Vitro Cytotoxicity (IC50 in M)

Data synthesized from Cho et al. and related 3-arylisoquinoline studies.

Cell LineCamptothecin (Control)1-(Benzyloxy)isoquinolin-3-amine AnalogsInterpretation
HCT-15 (Colon) 0.05

M
2.5 - 10.0

M
Moderate Potency. While less potent than CPT, the isoquinolines retain activity in MDR+ lines.
T47D (Breast) 0.02

M
4.0 - 12.0

M
Solid Tumor Activity. Effective against solid tumor models.
HeLa (Cervical) 0.01

M
1.8 - 8.5

M
Mechanism Confirmation. Correlation with Topo I inhibition levels.
Topoisomerase I Inhibition Efficiency

In relaxation assays (see Protocol below), 3-aminoisoquinolines typically show:

  • At 100

    
    M:  Complete inhibition of relaxation (comparable to CPT).
    
  • At 10

    
    M:  Partial to complete inhibition, depending on the specific 3-aryl substitution.
    
  • Selectivity: >50-fold selectivity for Topo I over Topo II, unlike some intercalators (e.g., Doxorubicin) which hit Topo II.

Experimental Protocols for Validation

To validate the efficacy of 1-(benzyloxy)isoquinolin-3-amine in your own lab, use the following self-validating workflows.

Protocol A: Topoisomerase I DNA Relaxation Assay

Objective: Confirm the compound inhibits the catalytic activity of Topo I.

Reagents:

  • Supercoiled Plasmid DNA (e.g., pBR322), 0.5

    
     g/reaction .
    
  • Recombinant Human Topoisomerase I (1 Unit).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15

    
    g/mL BSA.
    
  • Stop Solution: 1% SDS, 20 mM EDTA, 0.5 mg/mL Proteinase K.

Workflow:

  • Prepare Master Mix: Combine DNA, Buffer, and Topo I enzyme on ice.

  • Compound Addition: Add 1-(benzyloxy)isoquinolin-3-amine (dissolved in DMSO) at graded concentrations (e.g., 1, 10, 50, 100

    
    M). Include a DMSO Control  (Negative) and Camptothecin 10 
    
    
    
    M
    (Positive).
  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add Stop Solution. Incubate at 37°C for an additional 15 minutes to digest the enzyme.

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 4-6 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5

    
    g/mL) for 30 mins, destain, and visualize UV.
    

Validation Criteria:

  • Negative Control: Shows relaxed DNA ladder (multiple bands).

  • Positive Control (CPT): Shows supercoiled DNA band (enzyme inhibited/nicked).

  • Test Compound: Should show a dose-dependent shift from relaxed ladder to supercoiled band.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism of death (S-phase or G2/M arrest is characteristic of Topo I poisons).

Workflow:

  • Seeding: Seed HeLa cells (1x10^6) in 6-well plates.

  • Treatment: Treat with IC90 concentration of 1-(benzyloxy)isoquinolin-3-amine for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50

    
    g/mL Propidium Iodide (PI)  and 100 
    
    
    
    g/mL RNase A
    . Incubate 30 min at 37°C.
  • Analysis: Analyze on Flow Cytometer (FL2 channel).

Expected Result:

  • Topo I Inhibitors: Accumulation of cells in S-phase (early arrest) or G2/M phase (checkpoint activation due to DSBs).

  • Control: Normal distribution (G1 dominant).

ExperimentalWorkflow cluster_0 Assay Preparation cluster_1 Validation Assays Step1 Compound Solubilization (DMSO Stock) Relaxation Topo I Relaxation Assay (Cell-Free) Step1->Relaxation MTT Cytotoxicity (MTT) (Cell-Based) Step1->MTT Step2 Cell Culture / Plasmid Prep Step2->Relaxation Step2->MTT FACS Cell Cycle (FACS) (Mechanism) MTT->FACS Determine IC50 first

Figure 2: Sequential validation workflow. Cytotoxicity (MTT) establishes the dose; FACS confirms the mechanism.

References

  • Cho, W. J., et al. (2003).[3] "Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity."[3] Bioorganic & Medicinal Chemistry Letters.

  • Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer.

  • Kwon, Y., et al. (2015). "Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition." European Journal of Medicinal Chemistry.

  • Nagarajan, M., et al. (2011). "3-Arylisoquinolines as novel topoisomerase I inhibitors." Bioorganic & Medicinal Chemistry.

  • BLD Pharm. (n.d.). "1-(Benzyloxy)isoquinolin-3-amine Product Page." Chemical Data.

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of 1-(phenylmethoxy)-3-isoquinolinamine

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. This guide provides an in-depth analysis of the cross-validation b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. This guide provides an in-depth analysis of the cross-validation between in vitro and in vivo experimental data for the novel compound, 1-(phenylmethoxy)-3-isoquinolinamine. As a derivative of the versatile isoquinoline scaffold, this molecule holds potential as a targeted therapeutic, and understanding the correlation between its laboratory and physiological effects is paramount for its continued development.[1][2][3][4]

The isoquinoline nucleus is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][4][5] Many of these effects are attributed to the inhibition of key signaling proteins, such as kinases.[6] This guide will, therefore, operate under the working hypothesis that 1-(phenylmethoxy)-3-isoquinolinamine is a putative kinase inhibitor with anticancer potential. We will explore the essential in vitro and in vivo methodologies to characterize its activity and efficacy, with a critical focus on how these distinct datasets inform and validate one another.

Section 1: In Vitro Characterization - The Molecular Proving Ground

The initial assessment of a potential drug candidate's activity begins at the molecular and cellular level. In vitro assays offer a controlled environment to dissect the specific interactions between the compound and its biological target.

Kinase Inhibition Profile: A Primary Litmus Test

Given the prevalence of kinase inhibition among isoquinoline derivatives, a primary in vitro evaluation of 1-(phenylmethoxy)-3-isoquinolinamine would involve screening against a panel of kinases to determine its potency and selectivity.[7][8][9]

This protocol outlines a standard radiometric assay to quantify the inhibitory activity of 1-(phenylmethoxy)-3-isoquinolinamine against a target kinase.[8]

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT):

    • Recombinant target kinase (e.g., 10 nM).

    • Peptide or protein substrate specific to the kinase (e.g., 20 µM).

    • A serial dilution of 1-(phenylmethoxy)-3-isoquinolinamine (e.g., from 0.1 nM to 100 µM) or DMSO as a vehicle control.

  • Initiation of Reaction: Add [γ-³²P]ATP (e.g., 10 µM with a specific activity of ~500 cpm/pmol) to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Separation: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

dot graph "In_Vitro_Kinase_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; "Reagents" [label="Prepare Reagents:\n- Kinase\n- Substrate\n- Compound Dilutions\n- [γ-³²P]ATP"]; }

subgraph "cluster_Assay" { label = "Assay Execution"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; "Reaction" [label="Incubate Reaction Mixture"]; "Termination" [label="Stop Reaction & Spot"]; "Washing" [label="Wash to Remove\nUnincorporated ATP"]; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; "Quantification" [label="Scintillation Counting"]; "IC50" [label="Calculate IC50"]; }

"Reagents" -> "Reaction" [label="Combine"]; "Reaction" -> "Termination" [label="60 min @ 30°C"]; "Termination" -> "Washing"; "Washing" -> "Quantification"; "Quantification" -> "IC50"; } Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cellular Activity: Assessing a More Complex Environment

Demonstrating target engagement within a living cell is a critical next step. Cellular assays provide insights into a compound's ability to cross the cell membrane and exert its effects in a more physiologically relevant context.

This protocol measures the metabolic activity of cancer cell lines treated with 1-(phenylmethoxy)-3-isoquinolinamine as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(phenylmethoxy)-3-isoquinolinamine (e.g., from 0.1 µM to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value.

Section 2: In Vivo Evaluation - The Whole Organism Perspective

While in vitro studies are indispensable for initial screening and mechanistic understanding, they cannot fully recapitulate the complexity of a living organism.[10] In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and potential toxicity in a physiological setting.[10][11]

Xenograft Models: A Standard for Efficacy Testing

Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used in vivo platform to assess the antitumor activity of novel compounds.[11][12]

This protocol details the steps to evaluate the in vivo efficacy of 1-(phenylmethoxy)-3-isoquinolinamine in a CDX model.

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 1-(phenylmethoxy)-3-isoquinolinamine to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly). Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

dot graph "In_Vivo_Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Setup" { label = "Model Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; "Implantation" [label="Implant Human\nCancer Cells"]; "Tumor_Growth" [label="Monitor Tumor Growth"]; "Randomization" [label="Randomize Mice"]; }

subgraph "cluster_Treatment" { label = "Treatment Phase"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; "Dosing" [label="Administer Compound\nor Vehicle"]; "Monitoring" [label="Measure Tumor Volume\n& Body Weight"]; }

subgraph "cluster_Endpoint" { label = "Study Endpoint"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; "Euthanasia" [label="Euthanize & Excise Tumors"]; "Analysis" [label="Analyze Tumor Growth\nInhibition"]; }

"Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Dosing"; "Dosing" -> "Monitoring"; "Monitoring" -> "Dosing" [label="Repeat Dosing\nSchedule"]; "Monitoring" -> "Euthanasia" [label="Endpoint Criteria Met"]; "Euthanasia" -> "Analysis"; } Caption: Workflow for an in vivo human tumor xenograft study.

Pharmacokinetic Studies: What the Body Does to the Drug

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data and designing appropriate dosing regimens.[13]

  • Compound Administration: Administer a single dose of 1-(phenylmethoxy)-3-isoquinolinamine to mice via the intended clinical route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation and Analysis: Process the blood to obtain plasma. Quantify the concentration of the compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For oral administration, calculate bioavailability.

Section 3: Cross-Validation - Synthesizing the Data

The true value of preclinical data lies in the ability to correlate in vitro findings with in vivo outcomes. A lack of concordance can signal potential issues with a compound's properties, such as poor bioavailability or off-target effects.

Quantitative Data Comparison

The following table presents a hypothetical but plausible set of results for 1-(phenylmethoxy)-3-isoquinolinamine, illustrating how in vitro and in vivo data can be compared.

Parameter Assay Hypothetical Result Interpretation
In Vitro Potency Kinase Inhibition (Target X)IC50 = 50 nMPotent inhibitor of the target kinase.
Cellular Activity Cell Viability (Cancer Cell Line Y)GI50 = 500 nMThe compound is cell-permeable and active in a cellular context, though less potent than in a cell-free assay.
In Vivo Efficacy Xenograft (Model with Cell Line Y)50% Tumor Growth Inhibition at 30 mg/kgThe compound demonstrates antitumor activity in a living organism.
Pharmacokinetics Murine PK (30 mg/kg, oral)Cmax = 1 µM, AUC = 4 µM*hThe administered dose achieves plasma concentrations above the cellular GI50 for a sustained period.
Bridging In Vitro Potency with In Vivo Efficacy

A key aspect of cross-validation is determining if the in vivo exposure of the drug is sufficient to engage the target at the levels predicted by in vitro assays. In our hypothetical example, the oral administration of 30 mg/kg resulted in a peak plasma concentration (Cmax) of 1 µM (1000 nM). This is above the GI50 of 500 nM observed in the cell viability assay, suggesting that the dose is sufficient to achieve a biologically active concentration at the tumor site. This correlation strengthens the confidence that the observed in vivo antitumor effect is, at least in part, due to the on-target activity of the compound.

Discrepancies between in vitro and in vivo results are common and can be informative.[10] For instance, if a compound is highly potent in vitro but shows weak in vivo efficacy, it could indicate poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or significant protein binding in the plasma. Conversely, a compound with modest in vitro potency but strong in vivo activity might suggest the involvement of active metabolites or a mechanism of action that is more pronounced in a complex physiological environment.

Conclusion

The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. For a novel compound like 1-(phenylmethoxy)-3-isoquinolinamine, a systematic approach that begins with molecular and cellular characterization and progresses to whole-organism efficacy and pharmacokinetic studies is essential. By carefully designing experiments and critically comparing the resulting datasets, researchers can build a comprehensive understanding of a compound's therapeutic potential and make informed decisions about its advancement toward clinical trials. The methodologies and comparative framework presented in this guide offer a robust foundation for the rigorous evaluation of this and other promising isoquinoline-based drug candidates.

References

  • Biocompare. (2025, December 15). In Vivo Models.
  • Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 156.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. In Methods in Molecular Biology (Vol. 1917, pp. 165-183). Humana Press.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Joachimiak, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935.
  • Hutti, M. H., et al. (2004). A quantitative proteomics approach to identifying protein kinase substrates.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Rovira, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123.
  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1125.
  • Various Authors. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(22), 5348.
  • Various Authors. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5348.
  • BenchChem. (2025). Validation of in vitro findings on 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline in animal models.
  • Various Authors. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 36(5), 793-833.
  • Various Authors. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3798.
  • U.S. Pharmacist. (2010, November 17). New Efficacy Data on Isoquinolinamine Derivatives.
  • Various Authors. (2019). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. Molecules, 24(17), 3144.
  • CymitQuimica. (n.d.). CAS 1532-84-9: 1-Isoquinolinamine.
  • Various Authors. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 10-20.
  • Various Authors. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
  • Various Authors. (2022). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(19), 3584-3592.
  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101294.

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Validation

Structure-Activity Relationship of 3-Arylisoquinolines as Antitumor Agents: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The development of topoisomerase (Topo) in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The development of topoisomerase (Topo) inhibitors has been a cornerstone of targeted chemotherapy. However, classical agents like the Topo I inhibitor topotecan and the Topo II inhibitor etoposide are increasingly limited by dose-limiting toxicities and the rapid onset of clinical resistance, particularly in aggressive malignancies like Small Cell Lung Cancer (SCLC) [1].

Recent structure-activity relationship (SAR) studies have identified 3-arylisoquinolines —and their derivatives, such as 3,4-diarylisoquinolinamines—as a highly potent, novel class of antitumor agents. By acting as dual Topo I/II inhibitors or highly selective Topo I poisons, these compounds overcome the compensatory upregulation of topoisomerase isoforms that typically plagues monotherapy [2]. This guide objectively compares the SAR, mechanistic efficacy, and in vivo performance of 3-arylisoquinolines against standard clinical alternatives, providing actionable experimental protocols for preclinical validation.

Mechanistic Overview: The "Why" Behind the Efficacy

The primary biological targets of 3-arylisoquinolines are DNA topoisomerases. Unlike simple DNA intercalators, optimized 3-arylisoquinolinamines establish stable hydrogen-bonding networks and intercalative interactions specifically within the DNA-Topoisomerase cleavage complex [3].

When a 3-arylisoquinoline derivative binds to this complex, it prevents the religation of the cleaved DNA strand. This stabilization leads to the accumulation of DNA double-strand breaks (DSBs) during the S-phase of the cell cycle. The resulting catastrophic DNA damage attenuates the phosphorylation of the PI3K/Akt/mTOR survival pathway, subsequently triggering intrinsic mitochondrial apoptosis [4].

Pathway A 3-Arylisoquinoline Derivatives B Dual Topo I / II Inhibition A->B C DNA Double-Strand Breaks B->C D PI3K/Akt/mTOR Pathway Inhibition C->D E Mitochondrial Dysfunction C->E F Apoptosis in Cancer Cells D->F E->F

Mechanism of 3-arylisoquinoline-induced apoptosis via Topo I/II and PI3K/Akt/mTOR inhibition.

Structure-Activity Relationship (SAR) Analysis

The isoquinoline scaffold provides a versatile platform for structural modification. SAR studies reveal that the functional groups at the C-3 and C-4 positions, as well as the nature of the heteroatom in the core ring, dictate both the potency and the specific topoisomerase isoform targeted [3, 5].

Key SAR Insights:
  • Isoquinolones vs. Isoquinolinamines: 3,4-diarylisoquinolones generally lack Topo I inhibitory activity and only show moderate Topo II inhibition. In stark contrast, converting the core to a 3,4-diarylisoquinolinamine restores and significantly enhances Topo I affinity [3].

  • Amino Substitutions: The introduction of dimethylamino groups at the C-6 or C-7 positions of 3-arylisoquinolinamines dramatically increases cytotoxicity against paclitaxel-resistant cell lines [5].

  • Flexible vs. Rigid Side Chains: Recent 2025 data demonstrates that adding flexible tertiary amino groups (e.g., a symmetrical dibutylamine side chain, as seen in "Compound 52") maximizes dual Topo I/II inhibition, leading to exceptional anti-SCLC efficacy [4].

Table 1: SAR Comparison of Isoquinoline Derivatives
Compound ClassStructural ModificationPrimary TargetTopo Inhibitory ActivityCellular Efficacy (In Vitro)
3,4-Diarylisoquinolones Oxygen at C-1, Diaryl at C-3/C-4Topo IIWeak Topo I / Moderate Topo IILow to Moderate
3-Arylisoquinolinamines Amine at C-1, Monoaryl at C-3Topo IPotent Topo I / Weak Topo IIHigh (Broad spectrum)
3,4-Diarylisoquinolinamines Amine at C-1, Diaryl at C-3/C-4Topo I > Topo IISuperior Topo I / Moderate Topo IIVery High (Selective toxicity)
Optimized Dual Inhibitors (e.g., Compound 52)Dibutylamine side chain / Imidazole ringsTopo I & IIPotent Dual Topo I & IIExceptional (IC50 ~0.1-0.6 μM)

Comparative Performance: 3-Arylisoquinolines vs. Standard Alternatives

To objectively evaluate the clinical potential of 3-arylisoquinolines, we must benchmark them against the current standard-of-care topoisomerase inhibitors: Etoposide (Topo II poison) and Topotecan (Topo I poison).

In aggressive SCLC models (e.g., NCI-H446 and NCI-H1048), compensatory upregulation of Topo I often rescues cells treated with Topo II inhibitors, and vice versa. Optimized 3-arylisoquinolines bypass this resistance mechanism [4, 6].

Table 2: Efficacy and Resistance Profile Comparison in SCLC Models
Drug / CompoundMechanism of ActionIC50 (NCI-H446 SCLC)In Vivo Tumor Inhibition (CDX Model)Resistance Profile & Limitations
Etoposide Topo II Inhibitor~1.50 – 2.50 μM41.77% (at 5 mg/kg)High resistance via FIGNL1 overexpression and enhanced DNA repair [6].
Topotecan Topo I Inhibitor~0.20 – 0.40 μMModerate (Requires combo)Rapid resistance; susceptible to P-glycoprotein efflux pumps [1].
Compound 52 (3-Arylisoquinoline)Dual Topo I/II Inhibitor0.60 μM88.16% (at 5 mg/kg)Overcomes compensatory Topo I/II resistance; triggers intrinsic apoptosis[4].
Compound 3g (3-Arylisoquinoline)Dual Topo I/II Inhibitor1.30 μMComparable to EtoposideLower systemic toxicity than etoposide; active against resistant strains [2].

Data Synthesis: While Topotecan exhibits a lower raw IC50 in vitro, optimized 3-arylisoquinolines (like Compound 52) demonstrate vastly superior in vivo tumor inhibition (88.16% vs. 41.77% for Etoposide at equivalent dosing) due to their dual-targeting nature and favorable pharmacokinetic stability [4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard workflow for validating the target engagement and cytotoxicity of novel 3-arylisoquinoline derivatives.

Workflow S1 Compound Synthesis & QC S2 Cell-Free Assay (Topo I/II Relaxation) S1->S2 S3 In Vitro Cytotoxicity (MTT/SRB Assay) S2->S3 S4 Mechanistic Studies (Western Blot/FACS) S3->S4 S5 In Vivo Efficacy (Xenograft Models) S4->S5

Standardized experimental workflow for evaluating 3-arylisoquinoline antitumor agents.

Protocol 1: Cell-Free Topoisomerase I/II Relaxation Assay

Causality Check: Why use this assay? Cell viability assays cannot distinguish between general cytotoxicity and specific target engagement. This cell-free system uses supercoiled plasmid DNA to directly visualize the inhibition of topoisomerase-mediated DNA relaxation.

  • Preparation: Prepare a reaction mixture (20 μL) containing 0.5 μg of supercoiled pBR322 plasmid DNA in standard Topo I or Topo II reaction buffer.

  • Compound Addition: Add the 3-arylisoquinoline derivative at varying concentrations (e.g., 0.1, 1, 10, 50 μM). Include a solvent control (DMSO < 1%) and a positive control (Camptothecin for Topo I; Etoposide for Topo II).

  • Enzyme Incubation: Add 1-2 units of recombinant human Topo I or Topo IIα. Incubate at 37°C for 30 minutes.

  • Termination & Trapping: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (50 μg/mL). Logic: Proteinase K digests the topoisomerase, irreversibly trapping the cleaved DNA complex if the drug is active. Incubate for an additional 30 minutes at 37°C.

  • Visualization: Resolve the DNA samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide and image under UV light.

  • Interpretation: Supercoiled DNA migrates rapidly to the bottom of the gel. Relaxed DNA migrates slowly. A potent inhibitor will prevent relaxation, maintaining a heavy band of fast-migrating supercoiled DNA.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assessment

Causality Check: Once target engagement is confirmed, we must verify that the compound penetrates the cell membrane and induces programmed cell death (apoptosis) rather than uncontrolled necrosis, which causes severe in vivo inflammation.

  • Cell Seeding: Seed NCI-H446 (SCLC) cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Drug Treatment: Treat cells with serial dilutions of the 3-arylisoquinoline (0.01 μM to 100 μM) for 72 hours.

  • Viability Quantification (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 150 μL DMSO. Read absorbance at 570 nm to calculate the IC50.

  • Apoptosis Validation (Flow Cytometry): In a parallel 6-well plate setup, harvest treated cells after 24 hours. Wash with cold PBS and resuspend in Annexin V binding buffer.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze via flow cytometry. Logic: Cells that are Annexin V positive but PI negative are in early apoptosis, confirming the mechanism of action is driven by mitochondrial dysfunction rather than immediate membrane rupture (necrosis).

Conclusion & Future Directions

The SAR optimization of 3-arylisoquinolines represents a significant leap forward in overcoming chemotherapy resistance in solid tumors. By shifting the structural paradigm from simple isoquinolones to highly functionalized 3,4-diarylisoquinolinamines with flexible side chains, researchers have successfully engineered dual Topo I/II inhibitors. These compounds not only outperform standard agents like etoposide in in vivo tumor suppression but also exhibit favorable safety profiles. Future drug development should focus on optimizing the aqueous solubility of these lead compounds and advancing them into Phase I clinical trials for platinum-refractory SCLC.

References

  • Inhibition of the Replication Stress Response Is a Synthetic Vulnerability in SCLC That Acts Synergistically in Combination with Cisplatin. Cancer Research (AACR Journals). Available at:[Link]

  • Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3‑Arylisoquinolines with Dual Inhibitory Activity on Topoisomerase I and II. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition. European Journal of Medicinal Chemistry. Available at:[Link]

  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • FIGNL1 is overexpressed in small cell lung cancer patients and enhances NCI-H446 cell resistance to cisplatin and etoposide. Oncology Reports (PMC). Available at:[Link]

Comparative

Comparative Technical Guide: Isoquinolinamine vs. Isoindoloquinazolinone Scaffolds in Oncology

Executive Summary This technical guide provides a head-to-head analysis of two privileged nitrogen-fused heterocycles: Isoquinolinamines (specifically 1-aminoisoquinolines) and Isoindoloquinazolinones (Batracylin analogu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head analysis of two privileged nitrogen-fused heterocycles: Isoquinolinamines (specifically 1-aminoisoquinolines) and Isoindoloquinazolinones (Batracylin analogues). While both scaffolds exhibit potent antineoplastic properties, their mechanisms of action (MoA) and synthetic trajectories diverge significantly.

  • Isoquinolinamines predominantly function as ATP-competitive kinase inhibitors (targeting CDK4, ARK5, ROCK), offering high specificity but requiring advanced transition-metal catalysis (Rh(III)) for efficient synthesis.

  • Isoindoloquinazolinones act as DNA intercalators and dual Topoisomerase I/II poisons. They offer broad-spectrum cytotoxicity but historically suffer from poor solubility and dose-limiting toxicity (e.g., hemorrhagic cystitis).

This guide delineates the structural advantages, synthetic protocols, and validation assays required to integrate these scaffolds into a drug development pipeline.

Structural & Synthetic Landscape[1][2][3][4]

Synthetic Methodologies[2][3][5][6][7][8]

The accessibility of a scaffold dictates its utility in library generation.

  • Isoquinolinamines (Modern C-H Activation): The state-of-the-art synthesis utilizes Rhodium(III)-catalyzed C-H activation. This method allows for the direct annulation of N-methoxybenzamides with ynesulfonamides or alkynes. It is atom-economical and tolerates sensitive functional groups, avoiding the harsh conditions of traditional Pomeranz-Fritsch synthesis.

  • Isoindoloquinazolinones (Classical Condensation): Synthesis often relies on the condensation of isatoic anhydrides with phthalimide derivatives or the cyclization of 2-(2'-aminoaryl)-1-cyanoisoindoles. While robust, these methods often require high temperatures and acidic media, limiting the diversity of substituents.

Comparative Synthetic Workflow (Graphviz)

The following diagram contrasts the atom-economic C-H activation route for isoquinolinamines against the condensation route for isoindoloquinazolinones.

Synthetic_Comparison cluster_0 Isoquinolinamine Synthesis (Rh-Catalyzed) cluster_1 Isoindoloquinazolinone Synthesis (Condensation) SM1 N-Methoxybenzamide Cat1 [Cp*RhCl2]2 / AgSbF6 (C-H Activation) SM1->Cat1 Reag1 Alkyne / Ynesulfonamide Reag1->Cat1 Prod1 Isoquinolin-1-amine Derivative Cat1->Prod1 Annulation (RT - 60°C) SM2 Isatoic Anhydride Cond Acid/Base Reflux (Condensation) SM2->Cond Reag2 Phthalimide / 2-Cyanobenzaldehyde Reag2->Cond Prod2 Isoindoloquinazolinone (Batracylin Analog) Cond->Prod2 Cyclization (>100°C)

Figure 1: Synthetic workflow comparison. The Rh(III) pathway offers milder conditions and higher regioselectivity compared to the classical condensation route.

Pharmacological Profiles & Mechanism of Action[7][9]

Mechanistic Divergence
  • Isoquinolinamines (Kinase Inhibition): These compounds typically bind to the ATP-binding pocket of kinases. The 1-amino group functions as a critical hydrogen bond donor/acceptor pair, interacting with the hinge region of the kinase (e.g., ROCK2, CDK4).

  • Isoindoloquinazolinones (DNA Intercalation/Topo Poisoning): These planar, tetracyclic systems intercalate between DNA base pairs. They stabilize the "cleavable complex" formed between DNA and Topoisomerase II, preventing DNA religation and triggering apoptosis.

Signaling Pathways (Graphviz)

MOA_Pathways cluster_kinase Isoquinolinamine MOA (Kinase Inhibition) cluster_topo Isoindoloquinazolinone MOA (Genotoxicity) IsoQ Isoquinolinamine ATP_Pocket ATP Binding Pocket (CDK4 / ROCK) IsoQ->ATP_Pocket Competes with ATP Phos Phosphorylation Cascade ATP_Pocket->Phos Inhibits Prolif Cell Proliferation Phos->Prolif Arrest IsoInd Isoindoloquinazolinone DNA Genomic DNA IsoInd->DNA Intercalation TopoII Topoisomerase II IsoInd->TopoII Binding Complex Cleavable Complex Stabilization DNA->Complex TopoII->Complex DSB Double Strand Breaks (γ-H2AX) Complex->DSB Prevents Religation Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanistic comparison. Isoquinolinamines target enzymatic signaling cascades, while Isoindoloquinazolinones induce direct genomic stress.

Comparative Performance Data

The following data aggregates performance metrics from key studies, comparing a representative Isoquinolinamine (Compound 7x type) against Batracylin (Standard Isoindoloquinazolinone).

Table 1: Biological Activity & Physicochemical Properties
FeatureIsoquinolinamine (Kinase Inhibitor)Isoindoloquinazolinone (Batracylin)
Primary Target CDK4, ARK5, ROCK2Topoisomerase I & II
IC50 (Target) 30 - 100 nM (Kinase) [1]0.5 - 5.0 µM (Topo II) [2]
Cytotoxicity (IC50) ~0.1 - 1.0 µM (Specific Lines)2.0 - 10.0 µM (Broad Spectrum) [3]
Solubility Moderate (Modifiable via R-groups)Poor (Planar stacking)
Toxicity Profile Target-dependent (e.g., hypotension)Genotoxic; Hemorrhagic cystitis [4]
Metabolic Stability Susceptible to CYP oxidationN-acetylation (leads to toxicity)
Table 2: Synthetic Efficiency
MetricRh(III)-IsoquinolinamineCondensation-Isoindoloquinazolinone
Step Count 1-2 steps (from benzamide)2-4 steps
Atom Economy High (C-H activation)Moderate (Loss of H2O/NH3)
Yield 65% - 92% [5]40% - 75%
Regioselectivity >20:1 (Directed by Amide)Substrate dependent

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolin-1-amines

Rationale: This protocol utilizes the N-pivaloyloxy group as an internal oxidant, ensuring high regioselectivity without external oxidants.

Materials:

  • N-Pivaloyloxy benzamide (1.0 equiv)

  • Ynesulfonamide or Alkyne (1.2 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Charge: In a glovebox, add [Cp*RhCl2]2, AgSbF6, and benzamide to a screw-cap vial.

  • Dissolve: Add DCE (0.2 M concentration relative to benzamide).

  • React: Add the alkyne. Seal and stir at room temperature (or 60°C for difficult substrates) for 16 hours.

  • Quench: Filter the mixture through a Celite pad to remove metal residues.

  • Purify: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H NMR (look for disappearance of amide protons and appearance of isoquinoline aromatic signals).

Protocol B: Topoisomerase II Relaxation Assay

Rationale: Essential for validating Isoindoloquinazolinone activity. This assay measures the conversion of supercoiled plasmid DNA to relaxed DNA.

Materials:

  • Human Topoisomerase IIα (recombinant)

  • Supercoiled pBR322 plasmid DNA

  • Test Compound (Isoindoloquinazolinone) dissolved in DMSO

  • Assay Buffer (Tris-HCl, ATP, MgCl2, KCl, DTT)

Workflow:

  • Prepare Mix: Combine 200 ng pBR322 DNA, Assay Buffer, and varying concentrations of the test compound (0.1 - 100 µM) in a total volume of 20 µL.

  • Initiate: Add 1 unit of Topoisomerase IIα.

  • Incubate: Incubate at 37°C for 30 minutes.

  • Terminate: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 minutes to digest the enzyme.

  • Analyze: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours.

  • Stain & Visualize: Stain gel with Ethidium Bromide post-run.

  • Quantify: Supercoiled DNA migrates faster than relaxed DNA. Quantify the bands to determine IC50.

References

  • Vertex AI Search. (2025). Synthesis and Biological Activity of Partially Hydrogenated 1-Aminopyrimido[4,5-c]isoquinoline Derivatives. ResearchGate. Link

  • National Institutes of Health. (2008). Isoindolo[2,1-a]quinoxaline derivatives, novel potent antitumor agents with dual inhibition of tubulin polymerization and topoisomerase I.[1] PubMed.[2] Link

  • BenchChem. (2025).[3] Batracylin: A Technical Guide to its Preclinical and Clinical Investigation in Solid Tumors. BenchChem Technical Guides. Link

  • National Institutes of Health. (1995). Synthesis and Pharmacological Evaluation of isoindolo[1,2-b]quinazolinone... Related to the Antitumor Agent Batracylin.[2][4][5][3] PubMed.[2] Link

  • Royal Society of Chemistry. (2018). Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides at room temperature. RSC Advances. Link

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Validation

validating the G2/M phase arrest induced by 3-aryl-1-isoquinolinamines

This guide serves as a technical comparative analysis and validation protocol for researchers investigating 3-aryl-1-isoquinolinamines (AIQs) . Unlike standard review articles, this document focuses on the operational va...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis and validation protocol for researchers investigating 3-aryl-1-isoquinolinamines (AIQs) . Unlike standard review articles, this document focuses on the operational validation of the G2/M arrest phenotype, distinguishing these compounds from classical antimitotic agents like Paclitaxel and Nocodazole.

Executive Summary & Mechanistic Positioning

3-aryl-1-isoquinolinamines (AIQs) represent a potent class of antineoplastic agents that exert cytotoxicity primarily through G2/M phase arrest . Unlike alkylating agents that damage DNA directly in interphase, AIQs typically target the cytoskeletal machinery required for mitosis.

To validate a novel AIQ, researchers must determine its specific interaction with tubulin. While the phenotypic output (G2/M arrest) mimics both Paclitaxel (stabilizer) and Nocodazole (destabilizer), structural activity relationship (SAR) studies—specifically involving meta-substituted aryl rings—suggest AIQs function as tubulin polymerization inhibitors by binding to the colchicine site .

Comparative Profile: AIQs vs. Standard Care

The following table contrasts the mechanistic profile of AIQs against industry standards. Use this to benchmark your candidate compound.[1]

Feature3-Aryl-1-Isoquinolinamines Paclitaxel (Taxol) Nocodazole
Primary Mechanism Tubulin Destabilization (Inhibition of polymerization)Tubulin Stabilization (Promotion of polymerization)Tubulin Destabilization (Inhibition of polymerization)
Binding Site Colchicine Site (Interfacial)Taxane Site (β-tubulin lumen)Colchicine Site
G2/M Phenotype Prometaphase arrest; loss of microtubule tension.Metaphase arrest; rigid, bundled microtubules.Prometaphase arrest; absence of microtubules.
Reversibility High (Rapid washout recovery observed in derivatives like Compound 4)Low (Tends to be persistent due to bundle stability)High
Key Biomarker Downregulation of CDK1; Accumulation of Cyclin B1.Hyperphosphorylation of Bcl-2.Phosphorylation of Histone H3.

Mechanistic Pathway Visualization

Understanding the signaling cascade is prerequisite to experimental design. AIQs trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged arrest and subsequent apoptosis.

G2M_Pathway AIQ 3-Aryl-1-Isoquinolinamine Tubulin Free Tubulin Dimers AIQ->Tubulin Binds Colchicine Site Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Spindle Mitotic Spindle Assembly Polymer->Spindle Disrupts SAC Spindle Assembly Checkpoint (BubR1/Mad2) Spindle->SAC Activates (Tension Loss) APC APC/C Complex (Inhibited) SAC->APC Inhibits CyclinB Cyclin B1 / CDK1 (Accumulation) APC->CyclinB Prevents Degradation Arrest G2/M Phase Arrest CyclinB->Arrest Sustains Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Stress

Figure 1: The mechanistic cascade of AIQ-induced cytotoxicity. The compound inhibits tubulin polymerization, triggering the SAC and preventing Cyclin B1 degradation.

Validation Workflow & Protocols

To rigorously validate your AIQ candidate, you must prove causality : that the G2/M arrest is a direct result of tubulin interaction and not DNA damage (which would trigger a G2 checkpoint via CHK1/CHK2).

Protocol A: Quantitative Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in the 4N (G2/M) state.

Reagents: Propidium Iodide (PI), RNase A, 70% Ethanol.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat with the AIQ candidate at

    
     and 
    
    
    
    its IC50 value. Include Nocodazole (100 nM) as a positive control and DMSO as a vehicle control. Incubate for 24h.
  • Harvesting: Trypsinize cells, collect pellet, and wash with cold PBS.

  • Fixation (Critical Step): Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently. Explanation: Dropwise addition prevents cell clumping which obscures flow data. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL staining solution (20 µg/mL PI + 200 µg/mL RNase A in PBS). Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis: Use ModFit or FlowJo to gate singlets. A valid AIQ candidate will show a distinct peak shift from G0/G1 (2N) to G2/M (4N), exceeding 40-50% of the population.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Distinguish between "Stabilizer" (Paclitaxel-like) and "Destabilizer" (AIQ/Nocodazole-like).

Reagents: Purified Tubulin (>99%), GTP, spectrophotometer (340 nm).

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Basline: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Induction: Add AIQ (10 µM). Use Paclitaxel (10 µM) and Nocodazole (10 µM) as comparative controls.

  • Measurement: Transfer to a pre-warmed 96-well plate (37°C) immediately.

  • Kinetics: Measure absorbance (OD340) every 30 seconds for 60 minutes.

  • Interpretation:

    • Stabilizer (Paclitaxel): Rapid increase in OD340 (faster than control).

    • Destabilizer (AIQ): Flat line or significantly reduced Vmax compared to control. This confirms the mechanism is polymerization inhibition.

Protocol C: Western Blotting for G2/M Markers

Objective: Confirm molecular signaling downstream of the arrest.

Target Markers:

  • Cyclin B1: Should be upregulated (arrest prevents degradation).

  • CDK1 (Cdc2): Look for Tyr15 dephosphorylation (active state) or total downregulation in late apoptosis.

  • Phospho-Histone H3 (Ser10): A specific marker for mitosis (M-phase) vs. G2 checkpoint. High p-H3 confirms the cells are in Mitosis, not just G2.

Experimental Logic & Troubleshooting

Workflow Start AIQ Candidate Flow Flow Cytometry (PI Staining) Start->Flow Result1 G2/M Peak? Flow->Result1 TubulinAssay Tubulin Polymerization Assay (OD340) Result1->TubulinAssay Yes (4N DNA) Result2 OD Increase? TubulinAssay->Result2 Result3 OD Flat/Decrease? TubulinAssay->Result3 Conclusion1 Stabilizer (Paclitaxel-like) Result2->Conclusion1 Conclusion2 Destabilizer (Colchicine-like) Result3->Conclusion2 WB Western Blot (p-Histone H3) Conclusion2->WB Confirm Mitotic Entry

Figure 2: Decision tree for categorizing the mechanism of action of novel isoquinolinamines.

Troubleshooting Common Issues
  • Issue: Flow cytometry shows a "sub-G1" peak but no G2/M arrest.

    • Cause: The compound is too toxic; cells are undergoing rapid apoptosis before arrest is captured.

    • Solution: Reduce concentration to

      
       IC50 or shorten incubation time to 12h.
      
  • Issue: Tubulin assay shows no effect, but cells arrest in G2/M.

    • Cause: The compound may not bind tubulin directly but affects upstream regulators (e.g., Aurora Kinase or PLK1).

    • Solution: Perform a Kinase Activity Assay panel.

References

  • Cho, H. J., et al. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry, 45(11), 5493-5497. Link

  • Elhemely, M., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules.[2] Journal of Medicinal Chemistry, 65(6), 4681–4703. Link

  • Ma, L., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer.[3][4] PLOS ONE, 17(5), e0268060.[3][4] Link[3]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4, 253–265. Link

  • Gascoigne, K. E., & Taylor, S. S. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science, 122, 2579-2585. Link

Sources

Comparative

Comprehensive Comparison Guide: Cytotoxicity and Mechanistic Profiling of Novel Isoquinolinamine Derivatives

Introduction Isoquinoline derivatives represent a privileged scaffold in oncology drug discovery. Over the past decade, medicinal chemistry has shifted focus from simple monoarylisoquinolines to more complex, highly targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline derivatives represent a privileged scaffold in oncology drug discovery. Over the past decade, medicinal chemistry has shifted focus from simple monoarylisoquinolines to more complex, highly targeted structures—most notably 3,4-diarylisoquinolinamines and isoquinolinequinone-amino acid derivatives .

This guide provides an objective, data-driven comparison of these novel classes. By evaluating their cytotoxic efficacy, selectivity across human cancer cell lines, and distinct mechanisms of action, drug development professionals can better benchmark new pipeline candidates against established chemotherapeutics.

Mechanistic Divergence: Topoisomerase Inhibition vs. Redox Cycling

The structural nuances of isoquinoline derivatives dictate their primary biological targets and, consequently, their safety profiles.

  • 3,4-Diarylisoquinolinamines : These compounds exert their cytotoxicity primarily through the potent inhibition of Topoisomerase I (Topo I). By intercalating into DNA and forming hydrogen bonds with the Topo I-DNA cleavage complex, they prevent the essential DNA religation step. This stabilization leads to the accumulation of lethal DNA strand breaks, replication fork collision, and subsequent apoptosis .

  • Isoquinolinequinones : Conversely, quinone-bearing isoquinolines typically operate via redox cycling. They generate reactive oxygen species (ROS) that induce severe oxidative stress, or they act through direct covalent binding to essential cellular proteins and DNA .

Mechanism Iso 3,4-Diarylisoquinolinamines Topo Topoisomerase I (Target Enzyme) Iso->Topo Intercalation & H-bonding Complex Cleavage Complex Stabilization Topo->Complex Inhibits DNA religation DNA DNA Strand Breaks (Accumulation) Complex->DNA Replication fork collision Apop Apoptosis (Cell Death) DNA->Apop G2/M Arrest

Mechanism of action: 3,4-diarylisoquinolinamines inhibit Topoisomerase I, inducing apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate these derivatives, it is critical to compare their half-maximal inhibitory concentrations (IC50) and Selectivity Indices (SI). A high SI (>2) indicates that the compound is selectively toxic to cancer cells while sparing normal tissues—a fundamental requirement for preventing off-target clinical toxicity .

Compound ClassRepresentative DerivativePrimary Target / MechanismSensitive Cancer Cell LinesIC50 Range (µM)Normal Cell Line (Control)Selectivity Index (SI)
3,4-Diarylisoquinolinamines 3,4-Diarylisoquinolinamine (Lead)Topoisomerase I InhibitionT47D (Breast), DU145 (Prostate), HCT-15 (Colon)1.5 - 8.0MCF10A (Breast Epithelial)High (No effect on MCF10A)
Isoquinolinequinones Compound 14 (Bromine inserted)ROS Generation / IntercalationT24 (Bladder), MCF7 (Breast)0.50 - 0.67AG 1523 (Fibroblasts)> 45
Isoquinolinequinones Compound 10a (d-phenylalanine)ROS Generation / IntercalationDU-145 (Prostate), MCF7 (Breast)2.83 (Mean)MRC-5 (Fibroblasts)2.63 (Mean)

Data synthesized from Khadka et al. (2015) and Valderrama et al. (2016) .

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of novel isoquinolinamine derivatives requires a self-validating workflow. Phenotypic cytotoxicity must first be quantified, followed immediately by target-specific mechanistic validation to prove that cell death is a direct result of the hypothesized pathway (e.g., Topo I inhibition).

Workflow Synth Compound Synthesis (e.g., Suzuki Coupling) Cell In Vitro Cell Culture (Cancer vs. Normal Lines) Synth->Cell MTT MTT Viability Assay (Determine IC50 & SI) Cell->MTT Topo Topo I Relaxation Assay (Mechanism Validation) MTT->Topo Select compounds with SI > 2 Dock Molecular Docking (Identify Binding Modes) Topo->Dock Correlate in vitro to in silico

Step-by-step experimental workflow for evaluating novel isoquinolinamine derivatives.

Protocol 1: MTT Assay for IC50 and Selectivity Index Determination

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, serving as a highly reliable proxy for cell viability. By running cancer cell lines (e.g., DU145) in parallel with normal cell lines (e.g., MCF10A), researchers can calculate the Selectivity Index (SI = IC50 normal / IC50 cancer). A vehicle control is mandatory to isolate the true compound toxicity from background solvent (DMSO) effects.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed

    
     cells/well into a 96-well plate using Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adhesion.
    
  • Compound Treatment: Prepare serial dilutions of the isoquinolinamine derivatives in DMSO. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity. Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., Camptothecin for Topo I inhibitors).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via the mitochondrial enzyme succinate dehydrogenase. Dead cells cannot perform this reduction.

  • Solubilization and Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to determine the exact IC50 values.

Protocol 2: Topoisomerase I DNA Relaxation Assay

Causality & Rationale: If the MTT assay confirms cytotoxicity, the exact mechanism must be validated. Topo I naturally relaxes supercoiled DNA. If an isoquinolinamine derivative successfully inhibits Topo I, the DNA will remain in its supercoiled state. Because supercoiled DNA is physically more compact, it migrates faster through an agarose gel than relaxed DNA. This differential migration provides a self-validating, undeniable visual confirmation of enzyme inhibition .

  • Reaction Mixture Preparation: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and the test compound at varying concentrations (e.g., 10, 50, 100 µM). Use Camptothecin as a positive inhibition control.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a standard Topo I reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 2.5 µL of Proteinase K (50 µg/mL). Incubate for an additional 30 minutes at 37°C. Causality: This step digests the Topo I enzyme and releases the bound DNA, preventing protein-DNA complexes from clogging the gel pores.

  • Electrophoresis: Add loading dye and subject the samples to electrophoresis on a 1% agarose gel in 1X TAE buffer at 2 V/cm for 2 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light.

    • Interpretation: The presence of a fast-migrating band (supercoiled DNA) in compound-treated lanes indicates successful Topo I inhibition, thereby validating the mechanism of action responsible for the cytotoxicity observed in Protocol 1.

Conclusion

The structural evolution of isoquinoline derivatives into 3,4-diarylisoquinolinamines and isoquinolinequinones has yielded highly potent and selective anticancer agents. By employing rigorous, self-validating experimental workflows—coupling phenotypic cytotoxicity assays with genotypic target validation—researchers can accurately benchmark these novel compounds against established chemotherapeutics, accelerating the discovery of next-generation oncology drugs.

References

  • Khadka, D. B., Woo, H., Yang, S. H., Zhao, C., Jin, Y., Le, T. N., Kwon, Y., & Cho, W. J. (2015). Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition. European Journal of Medicinal Chemistry, 92, 583-607.[Link]

  • Valderrama, J. A., Delgado, V., Sepúlveda, S., Benites, J., Theoduloz, C., Calderon, P. B., & Muccioli, G. G. (2016). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone-Amino Acid Derivatives. Molecules, 21(9), 1199.[Link]

Validation

Validating the Mechanism of Apoptosis Induction by Isoquinolinamine Compounds: A Comparative Application Guide

Introduction As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemotypes designed to overcome the limitations of classical chemotherapeutics. Among these, the isoquinolinamine scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemotypes designed to overcome the limitations of classical chemotherapeutics. Among these, the isoquinolinamine scaffold has emerged as a highly versatile pharmacophore. Unlike traditional DNA-intercalating agents that often trigger indiscriminate necrosis, rationally designed isoquinolinamines—such as FX-9 and AM6-36—exhibit targeted anti-mitotic activity and induce programmed cell death via highly specific intrinsic pathways[1].

This guide objectively compares the performance of leading isoquinolinamine compounds against standard alternatives and provides a self-validating experimental framework for profiling their apoptotic mechanisms.

Comparative Performance Profiling

To establish the therapeutic window of a novel compound, we must benchmark its efficacy and mechanism of action against established alternatives. The table below synthesizes the performance of key isoquinolinamine derivatives compared to standard chemotherapeutics.

Compound ClassSpecific AgentTarget IndicationIC50 RangePrimary Apoptotic MechanismCytotoxicity to Benign Cells
Isoquinolinamine FX-9Acute Lymphoblastic Leukemia (ALL), Prostate Carcinoma0.54 – 1.94 µMCaspase-3 activation, Anti-mitoticLow[1][2]
Isoquinolinamine Derivative AM6-36HL-60 Leukemia86 nMp38/JNK MAPK activation, c-Myc inhibitionModerate[3]
Isoquinoline Derivative B01002 / C26001SKOV3 Ovarian Cancer7.65 – 11.68 µg/mLIAP downregulation (XIAP, Survivin)Moderate[4]
Standard Chemotherapeutic Doxorubicin / CisplatinBroad Spectrum Solid Tumors0.1 – 2.0 µMDNA damage, ROS generationHigh (Dose-limiting)

Data Interpretation: Compounds like FX-9 demonstrate potent anti-proliferative activity in the low micromolar range while maintaining an exceptionally favorable safety profile against non-neoplastic leukocytes and fibroblasts[1][2]. In contrast, AM6-36 operates in the nanomolar range by heavily modulating the MAPK stress response[3].

Mechanistic Pathways of Isoquinolinamine-Induced Apoptosis

Understanding the causality behind cell death is critical. Isoquinolinamines do not merely act as blunt cytotoxic agents; they act as molecular precision tools.

  • MAPK Modulation: Compounds like AM6-36 up-regulate stress-activated protein kinases (p38 and JNK) while simultaneously down-regulating the c-Myc oncogene[3]. This shifts the cellular balance from proliferation to stress-induced arrest.

  • IAP Inhibition: Derivatives such as B01002 directly downregulate Inhibitor of Apoptosis Proteins (IAPs), including XIAP and survivin[4]. By removing this natural "brake" on the caspase cascade, the cell is primed for death.

  • Intrinsic Mitochondrial Depolarization: The convergence of these signals leads to the loss of mitochondrial membrane potential (ΔΨm), releasing cytochrome c and triggering the apoptosome, ultimately leading to Caspase-3/7 and PARP cleavage[3][4].

Pathway Iso Isoquinolinamine Compounds (e.g., FX-9, AM6-36) MAPK MAPK Modulation (↑ p38/JNK, ↓ c-Myc) Iso->MAPK Activates stress response IAP IAP Downregulation (↓ XIAP, Survivin) Iso->IAP Inhibits anti-apoptotic proteins Mito Mitochondrial Depolarization (Loss of ΔΨm) MAPK->Mito Intrinsic pathway trigger Casp3 Executioner Caspase-3/7 Cleavage & PARP Cleavage IAP->Casp3 Removes caspase inhibition Casp9 Initiator Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp9->Casp3 Proteolytic cascade Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis Cellular dismantling

Fig 1: Mechanistic pathways of isoquinolinamine-induced apoptosis via MAPK and IAP modulation.

Self-Validating Experimental Protocols

To rigorously validate these mechanisms, we must employ a self-validating experimental matrix. A single assay is never sufficient; every phenotypic observation must be orthogonally confirmed by molecular data.

Workflow Start Compound Treatment & Dose Response (CCK-8/MTT Assays) Flow Flow Cytometry (Annexin V/PI) Distinguish Apoptosis vs. Necrosis Start->Flow CellCycle Cell Cycle Analysis (PI Staining) Assess G2/M Arrest Start->CellCycle MitoAssay Mitochondrial Membrane Potential (JC-1 Dye Assay) Flow->MitoAssay Early Apoptosis Detected Western Western Blotting Quantify Caspase-3/7, PARP, IAPs CellCycle->Western Arrest Confirmed Validation Mechanism Validated: Intrinsic Apoptosis Confirmed Western->Validation Molecular Markers Align MitoAssay->Western ΔΨm Loss Confirmed

Fig 2: Self-validating experimental workflow for profiling compound-induced apoptotic mechanisms.

Protocol 1: Multiparametric Apoptosis Profiling (Flow Cytometry)

Causality & Logic: Relying solely on viability assays (like CCK-8) cannot distinguish between apoptosis, necrosis, or senescence. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Preparation: Seed target cells (e.g., HL-60 or PC-3) at

    
     cells/mL. Treat with the isoquinolinamine compound (e.g., FX-9 at 0.5 – 5.0 µM) for 24, 48, and 72 hours[1].
    
  • Orthogonal Control Setup (Crucial): Pre-treat a parallel control group with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to compound exposure. If the compound induces true caspase-dependent apoptosis, Z-VAD-FMK will rescue the cell viability.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.

  • Acquisition & Analysis: Analyze via flow cytometry. A shift to Annexin V+/PI- indicates early apoptosis, validating the compound's specific mechanism over generalized toxicity[3].

Protocol 2: Molecular Pathway Deconvolution (Western Blotting)

Causality & Logic: To prove the intrinsic pathway is active, we must observe the sequential activation of executioner proteins. Measuring Caspase-3 cleavage is standard, but a self-validating system also measures PARP cleavage. PARP is the downstream substrate of Caspase-3; observing its cleavage confirms that the cleaved Caspase-3 is functionally active inside the cell[3].

  • Protein Extraction: Following compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Target Probing: Run 30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for:

    • Cleaved Caspase-3 and Caspase-9: Validates the proteolytic cascade[1].

    • Cleaved PARP: Validates caspase functional activity[4].

    • p38, JNK, and c-Myc: To map upstream MAPK modulation[3].

    • XIAP and Survivin: To assess IAP downregulation[4].

  • Internal Control: Normalize all bands against a stable housekeeping protein (e.g., β-actin or GAPDH) to ensure observed downregulations are not artifacts of unequal loading[4].

Conclusion

Isoquinolinamine compounds represent a highly promising class of targeted anti-cancer agents. By utilizing a self-validating experimental matrix—combining phenotypic flow cytometry with orthogonal molecular deconvolution—researchers can confidently map their apoptotic pathways, distinguishing precise mechanism-of-action from non-specific cytotoxicity.

References

  • [3] Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PubMed Central. Source: nih.gov. 3

  • [4] Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - Dove Medical Press. Source: dovepress.com. 4

  • [1] Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC. Source: nih.gov. 1

  • [2] Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines - MDPI. Source: mdpi.com. 2

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Isoquinolinamine, 1-(phenylmethoxy)-

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Isoquinolinamine, 1-(phenylmethoxy)-, a compound within the isoquinoline family. In the absence of a specific Safety Data Sheet (SDS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Isoquinolinamine, 1-(phenylmethoxy)-, a compound within the isoquinoline family. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of related isoquinoline derivatives and established best practices in laboratory chemical waste management. The primary objective is to ensure the safety of laboratory personnel and to minimize environmental impact.

The isoquinoline scaffold is a component of many biologically active compounds, and as such, its derivatives should be handled with a clear understanding of their potential toxicological properties. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Potential Hazards

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.[4][5]
Acute Toxicity (Dermal) May be harmful or toxic in contact with skin.[3]
Skin Irritation Causes skin irritation.[4][5]
Eye Irritation Causes serious eye irritation.[4][5]
Environmental Hazard May be harmful to aquatic life.[2]

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Before beginning any procedure that involves 3-Isoquinolinamine, 1-(phenylmethoxy)-, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 3-Isoquinolinamine, 1-(phenylmethoxy)- is critical to maintaining a safe laboratory environment. Adherence to institutional and local regulations for hazardous waste is paramount.[6][7][8][9]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with 3-Isoquinolinamine, 1-(phenylmethoxy)-, including unused product, contaminated filter paper, and disposable labware (e.g., weighing boats, pipette tips), in a dedicated, robust, and clearly labeled hazardous waste container.

    • Contaminated PPE, such as gloves and disposable lab coats, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing 3-Isoquinolinamine, 1-(phenylmethoxy)- must be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous liquid waste.

    • Do not mix this waste stream with other incompatible solvents or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

    • The original container of the chemical can often be used for the collection of its own waste, provided it is in good condition.[9]

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or broken glass contaminated with 3-Isoquinolinamine, 1-(phenylmethoxy)-, must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[6]

Container Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[7][10]

  • The full chemical name, "3-Isoquinolinamine, 1-(phenylmethoxy)-," must be written out. Avoid using abbreviations or chemical formulas.[9]

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the container is kept securely closed at all times, except when adding waste.[7][10]

  • Store the waste container in a designated satellite accumulation area near the point of generation, in secondary containment to prevent spills.[7][8]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne exposure.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to avoid creating dust.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Clean the Area:

    • Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, paper towels, and contaminated PPE, must be placed in the solid hazardous waste container.[11]

Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8]

  • Never dispose of 3-Isoquinolinamine, 1-(phenylmethoxy)- down the drain or in the regular trash.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Isoquinolinamine, 1-(phenylmethoxy)-.

DisposalWorkflow cluster_waste_type Waste Type Identification cluster_containment Containment start Waste Generation (3-Isoquinolinamine, 1-(phenylmethoxy)-) solid Solid Waste (e.g., contaminated labware, PPE) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., needles, broken glass) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Waste Pickup storage->pickup disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Disposal workflow for 3-Isoquinolinamine, 1-(phenylmethoxy)- waste.

References

  • CHEMICAL WASTE GUIDELINES - Environmental Health and Safety. Oregon State University. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. The University of Chicago. [Link]

  • Chemical Waste Disposal | Environmental Health & Safety - Washington State University. Washington State University. [Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety. University of Kansas. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 3-Isoquinolinamine, 1-(phenylmethoxy)-

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate, and procedural information for the safe handling...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate, and procedural information for the safe handling of 3-Isoquinolinamine, 1-(phenylmethoxy)-, also known as 1-(benzyloxy)isoquinolin-3-amine. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

A Note on Hazard Assessment: As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-Isoquinolinamine, 1-(phenylmethoxy)- is not publicly available. This is a common scenario in research and development. Therefore, the following recommendations are grounded in a conservative hazard assessment based on the known toxicological profiles of structurally similar compounds, specifically 3-Aminoisoquinoline and the parent Isoquinoline structure.[1][2] The functional groups present—an aromatic amine on an isoquinoline core—necessitate a cautious approach.

Anticipated Hazard Profile

The precautionary principle dictates that we assume a hazard profile that incorporates the risks of the compound's structural parents. This approach ensures a robust margin of safety.

Hazard Classification Anticipated Risk for 3-Isoquinolinamine, 1-(phenylmethoxy)- Justification Based on Structural Analogs
Acute Toxicity, Oral Category 4 (Harmful if swallowed) Based on H302 classification for 3-Aminoisoquinoline and Isoquinoline.[1][2]
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin) Based on H311 classification for Isoquinoline.[2] Aromatic amines can be readily absorbed through the skin.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Based on H315 classification for 3-Aminoisoquinoline and Isoquinoline.[1][2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Based on H319 classification for 3-Aminoisoquinoline and Isoquinoline.[1][2]
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3 Based on H335 classification for 3-Aminoisoquinoline, indicating potential for respiratory tract irritation.[1]
Carcinogenicity Potential Carcinogen (Assumed Category 1B) Based on the H350 classification for the parent Isoquinoline structure.[2] Many aromatic amines are known or suspected carcinogens.
Aquatic Hazard Chronic Category 3 (Harmful to aquatic life) Based on the H412 classification for Isoquinoline.[2]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize its place in the hierarchy of safety controls. PPE is the last line of defense. The primary strategies should always be:

  • Engineering Controls: Handling 3-Isoquinolinamine, 1-(phenylmethoxy)- powder and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure good housekeeping practices are maintained.[4]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 3-Isoquinolinamine, 1-(phenylmethoxy)-.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards are the minimum requirement.[5]

  • Causality: The compound is anticipated to be a serious eye irritant.[1] Goggles provide a 360-degree seal around the eyes, protecting from splashes, aerosols, and fine powders more effectively than standard safety glasses.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during quenching or large-scale transfers), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required. This protects against incidental contact and minor spills.

  • Gloves: Due to the presumed dermal toxicity and skin irritation potential, glove selection is critical.

    • Material: Nitrile gloves are the standard for incidental contact.[3] They provide good resistance to a wide range of chemicals.

    • Protocol: Always inspect gloves for tears or punctures before use.[2] For prolonged work or direct immersion, consult a glove compatibility chart or the glove manufacturer for the specific solvent being used. Employ the double-gloving technique for added protection during high-risk procedures.

    • Removal: Use the proper glove removal technique to avoid contaminating your skin.[2] Dispose of used gloves immediately in the designated hazardous waste container.[6]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to protect all skin.[3]

Respiratory Protection
  • Standard Operations: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary engineering control for respiratory protection.[3]

  • Emergency or High-Risk Scenarios: If there is a potential for exposure outside of a fume hood (e.g., large spills, equipment failure), a NIOSH-approved respirator is necessary.

    • Type: A half-face or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges and P100 (particulate) filters is recommended.[7]

Procedural Guide: Step-by-Step Safety Protocols

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Gloves (inner pair or single pair) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Handling the Compound
  • Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents.

  • Weighing: Handle the solid compound in the fume hood. Use a disposable weigh boat or creased weighing paper. Tare the balance with the empty boat, add the compound carefully to avoid generating dust, and record the weight.

  • Dissolution: Add the solvent to the flask containing the compound slowly, pointing the opening of the flask away from you towards the back of the hood.

  • Post-Handling: After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of all contaminated disposables as hazardous waste.

Disposal Plan: Managing Waste Streams
  • Solid Waste: All disposable items contaminated with 3-Isoquinolinamine, 1-(phenylmethoxy)- (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-Isoquinolinamine, 1-(phenylmethoxy)-".

  • Storage: Store waste containers in a designated, secure satellite accumulation area until pickup by EHS personnel.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical.

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (include respirator if outside hood) alert->ppe contain Contain Spill with Absorbent Pads (work from outside in) ppe->contain absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) contain->absorb collect Collect Material with Spark-Proof Tools into a Labeled Waste Container absorb->collect decon Decontaminate Area with Soap & Water collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Procedure Complete dispose->end

Caption: Step-by-Step Spill Response Workflow.

References

  • CPAChem. (2023, April 10). Safety data sheet for Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinolin-3-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Barrettine Environmental Health. (n.d.). SAFETY DATA SHEET KNOCK OUT RAT & MOUSE KILLER WAX BLOCK. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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